molecular formula C13H20FN B1460430 [2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine CAS No. 1019551-61-1

[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine

Cat. No.: B1460430
CAS No.: 1019551-61-1
M. Wt: 209.3 g/mol
InChI Key: WPSQESKSNFTPSF-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine is a useful research compound. Its molecular formula is C13H20FN and its molecular weight is 209.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSQESKSNFTPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Fluorophenyl)ethylamine (4-FPEA): A Technical Guide on Structural Dynamics, Pharmacology, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that fundamentally alter the trajectory of a drug discovery program. 2-(4-Fluorophenyl)ethylamine (4-FPEA) is one such molecule. Characterized by a para-fluorinated phenyl ring attached to an ethylamine backbone, 4-FPEA is a highly versatile intermediate in medicinal chemistry and neuropharmacology[1]. The strategic placement of the fluorine atom not only modulates the electronic and lipophilic properties of the phenethylamine core but also acts as a metabolic shield, preventing rapid degradation[2]. This whitepaper dissects the physicochemical properties, pharmacological mechanisms, and validated synthetic workflows associated with 4-FPEA.

Physicochemical Profiling & Structural Causality

The physical properties of a precursor dictate its handling, reactivity, and downstream formulation. 4-FPEA presents as a clear, colorless to pale yellow liquid[3]. The introduction of the highly electronegative fluorine atom at the para position exerts a strong inductive electron-withdrawing effect. This subtly lowers the basicity (pKa) of the amine compared to unsubstituted phenethylamine, while simultaneously increasing the overall lipophilicity (LogP) of the molecule, enhancing its ability to cross the blood-brain barrier (BBB)[2][3].

Table 1: Physicochemical and Structural Properties of 4-FPEA

ParameterValueCausality / Significance
Chemical Name 2-(4-Fluorophenyl)ethylamineCore phenethylamine scaffold.
CAS Number 1583-88-6Standardized registry identification[1].
Molecular Formula C8H10FNHighlights the single fluorine substitution[1].
Molecular Weight 139.17 g/mol Low molecular weight enables high ligand efficiency[1].
Boiling Point 50-52 °C at 0.15 mmHgRequires vacuum distillation for purification[4].
Density 1.061 g/mL at 25 °CSlightly denser than water due to the halogen[4].
Refractive Index 1.5072Useful for rapid purity validation via refractometry[4].

Pharmacological Mechanisms & Receptor Interactions

In neuropharmacology, the phenethylamine pharmacophore is privileged, serving as the backbone for endogenous trace amines and neurotransmitters like dopamine. 4-FPEA exhibits a distinct pharmacological profile:

  • Receptor Agonism: It acts as a direct agonist at 5-HT (serotonin) receptors[5]. Derivatives of 4-FPEA are heavily utilized in developing 5-HT2C receptor modulators, which are validated targets for treating obesity and psychiatric disorders[6].

  • CB2 Receptor Affinity: Unlike many classical phenethylamines, 4-FPEA demonstrates measurable affinity constants for the Cannabinoid Receptor Type 2 (CB2), opening avenues for neuroinflammatory and immunomodulatory research[5].

  • Transporter Inhibition: It functions as an uptake inhibitor of biogenic amines, increasing extracellular neurotransmitter concentrations[5].

PharmPathway FPEA 2-(4-Fluorophenyl)ethylamine (4-FPEA) HT5 5-HT Receptors (Agonism) FPEA->HT5 Activates CB2 CB2 Receptor (Affinity) FPEA->CB2 Modulates Transporter Amine Transporters (Uptake Inhibition) FPEA->Transporter Inhibits Downstream1 G-Protein Coupled Signaling Cascade HT5->Downstream1 CB2->Downstream1 Downstream2 Increased Extracellular Neurotransmitter Levels Transporter->Downstream2

Pharmacological signaling and receptor modulation pathways of 4-FPEA.

Synthetic Utility & Methodologies

Beyond direct pharmacology, 4-FPEA is a highly reactive nucleophile. It is extensively employed in the synthesis of 2-amino-4-arylpyrimidine derivatives and serves as a critical precursor for ortho-metalated primary phenethylamines[7][8]. The latter leads to the formation of six-membered palladacycles, which are invaluable as catalysts in cross-coupling reactions[7].

SyntheticWorkflow Step1 Precursor: 4-FPEA Step2 Pd(II) Salt Addition & Ortho-Metalation Step1->Step2 Heat / Solvent Step3 Ligand Exchange (Stabilization) Step2->Step3 Intermediate Step4 Six-Membered Palladacycle Complex Step3->Step4 Isolation

Workflow for the generation of six-membered palladacycles using 4-FPEA.

Self-Validating Experimental Protocol: Amide Coupling for PET Tracer Precursors

To evaluate receptor binding (e.g., P2Y12 or 5-HT receptors), 4-FPEA is frequently coupled to carboxylic acids to form stable amides[9]. The following protocol is designed with built-in validation steps to ensure high yield and purity.

  • Activation of the Carboxylic Acid:

    • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add HBTU (1.2 eq) and DIPEA (2.0 eq).

    • Causality: HBTU rapidly converts the acid into an active ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the activated intermediate.

  • Nucleophilic Addition:

    • Action: Cool the reaction mixture to 0 °C. Add 4-FPEA (1.1 eq) dropwise.

    • Causality: The primary amine of 4-FPEA is a strong nucleophile. Cooling to 0 °C minimizes exothermic side reactions and prevents epimerization if chiral centers are present elsewhere in the molecule.

  • In-Process Validation (TLC/LC-MS):

    • Action: Stir at room temperature for 4-6 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1) using a ninhydrin stain.

    • Causality: Ninhydrin specifically stains primary amines. The disappearance of the 4-FPEA spot validates complete conversion, ensuring the reaction is not quenched prematurely.

  • Workup and Isolation:

    • Action: Quench with cold water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

    • Causality: The acidic wash removes unreacted 4-FPEA and DIPEA. The basic wash removes unreacted carboxylic acid. This liquid-liquid extraction cascade is a self-purifying system that drastically simplifies downstream flash chromatography[9].

Pharmacokinetics & Metabolic Stability

The primary metabolic liability of phenethylamines is rapid oxidative deamination by Monoamine Oxidase (MAO) and para-hydroxylation by Cytochrome P450 (CYP450) enzymes.

The presence of the para-fluorine atom in 4-FPEA is a deliberate pharmacokinetic strategy. Fluorine is a bioisostere of hydrogen but possesses significantly higher bond energy (C-F vs. C-H). This substitution effectively blocks CYP450-mediated para-hydroxylation, a major clearance pathway, thereby increasing the metabolic half-life and systemic availability of the compound[10]. Furthermore, for advanced drug development, researchers often employ deuterium modification on the ethyl chain (e.g., replacing alpha-hydrogens) to further slow MAO-mediated degradation, creating a highly stable, brain-permeable scaffold[9][10].

Conclusion

2-(4-Fluorophenyl)ethylamine is far more than a simple building block; it is a pharmacologically active, metabolically optimized scaffold. Whether utilized as a 5-HT agonist, a precursor for complex palladacycles, or a foundation for neuro-PET tracers, its unique physicochemical profile demands precise handling and strategic application. By understanding the causality behind its reactivity and biological interactions, researchers can fully leverage 4-FPEA in advanced drug discovery pipelines.

References

  • Google Patents - US6953787B2 - 5HT2C receptor modulators.
  • PMC (NIH) - Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain. Available at:[Link]

  • Google Patents - US8563554B2 - Deuterated pyrazinoisoquinoline compounds.

Sources

Novel Fluorinated Phenethylamine Derivatives: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into the phenethylamine scaffold represents a powerful approach in modern medicinal chemistry to modulate neuropharmacological activity. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of novel fluorinated phenethylamine derivatives. We explore the rationale behind fluorination, detailing its effects on metabolic stability, blood-brain barrier permeability, and target engagement. This document outlines core experimental workflows, from chemical synthesis and in vitro receptor profiling to in vivo neurochemical and behavioral analysis, with a special focus on their application as positron emission tomography (PET) imaging agents. Our objective is to furnish the neuroscience community with both the foundational knowledge and the practical methodologies required to accelerate research and development in this promising class of neurotherapeutics and research tools.

Introduction: The Strategic Role of Fluorine in Neuropharmacology

Phenethylamines are a broad class of compounds, encompassing endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances.[1][2] The core structure—a phenyl ring linked to an amino group by a two-carbon chain—is a privileged scaffold for interacting with monoamine systems in the central nervous system (CNS).[1] The introduction of fluorine, the most electronegative element, into this scaffold is a widely used medicinal chemistry strategy to enhance desirable drug-like properties.[3][4]

Fluorination can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can prolong the half-life of a compound.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may facilitate its passage across the blood-brain barrier (BBB), a critical step for CNS-acting drugs.[5][6]

  • Binding Affinity and Selectivity: The electronic perturbations caused by fluorine can alter how a ligand interacts with its target receptor or transporter, potentially increasing binding affinity and/or selectivity for specific subtypes.[3][7]

The position of the fluorine atom on the phenyl ring (ortho, meta, or para) creates positional isomers (e.g., 2-fluoroamphetamine, 3-fluoroamphetamine, and 4-fluoroamphetamine) with distinct pharmacological profiles.[5][6] This structure-activity relationship (SAR) is a central theme in the development of novel derivatives, where subtle structural changes can lead to significant differences in biological activity, ranging from a loss to an enhancement of effects.[3][7] This guide will provide the technical framework for exploring this chemical space.

Part 1: Synthesis and Characterization Workflow

The journey from a conceptual molecule to a validated neuroscience tool follows a rigorous, multi-stage pipeline. This process begins with chemical synthesis and progresses through a series of in vitro and in vivo assays to systematically build a comprehensive pharmacological profile.

General Development Pipeline

The development of a novel fluorinated phenethylamine derivative is an iterative process. Chemical synthesis provides the initial compound, which is then subjected to a primary screen of in vitro binding and functional assays. Promising candidates from this initial screen are then advanced to more complex secondary assays, including in vivo studies to assess their effects on neurochemistry and behavior. This systematic approach ensures that resources are focused on compounds with the highest potential.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Advanced Applications A Conceptual Design & SAR Analysis B Chemical Synthesis & Purification A->B C Radioligand Binding Assays (DAT, SERT, NET) B->C D Functional Assays (Uptake Inhibition, Release) C->D E Microdialysis Studies (Neurotransmitter Levels) D->E F Behavioral Models (Locomotor Activity) E->F G Radiolabeling ([18F]) for PET Imaging F->G H PET Imaging Studies (Target Occupancy) G->H

General workflow for synthesis and evaluation.
Synthetic Strategies

The synthesis of fluorinated phenethylamines can be achieved through various organic chemistry routes. A common approach involves the fluorination of a precursor molecule. For example, derivatives can be synthesized by substituting a hydrogen atom on the phenyl ring of an amphetamine precursor with a fluorine atom.[8] For PET imaging applications, specialized radiolabeling techniques are employed to introduce the positron-emitting isotope Fluorine-18 ([¹⁸F]) into the molecule.[9] The synthesis of radiolabeled amino acids like [¹⁸F]-fluoro-ʟ-phenylalanine often starts from a [¹⁸F]-fluoride exchange on a suitable precursor.[9]

Part 2: Neuropharmacological Characterization

Understanding how a novel compound interacts with its biological targets is the cornerstone of its development. For fluorinated phenethylamines, the primary targets are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[8][10] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[11]

Mechanism of Action at Monoamine Transporters

Fluorinated phenethylamine derivatives, much like their parent compound amphetamine, typically act as monoamine releasing agents and reuptake inhibitors.[5][8] They can interact with DAT, NET, and SERT to block the normal reuptake of neurotransmitters and can also reverse the transporter's function, causing an efflux of neurotransmitters from the presynaptic neuron into the synapse.[5][8] This leads to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin, which underlies their stimulant and psychoactive effects.[11][[“]] Some derivatives may also inhibit the monoamine oxidase (MAO) enzymes, which are responsible for degrading monoamines within the cell, further increasing cytosolic neurotransmitter levels.[8]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Release MAO MAO DA_cyto->MAO Degradation DAT DAT DA_cyto->DAT Normal Reuptake Receptor Dopamine Receptors Synapse Synaptic Cleft (Increased Dopamine) Synapse->Receptor Binding DAT->Synapse Efflux (Reversal) Drug Fluorinated Phenethylamine Drug->MAO Inhibits Drug->DAT Blocks & Reverses

Mechanism of action at a dopamine synapse.
In Vitro Assays: Quantifying Target Interaction

In vitro assays are essential for determining a compound's binding affinity and functional potency at its molecular targets. These assays are typically conducted using cell lines that express the transporter of interest or using synaptosomes prepared from brain tissue.[10][13]

2.2.1 Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.[14] In a competition binding assay, a radiolabeled ligand with known affinity for the target is incubated with the biological sample (e.g., cells expressing DAT) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity.

2.2.2 Uptake and Release Assays

Functional assays measure the effect of a compound on the transporter's activity.

  • Uptake Inhibition Assay: This assay measures how potently a compound blocks the transporter's ability to take up a radiolabeled substrate (e.g., [³H]dopamine). The result is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the substrate uptake.[10]

  • Release Assay: This assay determines a compound's ability to cause neurotransmitter efflux through the transporter. Cells are preloaded with a radiolabeled substrate, and then exposed to the test compound. The amount of radioactivity released from the cells into the medium is measured to determine the compound's potency as a releasing agent (EC₅₀ value).[10]

Structure-Activity Relationship (SAR)

The SAR describes how the chemical structure of a molecule relates to its biological activity. For fluorinated phenethylamines, key structural modifications include the position of the fluorine on the phenyl ring and substitutions on the amine or the alpha-carbon.[13] For example, para-substitution (at the 4-position) with a halogen like chlorine has been shown to augment potency at the serotonin transporter (SERT).[13] Systematically synthesizing and testing a series of related compounds allows researchers to build SAR models that can predict the activity of new derivatives and guide the design of molecules with desired pharmacological profiles.[15][16]

Table 1: Hypothetical In Vitro Data for a Series of Fluorinated Phenethylamine Derivatives

CompoundSubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DA Uptake IC₅₀ (nM)
Parent (Unfluorinated) None508503075
Derivative 2-F 2-Fluoro459002568
Derivative 3-F 3-Fluoro307502040
Derivative 4-F 4-Fluoro8015060110
Derivative 3,4-diF 3,4-Difluoro9512075130

This table presents illustrative data to demonstrate how SAR data is typically organized. Actual values would be determined experimentally.

Part 3: In Vivo Evaluation and Advanced Applications

In vivo studies are critical for understanding how a compound behaves in a living system, providing insights into its neurochemical and behavioral effects.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[17][18] A small microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., the striatum or nucleus accumbens).[19] The probe is continuously perfused with an artificial cerebrospinal fluid, and molecules from the extracellular space diffuse across the probe's semipermeable membrane into the collected dialysate.[19] The dialysate samples are then analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-EC), to quantify neurotransmitter concentrations.[19][20][21] This technique allows researchers to directly observe how a drug administration affects the real-time neurochemistry of the brain.[17][20]

Application in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.[22] By labeling a fluorinated phenethylamine derivative with Fluorine-18 ([¹⁸F]), a positron-emitting isotope, it can be used as a radiotracer to image and quantify the density of its target (e.g., DAT) in the brain.[23][24]

The long half-life of ¹⁸F (approximately 110 minutes) is advantageous for PET tracer development, allowing for synthesis, transport, and longer imaging studies.[24] [¹⁸F]-labeled amino acid tracers have proven highly sensitive for detecting various brain tumors.[23][25] The development of novel [¹⁸F]-labeled phenethylamines holds promise for creating new diagnostic tools for a range of neurological and psychiatric disorders by allowing for the direct measurement of transporter density and occupancy by therapeutic drugs.[22][26]

Part 4: Experimental Protocols

Protocol: Radioligand Competition Binding Assay for DAT

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human dopamine transporter (DAT).

Materials:

  • HEK-293 cells stably expressing human DAT.

  • Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA).

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand).

  • Non-specific binding agent: 10 µM GBR 12909 or Benztropine.[11]

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates, cell harvester, scintillation vials, scintillation fluid.

Procedure:

  • Cell Preparation: Culture hDAT-expressing HEK-293 cells to confluency. Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer to a concentration of 10-20 µg protein per assay well.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • Total Binding: 50 µL of binding buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM non-specific agent.

    • Test Compound: 50 µL of the test compound at various dilutions (typically a 10-point concentration curve from 0.1 nM to 10 µM).

  • Add Radioligand: Add 50 µL of [³H]WIN 35,428 at a final concentration near its Kₑ value (e.g., 2-5 nM) to all wells.

  • Add Membranes: Add 100 µL of the cell membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature to reach equilibrium.[11]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: In Vivo Microdialysis in Rodents

Objective: To measure changes in extracellular dopamine levels in the rat striatum following administration of a test compound.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-350g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm active membrane length).

  • Perfusion pump, fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection.

  • Test compound formulated for systemic administration (e.g., intraperitoneal injection).

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • System Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[20] Allow the system to equilibrate for at least 90-120 minutes.

  • Baseline Collection: Collect dialysate samples into vials using a fraction collector at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples.

  • Drug Administration: Administer the test compound (or vehicle control) to the animal.

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor the drug's effect over time.

  • Sample Analysis: Analyze the dialysate samples using HPLC-EC to quantify the concentration of dopamine.[19]

  • Data Analysis:

    • Calculate the average dopamine concentration from the baseline samples.

    • Express the dopamine concentration in each post-drug sample as a percentage of the average baseline value.

    • Plot the percent baseline dopamine concentration against time to visualize the neurochemical response to the drug.

Conclusion and Future Directions

Fluorinated phenethylamine derivatives represent a versatile and highly modulatable class of compounds for neuroscience research. The strategic incorporation of fluorine provides a powerful tool to fine-tune pharmacological properties, leading to the development of more selective receptor probes, metabolically stable therapeutic candidates, and highly sensitive PET imaging agents. The systematic application of the synthetic, in vitro, and in vivo methodologies outlined in this guide is crucial for unlocking the full potential of these molecules. Future research will likely focus on developing compounds with even greater subtype selectivity and exploring novel fluorination patterns to create tools that can dissect complex neural circuits with unprecedented precision, ultimately advancing our understanding of brain function and paving the way for new treatments for neurological and psychiatric disorders.

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  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor - MDPI. (2016). Available from: [Link]

  • Syvänen, S., et al. (2020). Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. ACS Chemical Neuroscience, 11(24), 4348-4357. Available from: [Link]

  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021). Pharmaceuticals, 14(12), 1261. Available from: [Link]

Sources

Pharmacology of N-Branched Alkyl Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifurcation of Efficacy

In the landscape of central nervous system (CNS) active agents, the phenethylamine scaffold represents a "master key." However, the pharmacology of N-branched alkyl phenethylamine analogs is defined by a distinct structural bifurcation.

Modifications to the nitrogen atom dictate a functional switch between two mutually exclusive pharmacological profiles:

  • Monoamine Transporter (MAT) Substrates: Small N-alkyl groups (Methyl, Ethyl) facilitate translocation via DAT/NET/SERT, resulting in psychostimulant effects.

  • 5-HT2A Receptor Agonists: Bulky, lipophilic N-substituents (Benzyl, 2-Methoxybenzyl) sterically hinder transporter access but lock the molecule into the orthosteric binding site of the 5-HT2A receptor, resulting in potent hallucinogenic activity.

This guide analyzes this transition, providing validated protocols for synthesis and characterization, grounded in the causality of Structure-Activity Relationships (SAR).

Structure-Activity Relationships (SAR): The "Steric Gate"

The transition from stimulant to hallucinogen is not linear but threshold-based. We define this as the "Steric Gate" hypothesis .

The Small Alkyl Domain ( )
  • N-Methyl (Methamphetamine): The optimal lipophilicity/steric balance. It penetrates the Blood-Brain Barrier (BBB) rapidly and fits the substrate binding site of the Dopamine Transporter (DAT).

  • N-Ethyl (Ethamphetamine): Retains stimulant activity but with reduced potency. The ethyl group introduces minor steric clash within the DAT translocation channel.

  • N-Isopropyl: A critical pivot point. The branching creates significant steric hindrance. While still a weak stimulant, it lacks the efficacy of the straight-chain isomers.

The Bulky Domain (Aryl-Alkyls / NBOMe)

When the N-substituent expands to a benzyl group—specifically the 2-methoxybenzyl (NBOMe) moiety—affinity for MATs vanishes. Instead, the molecule achieves sub-nanomolar affinity (


 nM) for the 5-HT2A receptor.
  • Mechanism: The N-benzyl group extends into a hydrophobic pocket within the 5-HT2A receptor (specifically interacting with residues in Transmembrane Helix 6), stabilizing the active receptor conformation.

Mechanism of Action

Transporter Reversal (Small Alkyls)

Small N-alkyl analogs act as pseudo-substrates .

  • Uptake: They enter the presynaptic neuron via DAT/NET.

  • VMAT2 Disruption: They disrupt the proton gradient of Vesicular Monoamine Transporter 2 (VMAT2), dumping cytosolic dopamine.

  • Efflux: They trigger phosphorylation of the transporter, reversing its direction and flooding the synapse with neurotransmitters.

Receptor Agonism (Bulky Alkyls)

Large N-substituted analogs (e.g., 25I-NBOMe) act as super-agonists .

  • Binding: They bypass the transporter and bind directly to postsynaptic 5-HT2A receptors.

  • Signaling: They recruit

    
    -arrestin-2 more potently than serotonin itself, leading to distinct functional selectivity (biased agonism) responsible for their extreme potency and toxicity profile.
    

Metabolic Fate: The N-Dealkylation Pathway[1]

The primary metabolic clearance route for N-substituted phenethylamines is oxidative N-dealkylation , primarily mediated by CYP450 isoforms (CYP2D6, CYP3A4). This is a detoxification step for NBOMes but can be a bioactivation step for prodrugs.

Visualization: Metabolic & SAR Pathways[2]

Pharmacological_Flow Substrate Phenethylamine Scaffold Small_Alkyl Small N-Alkyl (Methyl/Ethyl) Substrate->Small_Alkyl Synthesis Large_Alkyl Bulky N-Alkyl (NBOMe/Benzyl) Substrate->Large_Alkyl Synthesis DAT DAT/NET Transporter Small_Alkyl->DAT High Affinity CYP CYP450 (2D6/3A4) Small_Alkyl->CYP Metabolism HT2A 5-HT2A Receptor Large_Alkyl->HT2A Sub-nM Affinity Large_Alkyl->CYP Metabolism Stimulant Psychostimulant (Dopamine Release) DAT->Stimulant Efflux Hallucinogen Hallucinogen (Agonism) HT2A->Hallucinogen Signaling Metabolite Primary Amine (Dealkylated) CYP->Metabolite Oxidative N-Dealkylation

Caption: Figure 1. Divergent pharmacological pathways based on N-substitution size and metabolic convergence via CYP450.

Experimental Protocols

Synthesis: Reductive Amination (STAB Method)

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) over


 because STAB is milder and chemoselective for imines, preventing the reduction of other functional groups (like nitro or ketone moieties elsewhere in the molecule).

Reagents:

  • Substituted Phenyl-2-propanone (P2P) derivative (1.0 eq)

  • Amine (Methylamine, Ethylamine, or 2-Methoxybenzylamine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Protocol:

  • Imine Formation: In a dry flask under inert atmosphere (

    
    ), dissolve the ketone (P2P) and the amine in DCE. Add AcOH. Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC for disappearance of ketone.
    
  • Reduction: Cool the solution to

    
    . Add STAB portion-wise over 20 minutes. (Exothermic reaction).
    
  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Quench: Quench with saturated aqueous

    
     until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Wash organic layer with Brine.[1] Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Purify the oil via Acid/Base extraction or Column Chromatography (Silica, MeOH:DCM).

In Vitro Assay: Radioligand Binding (5-HT2A)

Rationale: To quantify the "Steric Gate" shift, we measure displacement of a known radioligand.

Materials:

  • 
     cells expressing human 5-HT2A receptors.
    
  • Radioligand:

    
     (Antagonist) or 
    
    
    
    (Agonist).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Membrane Prep: Homogenize cells and centrifuge (20,000g, 20 min). Resuspend pellet in buffer.

  • Incubation: Incubate membranes (

    
     protein) with 
    
    
    
    (1 nM) and varying concentrations of the N-branched analog (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary: The Potency Shift

The following table illustrates the dramatic shift in affinity caused by N-substitution.

CompoundN-SubstituentPrimary TargetAffinity (

)
Effect
Methamphetamine Methyl (

)
DAT / NET

nM (DAT)
Stimulant
Ethamphetamine Ethyl (

)
DAT / NET

nM (DAT)
Mod. Stimulant
25I-NBOMe 2-Methoxybenzyl5-HT2A0.04 nM Potent Hallucinogen
25I-NBOH 2-Hydroxybenzyl5-HT2A0.06 nM Potent Hallucinogen

Note: Data represents consensus values from literature (Nichols et al., Halberstadt et al.).

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link

  • Nichols, D. E. (2018). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT2A receptors. Chemical Biology & Drug Design. Link

  • Suzuki, J., et al. (2015). Toxicities Associated With NBOMe Ingestion—A Novel Class of Potent Hallucinogens. Psychosomatics. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Ettrup, A., et al. (2011).[2] Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines. Journal of Nuclear Medicine. Link

Sources

The N-(Pentan-3-yl) Pharmacophore: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR), synthetic accessibility, and pharmacological utility of N-(pentan-3-yl) substituted amines (also referred to as 1-ethylpropyl amines).

This guide is designed for medicinal chemists and drug development professionals focusing on lead optimization where steric bulk and lipophilicity must be balanced without introducing excessive molecular weight.

Executive Summary: The "Swallow-Tail" Moiety

The N-(pentan-3-yl) group represents a critical structural motif in modern medicinal chemistry. Chemically defined as a 1-ethylpropyl substituent, it serves as a "swallow-tail" lipophilic anchor. Unlike linear n-pentyl chains or rigid cyclopentyl rings, the pentan-3-yl group offers a unique combination of conformational flexibility and steric hindrance proximal to the nitrogen atom.

Key Physicochemical Characteristics:

  • Steric Bulk: The branching at the

    
    -carbon creates significant steric pressure, often forcing the attached nitrogen into specific torsion angles that can "lock" bioactive conformations.
    
  • Lipophilicity: It adds substantial hydrophobicity (+5 carbons) while maintaining a compact radius compared to linear isomers, optimizing fit within globular hydrophobic pockets (e.g., GPCR transmembrane domains).

  • Metabolic Profile: The methine C-H bond is sterically shielded, potentially reducing the rate of

    
    -dealkylation compared to 
    
    
    
    -ethyl or
    
    
    -propyl analogs.

Synthetic Architecture

The installation of the pentan-3-yl group is most efficiently achieved via Reductive Amination . While direct alkylation with 3-bromopentane is possible, it frequently suffers from elimination side reactions (forming 2-pentene) due to the steric hindrance of the secondary halide.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the synthesis of a generic N-(pentan-3-yl)aryl-amine, a common intermediate for CRF antagonists and carboxamide ligands.

Reagents:

  • Amine Substrate: 1.0 equiv (e.g., Aniline derivative or Heterocyclic amine)

  • Carbonyl Source: Pentan-3-one (1.2 – 1.5 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with the Amine Substrate and DCE (0.2 M concentration).

    • Add Pentan-3-one and Acetic Acid .

    • Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Stir at room temperature for 30–60 minutes to establish the imine/hemiaminal equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (optional, depending on substrate stability).

    • Add STAB portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours under nitrogen.

    • Monitoring: Monitor by LC-MS for the disappearance of the starting amine (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate). The pentan-3-yl group significantly increases

      
       compared to the primary amine.
      
Visualization: Synthetic Workflow

The following diagram illustrates the decision logic and workflow for installing this moiety.

SynthesisWorkflow Start Target: N-(Pentan-3-yl) Amine Choice Substrate Analysis: Is the amine nucleophilic? Start->Choice RouteA Route A: Reductive Amination (Preferred) Choice->RouteA Yes (Anilines, Alkyl amines) RouteB Route B: Buchwald-Hartwig (For unreactive amines) Choice->RouteB No (Amides, e- deficient Heterocycles) Step1 1. Mix Amine + 3-Pentanone + AcOH in DCE RouteA->Step1 Step2 2. Add NaBH(OAc)3 (STAB) Step1->Step2 Step3 3. Quench (NaHCO3) & Isolate Step2->Step3 Validation QC: 1H NMR Check methine proton (~3.0-3.5 ppm, m) Step3->Validation

Figure 1: Decision tree and workflow for the synthesis of N-(pentan-3-yl) amines.

Structure-Activity Relationship (SAR) Analysis

The utility of the pentan-3-yl group is best understood by comparing it to its structural neighbors: isopropyl, n-pentyl, and cyclopentyl.

Case Study: CRF1 Receptor Antagonists

In the development of Corticotropin-Releasing Factor (CRF1) antagonists (e.g., thiazolo[4,5-d]pyrimidines), the N-substituent at the 7-position plays a pivotal role in hydrophobic pocket filling.

Comparative Potency Data (Representative): The following table synthesizes SAR trends observed in CRF antagonist and benzamide ligand optimization studies.

Substituent (R)StructureSteric Bulk (

)
Lipophilicity (

)
Biological Impact (CRF1/GPCR)
Isopropyl -CH(CH₃)₂ModerateLowWeak Binding: Often fails to fill the hydrophobic pocket completely, leading to higher

(lower affinity).
n-Pentyl -(CH₂)₄CH₃Low (near N)HighLow Potency: The linear chain is too flexible (high entropic penalty upon binding) and lacks steric pressure at the nitrogen.
Cyclopentyl -c-C₅H₉HighModerateGood Potency: Rigid bioisostere. Often equipotent to pentan-3-yl but with different metabolic liabilities (ring oxidation).
Pentan-3-yl -CH(Et)₂Optimal High Lead Candidate: The "swallow-tail" shape fills the pocket width-wise. The branching at

restricts N-aryl bond rotation, pre-organizing the molecule for binding.
Mechanistic Insight: The "Goldilocks" Zone

The pentan-3-yl group occupies a "Goldilocks" zone in steric parameter space.

  • Branching: Like isopropyl, it branches at the alpha position, providing metabolic protection and conformational bias.

  • Volume: Like n-pentyl, it has sufficient carbon count (C5) to interact strongly with hydrophobic residues (e.g., Valine, Leucine, Phenylalanine) in the receptor binding site.

  • Flexibility: Unlike cyclopentyl, the ethyl "wings" can adjust slightly to accommodate induced fit, often resulting in superior residence times.

Visualization: SAR Logic Pathway

The following diagram maps the logical progression of SAR optimization leading to the selection of the pentan-3-yl moiety.

SAR_Logic Start Hit Compound (R = Methyl/Ethyl) Problem Issue: Low Affinity / High Off-rate Start->Problem Strategy1 Increase Lipophilicity (Try n-Pentyl) Problem->Strategy1 Strategy2 Increase Sterics (Try t-Butyl) Problem->Strategy2 Result1 Result: Entropic Penalty (Floppy) Strategy1->Result1 Solution Solution: Pentan-3-yl (1-Ethylpropyl) Result1->Solution Result2 Result: Steric Clash (Too bulky) Strategy2->Result2 Result2->Solution Mechanism Mechanism: 1. Fills Hydrophobic Pocket 2. Alpha-branching locks conformation 3. No beta-quaternary clash Solution->Mechanism

Figure 2: SAR optimization pathway illustrating why Pentan-3-yl is often selected over linear or quaternary alkyl groups.

Analytical Characterization

Validating the synthesis of N-(pentan-3-yl) amines requires specific attention to NMR splitting patterns, which are distinct from linear isomers.

  • ¹H NMR (CDCl₃):

    • Methine (-CH-): Look for a multiplet (typically quintet-like) in the range of 2.5 – 3.5 ppm , depending on the electron-withdrawing nature of the attached nitrogen.

    • Methylene (-CH₂-): Complex multiplets (diastereotopic protons if a chiral center exists elsewhere) around 1.4 – 1.6 ppm .

    • Methyl (-CH₃): A triplet (or overlapping triplets) around 0.8 – 1.0 ppm .

  • ¹³C NMR:

    • The methine carbon typically appears between 50 – 60 ppm .

    • The symmetry of the ethyl groups usually results in simplified spectra (equivalent ethyl signals) unless the molecule is chiral, in which case the ethyl groups become diastereotopic and show distinct signals.

References

  • National Institutes of Health (PubChem). (2025). N-ethylpentan-3-amine Compound Summary. Retrieved from [Link]

  • Tsimenidis, S. et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists. MDPI / PMC. Retrieved from [Link]

  • Google Patents. (2016). Flavor compositions and pet food products containing the same (WO2016094690A1).
  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Application. Retrieved from [Link]

4-Fluoro-N-(1-ethylpropyl)phenethylamine: Molecular Characterization, Synthetic Pathways, and Theoretical Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical whitepaper provides an in-depth analysis of 4-Fluoro-N-(1-ethylpropyl)phenethylamine , a highly substituted, lipophilic derivative within the phenethylamine class. By dissecting its exact physicochemical properties, rationalizing its structural modifications, and detailing a self-validating synthetic workflow, this guide serves as a foundational resource for researchers in medicinal chemistry and neuropharmacology.

Molecular Identity and Physicochemical Data

4-Fluoro-N-(1-ethylpropyl)phenethylamine (IUPAC: N-(1-ethylpropyl)-2-(4-fluorophenyl)ethan-1-amine) is characterized by a phenethylamine core, a para-substituted fluorine atom on the phenyl ring, and a bulky 3-pentyl (1-ethylpropyl) group attached to the amine nitrogen.

The molecular formula is derived as follows:

  • Core: C₈H₁₁N (Phenethylamine)

  • Fluoro Substitution: Replaces one hydrogen (C₈H₁₀FN)

  • N-Alkyl Substitution: Addition of a C₅H₁₁ group, replacing one amine hydrogen.

  • Final Formula: C₁₃H₂₀FN

Quantitative Physicochemical Properties
PropertyCalculated ValuePharmacological Relevance
Chemical Formula C₁₃H₂₀FNDefines elemental composition.
Molecular Weight 209.308 g/mol Optimal for small-molecule drug design (<500 Da).
Monoisotopic Mass 209.1580 DaCritical for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 1 (Secondary Amine)Favorable for receptor pocket hydrogen bonding.
Hydrogen Bond Acceptors 2 (Fluorine, Nitrogen)Influences target affinity and aqueous solubility.
Rotatable Bonds 6Ensures sufficient conformational flexibility for target binding.

Rationale for Structural Modifications (Causality & Design)

In rational drug design, every functional group must serve a specific pharmacokinetic or pharmacodynamic purpose. The architecture of 4-Fluoro-N-(1-ethylpropyl)phenethylamine utilizes two critical modifications:

The 4-Fluoro Substitution (Metabolic Shielding)

Halogenation at the para position of the phenyl ring is a classic bioisosteric replacement. Fluorine possesses a small Van der Waals radius (1.47 Å) that closely mimics hydrogen, but it forms a significantly stronger C-F bond (~116 kcal/mol). This substitution acts as a metabolic shield, effectively blocking CYP2D6-mediated para-hydroxylation, which is the primary degradation pathway for endogenous and exogenous phenethylamines. This modification dramatically increases the metabolic half-life and lipophilicity of the compound[1].

The N-(1-ethylpropyl) Substitution (Steric Gating)

Unsubstituted primary phenethylamines typically act as monoamine releasers; they translocate through monoamine transporters (DAT, SERT, NET) to induce internal neurotransmitter efflux. The addition of a 1-ethylpropyl (3-pentyl) group introduces massive steric bulk at the nitrogen atom. This steric hindrance prevents the ligand-transporter complex from undergoing the conformational change required for internal translocation. Consequently, the molecule acts as a "conformational lock," shifting its pharmacological profile from a monoamine releaser to a pure reuptake inhibitor or antagonist.

Pharm A 4-Fluoro-N-(1-ethylpropyl)phenethylamine B Monoamine Transporter (DAT / SERT) A->B High Affinity Binding C Steric Hindrance (1-ethylpropyl group) A->C Structural Property D Transporter Conformational Lock B->D Induces C->B Prevents Internalization E Transporter Efflux (Release Blocked) C->E Inhibits F Synaptic Monoamine Accumulation D->F Results In

Caption: Theoretical mechanism of monoamine reuptake inhibition driven by steric hindrance.

Synthetic Methodology: Direct Reductive Amination

The most efficient and chemically elegant route to synthesize 4-Fluoro-N-(1-ethylpropyl)phenethylamine is via the direct reductive amination of 4-fluorophenethylamine with 3-pentanone.

Reagent Selection Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the intermediate iminium ion without reducing the unreacted ketone [2]. This prevents the formation of secondary alcohol byproducts and avoids the severe toxicity and waste-stream complications associated with cyanoborohydride [3].

Step-by-Step Protocol (Self-Validating Workflow)
  • Imine Formation:

    • Dissolve 1.0 equivalent of 4-fluorophenethylamine and 1.05 equivalents of 3-pentanone in anhydrous 1,2-dichloroethane (DCE). Causality: The slight excess of ketone ensures complete consumption of the primary amine, which is notoriously difficult to separate from the secondary amine product via chromatography. DCE is utilized as it accelerates the reaction rate compared to THF[4].

    • Stir at room temperature under an inert argon atmosphere for 1 hour to allow Schiff base formation.

  • Selective Reduction:

    • Add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 15 minutes.

    • Stir the suspension at room temperature for 12 hours.

  • In-Process Validation (TLC):

    • Extract a 10 µL aliquot and spot on a silica gel TLC plate (Eluent: Dichloromethane:Methanol 9:1).

    • Visualize using a Ninhydrin stain. The complete disappearance of the primary amine spot (which stains deep purple/pink) and the appearance of a new, higher Rf spot confirms the completion of the reduction.

  • Quench and Workup:

    • Quench the reaction slowly with saturated aqueous NaHCO₃. Causality: NaBH(OAc)₃ releases acetic acid upon hydrolysis. NaHCO₃ neutralizes this acid, preventing the newly formed secondary amine from remaining in the aqueous layer as a highly soluble acetate salt, thereby maximizing organic extraction yields.

    • Extract the aqueous layer 3x with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synth A 4-Fluorophenethylamine (Primary Amine) C Schiff Base (Imine Intermediate) A->C Condensation B 3-Pentanone (Ketone) B->C Condensation E 4-Fluoro-N-(1-ethylpropyl) phenethylamine C->E Reduction D NaBH(OAc)3 (Reducing Agent) D->E Hydride Transfer

Caption: Synthetic workflow for 4-Fluoro-N-(1-ethylpropyl)phenethylamine via reductive amination.

Analytical Characterization (GC-MS)

To definitively validate the synthesized compound, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing electron ionization (EI) is required. The fragmentation pattern of N-alkylated phenethylamines is highly predictable, driven primarily by alpha-cleavage.

Fragment (m/z)Relative AbundanceStructural Assignment & Causality
209 Low (<10%)Molecular Ion [M]⁺ : Confirms the intact C₁₃H₂₀FN structure.
180 Moderate[M - C₂H₅]⁺ : Loss of an ethyl radical (mass 29) from the branched 1-ethylpropyl group.
109 High4-Fluorotropylium Ion [C₇H₆F]⁺ : Confirms the presence of the para-fluorinated benzyl moiety.
100 Base Peak (100%)Alpha-cleavage amine fragment [CH₂=NH-CH(CH₂CH₃)₂]⁺ : Cleavage between the alpha and beta carbons of the phenethylamine backbone yields this highly stable, nitrogen-containing cation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

Literature review on sterically hindered fluorinated phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Structure-Activity Relationships, Synthesis, and Pharmacology of Trifluoromethylated and Sterically Constrained Phenethylamines Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary: The Fluorine-Steric Synergy

In the optimization of psychoactive phenethylamines, two distinct molecular challenges exist: metabolic lability (rapid degradation by MAO and CYP450) and receptor selectivity (5-HT2A vs. 5-HT2C/2B). This guide focuses on a specific subclass of ligands where fluorination and steric hindrance converge to solve these problems.

The core subject is the 4-trifluoromethyl-2,5-dimethoxyphenethylamine (2C-TFM) scaffold and its


-methylated analogues (e.g., DOTFM ).[1] Here, the trifluoromethyl (-CF

) group serves a dual role:
  • Bioisosteric Steric Bulk: It mimics the spatial volume of an isopropyl group or an iodine atom, filling the hydrophobic pocket of the 5-HT2A receptor.

  • Metabolic Shielding: The C-F bond strength (approx. 485 kJ/mol) renders the 4-position impervious to oxidative hydroxylation, a primary clearance pathway for non-fluorinated analogues like 2C-H or 2C-D.

Chemical Architecture & SAR

The Steric-Electronic Paradox

Standard structure-activity relationships (SAR) for 5-HT2A agonists dictate that the 4-position of the phenyl ring requires a lipophilic, electron-donating group (e.g., -Br, -I, -alkyl).[1] However, the -CF


 group is strongly electron-withdrawing  yet highly lipophilic  (Hansch 

).

The high potency of 2C-TFM (Ki = 74.5 nM) despite the electron-withdrawing nature of the -CF


 group suggests that hydrophobic interaction  and steric fit  within the receptor's deep hydrophobic cleft dominate over electronic effects.
Structural Comparison Table

The following table contrasts the physicochemical properties of the fluorinated hindered analogue against standard references.

Compound4-SubstituentSteric Bulk (Van der Waals Vol.)Electronic Effect (

)
Lipophilicity (

)
5-HT2A Affinity (Ki)
2C-H -HSmall (7 ų)Neutral (0.00)0.00>1000 nM (Inactive)
2C-D -CH

Medium (24 ų)Donor (-0.17)+0.56~60 nM
2C-I -ILarge (34 ų)Weak Withdrawing (+0.18)+1.12~10 nM
2C-TFM -CF

Large (~40 ų) Strong Withdrawing (+0.54) +0.88 ~75 nM

Technical Synthesis Protocol

Objective: Synthesis of 1-(2,5-dimethoxy-4-trifluoromethylphenyl)-2-aminoethane (2C-TFM) via Copper-Mediated Trifluoromethylation. Rationale: Direct electrophilic fluorination of the electron-rich ring is uncontrollable. The most reliable route utilizes an aryl iodide precursor, exchanging the iodine for a trifluoromethyl group using a copper catalyst.[1]

Phase 1: Precursor Preparation (Iodination)

Target: 1-(2,5-dimethoxy-4-iodophenyl)-2-(trifluoroacetamido)ethane.[2] Note: The amine must be protected as a trifluoroacetamide to prevent copper chelation and side reactions.

  • Substrate: Dissolve 2,5-dimethoxyphenethylamine (2C-H) in glacial acetic acid.

  • Iodination: Add Iodine monochloride (ICl) dropwise at 15°C.

    • Validation: Monitor via TLC (SiO2, DCM/MeOH 9:1).[1] The 4-iodo product is significantly less polar.

  • Protection: React the isolated 4-iodo amine with trifluoroacetic anhydride (TFAA) and pyridine in DCM.

    • Endpoint: Disappearance of N-H stretch in IR; shift in Rf.

Phase 2: The Trifluoromethylation (Critical Step)

Mechanism: CuI-mediated cross-coupling using methyl chlorodifluoroacetate (MCDFA) as the CF


 source.
  • Setup: Flame-dry a heavy-walled pressure vessel or Schlenk flask. Argon atmosphere is mandatory .

  • Reagents:

    • Substrate: N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide (1.0 eq).[1]

    • Catalyst: Copper(I) Iodide (CuI) (0.2 eq).[1]

    • CF

      
       Source: Methyl chlorodifluoroacetate (MCDFA) (4.0 eq).[1]
      
    • Additive: Potassium Fluoride (KF) (4.0 eq) - activates the silyl/acetate species.

    • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Reaction: Heat to 120°C for 18 hours with vigorous stirring.

    • Causality: High temperature is required to decarboxylate the MCDFA-copper complex to generate the active "Cu-CF

      
      " species in situ.
      
  • Workup: Cool, dilute with EtOAc, and filter through Celite to remove copper salts. Wash with water/brine to remove DMF.

Phase 3: Deprotection & Salt Formation[1]
  • Hydrolysis: Dissolve the intermediate in MeOH and add aqueous KOH (10%). Reflux for 2 hours.

    • Check: This cleaves the trifluoroacetyl group.

  • Isolation: Extract freebase into DCM. Dry over MgSO

    
    .
    
  • Crystallization: Dissolve freebase in minimal anhydrous IPA. Add concentrated HCl dropwise. Dilute with Et

    
    O to precipitate 2C-TFM·HCl.
    
Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Fluorination cluster_2 Phase 3: Finalization P1 2C-H (Precursor) P2 4-Iodo-Analogue P1->P2 ICl, AcOH P3 N-TFA Protected Intermediate P2->P3 TFAA, Pyridine F2 4-CF3 Protected Intermediate P3->F2 MCDFA, CuI, KF DMF, 120°C F1 Cu-CF3 Complex (In Situ) F1->F2 Cross-Coupling D1 2C-TFM (Freebase) F2->D1 KOH, MeOH Hydrolysis D2 2C-TFM HCl Salt D1->D2 HCl/IPA Crystallization

Caption: Step-by-step synthetic route for 2C-TFM highlighting the critical copper-mediated trifluoromethylation step.

Metabolic Stability & Toxicology

The "Metabolic Shield" Mechanism

In non-fluorinated phenethylamines (e.g., 2C-B, 2C-I), the primary Phase I metabolic route is often oxidative deamination (via MAO) or aromatic hydroxylation at the 4-position (if labile).[1]

For 2C-TFM:

  • Blocked 4-Position: The C-F bond is metabolically inert to CYP450 oxidation. This forces the metabolism to shift towards slower pathways, such as O-demethylation of the 2- or 5-methoxy groups.

  • MAO Resistance (Steric): If the molecule is

    
    -methylated (i.e., DOTFM ), the steric bulk adjacent to the amine prevents Monoamine Oxidase (MAO) from accessing the nitrogen, extending the half-life significantly (10+ hours vs 4-6 hours).[1]
    
Metabolic Pathway Logic

MetabolicLogic cluster_primary Blocked Pathways cluster_secondary Active Pathways (Slow) Drug 2C-TFM / DOTFM P_Ox 4-Hydroxylation (CYP450) Drug->P_Ox BLOCKED by CF3 P_Deam Rapid Deamination (MAO) Drug->P_Deam Hindered by Alpha-Methyl (DOTFM) S_Odem O-Demethylation (2- or 5-position) Drug->S_Odem Major Route S_Conj Glucuronidation S_Odem->S_Conj S_Excr Renal Excretion S_Conj->S_Excr

Caption: Metabolic fate of sterically hindered fluorinated phenethylamines. Red lines indicate pathways blocked by fluorination or steric bulk.[1]

References

  • Nichols, D. E., et al. (1994).[1] 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: A Potent Serotonin 5-HT2A/2C Agonist.[3][4][5] Journal of Medicinal Chemistry.[5][6] [1][4]

  • Trachsel, D. (2013).[1] Fluorine in Psychedelic Phenethylamines and Amphetamines: Synthesis and biological activity. Helvetica Chimica Acta. [1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[5][6][7][8][9] Chemical Society Reviews.

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story.[1] Transform Press. (Contextual grounding for 2C-series). [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5][6] [1]

Sources

The Strategic Classification and Application of 2-(4-Fluorophenyl)ethylamine in Modern Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the classification of 2-(4-Fluorophenyl)ethylamine (commonly abbreviated as 4-FPEA) not merely as a cataloged chemical, but as a highly engineered molecular tool. Unsubstituted phenethylamines (PEAs) are notoriously difficult to utilize in longitudinal in vitro assays due to their rapid oxidative deamination by Monoamine Oxidase (MAO) and para-hydroxylation by cytochrome P450 enzymes. By strategically utilizing the para-fluorinated analog, researchers fundamentally alter the pharmacokinetic and analytical landscape. This whitepaper provides an authoritative, deep-dive into the structural rationale, pharmacological profiling, and validated analytical methodologies required to leverage 4-FPEA in advanced drug discovery and materials science.

Structural Rationale: The Para-Fluoro Advantage

The addition of a highly electronegative fluorine atom at the para position of the phenyl ring creates a profound stereoelectronic effect [1].

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). This sterically and electronically blocks CYP2D6-mediated para-hydroxylation, significantly extending the molecule's half-life in biological matrices.

  • Lipophilicity & BBB Penetration: Fluorination increases the partition coefficient (XLogP3 = 1.3), enhancing passive diffusion across lipid bilayers and the Blood-Brain Barrier (BBB), making it an ideal probe for central nervous system (CNS) receptor studies.

  • Basicity: The ethylamine side chain retains its basicity (pKa ~ 9.8), ensuring it is protonated at physiological pH, which is critical for electrostatic interactions with the aspartate residues in the binding pockets of aminergic G-Protein Coupled Receptors (GPCRs).

Pharmacological Profiling & Mechanistic Pathways

4-FPEA is primarily classified as a research probe for investigating the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporter systems [2]. TAAR1 is an intracellular GPCR that modulates dopaminergic and serotonergic signaling. Because endogenous trace amines degrade too rapidly for stable in vitro dose-response mapping, 4-FPEA serves as a stable, high-affinity surrogate agonist.

TAAR1_Signaling FPEA 2-(4-Fluorophenyl)ethylamine (Stable Agonist) TAAR1 TAAR1 Receptor (Intracellular GPCR) FPEA->TAAR1 Binds & Activates Gs Gαs Protein Activation TAAR1->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation CREB CREB Transcription Factor PKA->CREB Phosphorylation

TAAR1 GPCR signaling pathway activated by 4-FPEA, leading to CREB phosphorylation.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol utilized in the laboratory must be a self-validating system. Below are the optimized methodologies for evaluating 4-FPEA.

In Vitro Radioligand Binding Assay for TAAR1

This protocol measures the binding affinity (Ki) of 4-FPEA to human TAAR1.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hTAAR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Filter Pre-treatment (Causality Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Glass fiber is inherently negatively charged and will non-specifically bind the positively charged amine of 4-FPEA. PEI neutralizes this charge, eliminating background noise and validating the signal-to-noise ratio.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]-RO5166017 (competitive radioligand) and varying concentrations of 4-FPEA (

    
     to 
    
    
    
    M) for 60 minutes at room temperature.
  • Termination: Terminate the reaction by rapid vacuum filtration over the PEI-soaked filters, followed by three washes with ice-cold buffer.

  • Quantification: Extract filters into scintillation fluid and count beta emissions.

LC-MS/MS Quantification Workflow

When quantifying 4-FPEA in biological matrices (e.g., plasma or microsomes), direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. This workflow employs Mixed-Mode Strong Cation Exchange (MCX) to isolate the compound[3].

Self-Validating Mechanism: The inclusion of a deuterated internal standard (4-FPEA-d4) prior to extraction ensures that any matrix-induced ion suppression or physical loss during Solid Phase Extraction (SPE) is proportionally mirrored. The ratio of the analyte to the IS remains constant, validating the final quantification regardless of absolute recovery.

  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of 4-FPEA-d4 (100 ng/mL) as the internal standard.

  • Protein Crash: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds; centrifuge at 14,000 × g for 10 minutes.

  • SPE Extraction (MCX):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL LC-MS grade

      
      .
      
    • Load: Supernatant from step 2.

    • Wash: 1 mL 2% Formic Acid in

      
       (removes neutral lipids and acidic interferences).
      
    • Elute: 1 mL 5% Ammonium Hydroxide (

      
      ) in Methanol (neutralizes the amine, releasing it from the cation exchange resin).
      
  • Analysis: Evaporate eluate under

    
    , reconstitute in mobile phase, and inject into the UHPLC-MS/MS system operating in Positive ESI MRM mode (Precursor 
    
    
    
    140.1
    
    
    Product
    
    
    123.0).

LCMS_Workflow Prep Matrix Aliquot + Internal Std SPE MCX SPE Extraction Prep->SPE Protein Crash LC UHPLC Separation SPE->LC Elution ESI ESI(+) Ionization LC->ESI Gradient MS Tandem MS (MRM Mode) ESI->MS m/z 140.1 -> 123.0 Data Quantification & Validation MS->Data IS Ratio Check

Self-validating LC-MS/MS analytical workflow for the precise quantification of 4-FPEA.

Emerging Applications in Material Science

Beyond neuropharmacology, 4-FPEA has emerged as a critical organic spacer cation in the synthesis of 2D Ruddlesden-Popper double perovskites (e.g.,


). The fluorinated aromatic ring induces strong hydrophobic packing and dipole-dipole interactions within the crystal lattice. This structural engineering significantly enhances the environmental stability (moisture resistance) and optoelectronic tunability of the perovskite films compared to non-fluorinated aliphatic amines, paving the way for advanced photodetectors and solar cells [4].

Quantitative Data Summaries

Table 1: Physicochemical & Regulatory Properties

PropertyValue / Description
IUPAC Name 2-(4-fluorophenyl)ethanamine
CAS Number 1583-88-6
Molecular Formula

Molecular Weight 139.17 g/mol
Exact Mass 139.0797 Da
XLogP3 1.3
Topological Polar Surface Area 26 Ų
Physical State Clear liquid (Freebase) / White powder (HCl Salt)

Table 2: Predicted Adducts for Ion Mobility Mass Spectrometry (IM-MS) Data utilized for advanced structural confirmation and collision cross-section (CCS) mapping.

Adduct TypeMass-to-Charge (

)
Predicted CCS (Ų)

140.087125.9

162.069133.9

157.114147.3

138.072128.0

Regulatory Classification and Safety

4-FPEA is strictly classified as a Research Chemical [5]. While it is not universally scheduled under the UN Convention on Psychotropic Substances, it may fall under analog legislation (e.g., the US Federal Analogue Act) if intended for human consumption, due to its structural relationship to controlled phenethylamines.

Safety Handling: 4-FPEA exhibits acute oral toxicity and skin-corrosive properties. It must be handled in a BSL-2 equivalent chemical fume hood. Required PPE includes face shields, nitrile gloves, and type ABEK (EN14387) respirator filters to prevent inhalation of vaporized freebase.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4653, p-Fluorophenethylamine." PubChem, [Link].

  • Ludwig-Maximilians-Universität München. "Silver‐Bismuth Based 2D Double Perovskites (4FPEA)4AgBiX8 (X = Cl, Br, I)." LMU Open Access, [Link]. (Note: Sourced via academic repository search for 4-FPEA perovskite applications).

Mechanistic Evaluation and Psychoactive Potential of N-Pentan-3-yl Phenethylamines: A Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Forensic Toxicology Target Audience: Researchers, Pharmacologists, and Forensic Scientists

Executive Summary & Chemical Topology

The structural modification of the phenethylamine (PEA) core via N-alkylation is a well-documented vector for generating novel psychoactive substances (NPS) and targeted neurotherapeutics. While primary phenethylamines act as endogenous trace amines that regulate monoamine neurotransmission via Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2)[1], the addition of bulky aliphatic groups to the terminal nitrogen fundamentally alters their pharmacodynamic profile.

This technical guide explores the theoretical and empirical framework surrounding N-pentan-3-yl phenethylamines —a class characterized by a bulky, branched 1-ethylpropyl group attached to the amine. By synthesizing known Structure-Activity Relationship (SAR) data from homologous N-alkylated amphetamines and phenethylamines, we can predict their psychoactive potential, shifting the paradigm from classical monoamine releasers or psychedelics to selective reuptake inhibitors.

Pharmacodynamic Profiling: The Causality of Steric Bulk

To understand the psychoactive potential of N-pentan-3-yl derivatives, we must analyze how the steric bulk of the branched 5-carbon chain dictates receptor and transporter binding kinetics.

Monoamine Transporters (DAT, NET, SERT): From Substrate to Inhibitor

Primary and secondary (N-methyl) phenethylamines and amphetamines typically act as transportable substrates. They are translocated into the presynaptic terminal, where they disrupt vesicular storage and induce reverse transport (efflux) of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

However, elongating and branching the N-alkyl chain induces a critical mechanistic shift. Studies on N-alkylated 4-methylamphetamine (4-MA) demonstrate that as the alkyl chain extends from methyl to ethyl, propyl, and butyl, the molecule loses its ability to be translocated by the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2]. The transporter's translocation pore cannot accommodate the steric bulk, trapping the transporter in an outward-facing conformation. Consequently, the molecule transitions from a substrate (releaser) to a non-transported blocker (reuptake inhibitor)[2].

Given that the N-pentan-3-yl group is highly branched (a secondary carbon attached directly to the nitrogen), it will exert severe steric hindrance. We can definitively predict that N-pentan-3-yl phenethylamines will act exclusively as reuptake inhibitors rather than releasers, likely exhibiting a strong bias toward the Serotonin Transporter (SERT), which is known to accommodate larger N-substituents better than DAT or NET.

5-HT2A Receptor Dynamics: The Absence of Pi-Pi Stacking

Classical psychedelic phenethylamines (e.g., 2C-B, 2C-I) require a primary amine for optimal 5-HT2A receptor agonism. Simple N-alkylation (e.g., N-methyl) of these compounds results in a dramatic, often >2,500-fold, reduction in 5-HT2A affinity, effectively abolishing psychedelic activity[3].

The notable exception to this rule is the NBOMe series, where an N-benzyl group confers super-potency. This occurs because the aromatic ring of the N-benzyl group engages in crucial thermodynamic stabilizing interactions (pi-pi stacking) with phenylalanine residues (specifically F339 and F340) deep within the 5-HT2A orthosteric binding pocket[4].

Because the N-pentan-3-yl group is purely aliphatic, it introduces massive steric clash without providing any compensatory pi-pi stacking stabilization. Therefore, N-pentan-3-yl phenethylamines will lack classical hallucinogenic or psychedelic properties .

SAR_Logic PEA Primary Phenethylamine (Substrate / Releaser) N_Alkyl N-Alkylation (Steric Bulk Addition) PEA->N_Alkyl Bulky N-Pentan-3-yl Derivative (Branched Aliphatic) N_Alkyl->Bulky DAT_NET DAT / NET (Reuptake Inhibition) Bulky->DAT_NET Steric hindrance prevents transport SERT SERT (High Affinity Blockade) Bulky->SERT Retained binding (Inhibitor) HT2A 5-HT2A Receptor (Affinity Abolished) Bulky->HT2A Lacks aromatic pi-pi stacking

Diagram 1: Mechanistic shift of phenethylamines upon N-pentan-3-yl substitution.

Extrapolated Quantitative Data

Based on the established SAR of N-alkylated monoamine modulators, the following table summarizes the expected pharmacological profile of an N-pentan-3-yl phenethylamine compared to baseline standards.

Compound ClassDAT ActivityNET ActivitySERT Activity5-HT2A Affinity (Ki)Primary Psychoactive Effect
Primary PEA (e.g., Amphetamine) Substrate (Releaser)Substrate (Releaser)Weak Substrate>10,000 nMClassical Stimulant
N-Methyl PEA Substrate (Releaser)Substrate (Releaser)Substrate>5,000 nMClassical Stimulant
N-Butyl PEA Weak InhibitorWeak InhibitorModerate Inhibitor>10,000 nMMild/Atypical Stimulant
N-Benzyl PEA (NBOMe) InactiveInactiveWeak Inhibitor<1.0 nM Potent Psychedelic
N-Pentan-3-yl PEA Inhibitor (Blocker) Inhibitor (Blocker) Strong Inhibitor >10,000 nM Atypical Entactogen / Mood Modulator

Experimental Methodologies: Self-Validating Protocols

To empirically validate the hypotheses above, researchers must employ a dual-assay system: one to measure binding/uptake inhibition, and a functional assay to rule out substrate (releasing) activity.

Protocol A: Synaptosomal Monoamine Uptake Inhibition Assay

This protocol determines the IC50 of the N-pentan-3-yl derivative for blocking the reuptake of radiolabeled monoamines.

  • Tissue Preparation: Decapitate adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and cortex (for NET/SERT). Homogenize tissue in ice-cold 0.32 M sucrose.

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C. Collect the supernatant and centrifuge again at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in Krebs-Ringer phosphate buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (N-pentan-3-yl PEA, varying concentrations from 0.1 nM to 10 µM) with 100 µL of synaptosomal suspension. Incubate for 10 min at 37°C.

  • Radioligand Addition: Add 50 µL of [3H]-DA, [3H]-NE, or [3H]-5-HT (final concentration 5 nM) and incubate for exactly 5 minutes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a 96-well cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: Functional Calcium Flux Assay (Substrate vs. Blocker Determination)

To prove the compound is an inhibitor and not a releaser, we utilize cells co-expressing monoamine transporters and calcium channels. Substrates induce an inward depolarizing current that opens Ca2+ channels, whereas inhibitors do not[2].

  • Cell Culture: Plate HEK293 cells stably expressing human DAT, NET, or SERT alongside voltage-gated calcium channels in 384-well black-walled plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C in assay buffer.

  • Baseline Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Injection: Inject the N-pentan-3-yl test compound.

  • Validation Logic:

    • If fluorescence spikes: The compound is a substrate (releaser) causing depolarization.

    • If fluorescence remains flat, but subsequent injection of Dopamine/Serotonin is blocked: The compound is confirmed as a pure reuptake inhibitor.

Workflow Step1 Step 1: Tissue Prep Isolate rat brain synaptosomes Step2 Step 2: Incubation Add N-pentan-3-yl ligand + [3H]-monoamine Step1->Step2 Step3 Step 3: Filtration Terminate reaction via vacuum manifold Step2->Step3 Step4 Step 4: Quantification Liquid scintillation counting (IC50) Step3->Step4

Diagram 2: Step-by-step workflow for the Synaptosomal Monoamine Uptake Inhibition Assay.

Conclusion

The rational design and forensic analysis of N-pentan-3-yl phenethylamines reveal a structural class that deviates significantly from traditional drugs of abuse. The extreme steric bulk of the branched 1-ethylpropyl group precludes the molecule from acting as a monoamine releaser at DAT and NET, and its lack of aromaticity prevents the pi-pi stacking necessary for 5-HT2A-mediated psychedelic effects. Consequently, these compounds are predicted to function primarily as atypical monoamine reuptake inhibitors with a strong bias toward SERT, presenting a lower abuse liability profile compared to their primary and secondary amine counterparts.

References

  • Phenethylamine - Wikipedia. Wikipedia.
  • N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability.
  • N-Methyl-2C-I - Wikipedia. Wikipedia.
  • N‑Benzyl-5-methoxytryptamines as Potent Serotonin 5‑HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamines. CORE.

Sources

Strategic Fluorination of Secondary Amines: Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Fluorinated Secondary Amines in Vitro Content Type: Technical Guide / Whitepaper

Executive Summary

Secondary amines are ubiquitous pharmacophores in medicinal chemistry, often serving as key hydrogen bond donors/acceptors in drug-target interactions. However, they are frequently metabolic "soft spots," susceptible to rapid oxidative clearance via Cytochrome P450 (CYP)-mediated


-dealkylation or 

-carbon oxidation. This guide details the strategic incorporation of fluorine atoms—specifically

-fluorination—to modulate the physicochemical properties and metabolic stability of secondary amines.[1] It provides a mechanistic rationale, a self-validating in vitro experimental protocol, and a framework for interpreting intrinsic clearance data.

The Fluorine Effect: Mechanistic Causality

The introduction of fluorine into a secondary amine scaffold is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Basicity Modulation ( Shift)

The high electronegativity of fluorine (


) exerts a strong electron-withdrawing inductive effect (

effect).
  • Mechanism: When placed at the

    
    -position (2-fluoroethyl amine motif), fluorine pulls electron density through the 
    
    
    
    -bond framework, reducing the availability of the nitrogen lone pair.
  • Impact: This typically lowers the

    
     of the amine by 1–2 log units (e.g., from ~9.5 to ~8.0).
    
  • Metabolic Consequence: CYP enzymes often bind cationic substrates via electrostatic interactions with anionic residues (e.g., aspartate/glutamate) in the active site. Reducing the percentage of ionized species at physiological pH (7.4) can decrease the affinity (

    
    ) of the drug for the metabolizing enzyme, thereby reducing intrinsic clearance (
    
    
    
    ).
Arresting Oxidative Metabolism

The primary metabolic pathway for secondary amines is


-carbon hydroxylation leading to 

-dealkylation.
  • The Pathway: CYP450 abstracts a hydrogen atom (HAT) or an electron (SET) from the nitrogen or the

    
    -carbon, forming a radical intermediate. This radical recombines with an equivalent of "OH" to form an unstable carbinolamine, which collapses to release an aldehyde and the primary amine.
    
  • The Fluorine Block:

    • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making direct abstraction of fluorine impossible under physiological conditions.

    • Electronic Deactivation:

      
      -fluorination deactivates the adjacent 
      
      
      
      -C-H bonds. The electron-withdrawing nature destabilizes the formation of the electron-deficient radical cation intermediate required for the initial oxidation step.
Visualization: The Fluorine Blockade

The following diagram illustrates how


-fluorination prevents the formation of the unstable carbinolamine intermediate.

MetabolicBlockade Substrate Secondary Amine (R-NH-CH2-R') CYP CYP450 (Oxidation) Substrate->CYP Radical Radical Intermediate [R-NH-CH•-R'] CYP->Radical H-Abstraction Blocked Oxidation Blocked (Inductive Destabilization) CYP->Blocked Transition State Energy Too High Carbinolamine Carbinolamine (Unstable) Radical->Carbinolamine +OH Products Metabolites (Aldehyde + Primary Amine) Carbinolamine->Products Collapse Fluorinated β-Fluorinated Amine (R-NH-CH2-CF2-R') Fluorinated->CYP Reduced Affinity

Figure 1: Mechanistic comparison of standard amine metabolism versus the oxidative resistance provided by


-fluorination.

Experimental Protocol: In Vitro Microsomal Stability

This protocol is designed to determine the Intrinsic Clearance (


) of fluorinated secondary amines using Human Liver Microsomes (HLM).
Reagents & Materials
  • Test Compound: Fluorinated secondary amine (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Experimental Workflow

Trustworthiness Check: Include a positive control (e.g., Verapamil or Dextromethorphan) and a negative control (Warfarin) in every run to validate enzyme activity.

  • Preparation:

    • Dilute HLM to 0.5 mg/mL in pre-warmed (37°C) KPi buffer.

    • Spike Test Compound into the HLM mixture to a final concentration of 1 µM. (Keep DMSO < 0.1% to avoid enzyme inhibition).

  • Pre-Incubation:

    • Incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.[2][3]

    • Note: Prepare a "0-minute" sample by adding Quench Solution before NADPH.

  • Sampling:

    • At defined time points (

      
       = 0, 5, 15, 30, 45 min), remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (ACN + Internal Standard).

    • Vortex vigorously for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.[3] Monitor the parent ion transition (MRM).

Workflow Visualization

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation (HLM + Buffer + Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start T0 T=0 min Start->T0 T5 T=5 min Start->T5 T15 T=15 min Start->T15 T30 T=30 min Start->T30 Quench 5. Quench (ACN + Internal Std) T0->Quench T5->Quench T15->Quench T30->Quench Spin 6. Centrifuge (Precipitate Protein) Quench->Spin LCMS 7. LC-MS/MS Analysis (Quantify Parent) Spin->LCMS

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural logarithm (


) of the "Percent Parent Remaining" vs. time (

).[2] The slope of this line,

(depletion rate constant), is used to calculate half-life and clearance.
ParameterFormulaNotes
Slope (

)
From linear regression of

vs. Time
Must be negative for unstable compounds.
Half-life (

)

Expressed in minutes.
Intrinsic Clearance (

)

Units:

.
Interpreting the Results
  • High Stability (

    
     µL/min/mg):  The fluorination strategy successfully blocked metabolism.
    
  • Metabolic Switching: If the fluorinated analog remains unstable despite blocking the primary soft spot, metabolism may have shifted to a different site (e.g., aromatic ring hydroxylation).

  • Defluorination: In rare cases, if fluorine is placed on an activated position (e.g.,

    
    -fluorine), spontaneous hydrolysis or oxidative defluorination may occur, releasing fluoride ions. This is a toxicity flag.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagenaars, C.E., et al. (2018). Structure-metabolism relationships of fluorinated drugs. ChemMedChem.

  • Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)ethylamine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 2-(4-fluorophenyl)ethylamine, a critical building block in medicinal chemistry and neuropharmacology, through the robust and versatile method of reductive amination.[1][2] This document provides an in-depth exploration of the reaction mechanism, a comparative analysis of common reducing agents, and a meticulously detailed, field-tested protocol for the synthesis, purification, and characterization of the target compound. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the practical causality behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Significance of 2-(4-Fluorophenyl)ethylamine and the Strategic Advantage of Reductive Amination

2-(4-Fluorophenyl)ethylamine is a key structural motif found in a variety of biologically active compounds, particularly those targeting the central nervous system.[1][2] Its applications range from serving as a precursor in the synthesis of novel pharmaceuticals to its use in neurochemical research to probe neurotransmitter systems.[2][3] The introduction of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and receptor binding affinity, making this compound a valuable intermediate in drug discovery.[1]

Reductive amination stands out as a superior method for the synthesis of amines due to its high efficiency, operational simplicity, and broad functional group tolerance.[4][5][6] This one-pot reaction combines a carbonyl compound (an aldehyde or a ketone) with an amine source, followed by reduction of the in-situ formed imine or enamine intermediate.[7][8] This approach circumvents the challenges associated with traditional alkylation methods, such as over-alkylation and the use of harsh reagents.

This application note will focus on a reliable and scalable protocol for the synthesis of 2-(4-fluorophenyl)ethylamine from 4-fluorophenylacetone using ammonia as the nitrogen source and sodium cyanoborohydride as the reducing agent.

The Mechanism of Reductive Amination

The reductive amination process proceeds through two key mechanistic steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-fluorophenylacetone. This is followed by dehydration to form a protonated imine (iminium ion) intermediate. This step is typically catalyzed by mild acid.[8]

  • Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final primary amine product, 2-(4-fluorophenyl)ethylamine.[7] The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to reduce the iminium ion.[8][9]

Below is a diagram illustrating the general mechanism of reductive amination for this synthesis.

Reductive_Amination_Mechanism ketone 4-Fluorophenylacetone carbinolamine Carbinolamine Intermediate ketone->carbinolamine + NH3 ammonia Ammonia (NH3) ammonia->carbinolamine iminium Iminium Ion carbinolamine->iminium - H2O, + H+ amine 2-(4-Fluorophenyl)ethylamine iminium->amine + [H-] (from NaBH3CN) h_plus H+ h2o H2O nabh3cn NaBH3CN cyanoborohydride [H-]

Caption: Mechanism of reductive amination.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided below. It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
4-FluorophenylacetoneC9H9FO152.17≥98%e.g., Sigma-AldrichStarting ketone.
Ammonium AcetateC2H7NO277.08≥98%e.g., Sigma-AldrichAmmonia source and mild acid catalyst.
Sodium CyanoborohydrideNaBH3CN62.84≥95%e.g., Sigma-AldrichReducing agent. Highly toxic.[10][11]
Methanol (Anhydrous)CH4O32.04≥99.8%e.g., Sigma-AldrichReaction solvent.
Dichloromethane (DCM)CH2Cl284.93≥99.8%e.g., Fisher ScientificExtraction solvent.
1 M Hydrochloric AcidHCl36.461 Me.g., VWRFor pH adjustment and work-up.
1 M Sodium HydroxideNaOH40.001 Me.g., VWRFor pH adjustment and work-up.
Anhydrous Magnesium SulfateMgSO4120.37e.g., Sigma-AldrichDrying agent.
Silica GelSiO260.0860 Å, 230-400 meshe.g., Sigma-AldrichFor column chromatography.
Ethyl AcetateC4H8O288.11ACS Gradee.g., Fisher ScientificEluent for chromatography.
HexanesC6H1486.18ACS Gradee.g., Fisher ScientificEluent for chromatography.

Safety Precautions: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13][14]

Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 2-(4-fluorophenyl)ethylamine.

Synthesis_Workflow start Start: Assemble Reaction reaction Reductive Amination Reaction start->reaction Dissolve reactants in Methanol quench Quench Reaction reaction->quench Add 1M HCl extraction Liquid-Liquid Extraction quench->extraction Adjust pH, extract with DCM drying Drying of Organic Layer extraction->drying Dry with MgSO4 concentration Solvent Removal drying->concentration Rotary Evaporation purification Purification by Column Chromatography concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end_product Pure 2-(4-Fluorophenyl)ethylamine characterization->end_product

Caption: Experimental workflow for the synthesis.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylacetone (1.0 eq, e.g., 5.0 g).

  • Add anhydrous methanol (100 mL) and stir until the ketone is fully dissolved.

  • Add ammonium acetate (10.0 eq) to the solution. The large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is optimal for imine formation.[7]

  • Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

Reductive Amination
  • In a separate beaker, carefully weigh sodium cyanoborohydride (1.5 eq). Caution: Handle with extreme care in a fume hood.

  • Slowly add the sodium cyanoborohydride to the reaction mixture in small portions over 15-20 minutes. A slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[15]

Work-up and Extraction
  • After 24 hours, cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by slowly adding 1 M HCl until the pH of the solution is ~2. This will neutralize any unreacted hydride reagent. Perform this step in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

  • Stir the acidic solution for 30 minutes.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Add deionized water (50 mL) to the residue and transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous layer with dichloromethane (2 x 30 mL) to remove any unreacted ketone and non-polar impurities. Discard the organic layers.

  • Basify the aqueous layer to a pH of ~12 by the slow addition of 1 M NaOH. Ensure the solution is cool during this process.

  • Extract the basic aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-fluorophenyl)ethylamine.

Purification
  • The crude product can be purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Dissolve the crude amine in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).[15]

  • Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-fluorophenyl)ethylamine as a clear liquid.[1]

Characterization

The identity and purity of the synthesized 2-(4-fluorophenyl)ethylamine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the primary amine).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[16]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the quality of the sodium cyanoborohydride.
Loss of product during work-up.Ensure the pH is sufficiently basic (>12) during extraction to deprotonate the amine and drive it into the organic layer.
Presence of Starting Material Insufficient reducing agent.Use a slight excess of sodium cyanoborohydride.
Deactivated reducing agent.Use freshly opened or properly stored sodium cyanoborohydride.
Formation of Side Products Reduction of the starting ketone.Ensure the pH is not too acidic. Sodium cyanoborohydride is more selective at a slightly acidic to neutral pH.[17]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-fluorophenyl)ethylamine via reductive amination. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently and safely produce this valuable compound in high yield and purity. The presented methodology is amenable to scale-up and can be adapted for the synthesis of other primary amines.

References

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (n.d.).
  • Reductive Amination - Chemistry Steps. (2024, March 28).
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis. (2018, October 26). Retrieved from [Link]

  • Sodium cyanoborohydride solution - AK Scientific, Inc. (n.d.).
  • Sodium Cyanoborohydride SOP.docx - OSU Chemistry. (n.d.).
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025, October 18). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst - ACS Publications. (2021, May 19). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31). Retrieved from [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. (n.d.). Retrieved from [Link]

  • Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds | ACS Catalysis - ACS Publications. (2020, June 16). Retrieved from [Link]

  • 111620 - Sodium cyanoborohydride - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Can someone please explain reductive amination : r/OrganicChemistry - Reddit. (2017, December 13). Retrieved from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Publications. (2000, February 1). Retrieved from [Link]

  • Structural features of monohydrated 2-(4-fluorophenyl)ethylamine: a combined spectroscopic and computational study - RSC Publishing. (n.d.). Retrieved from [Link]

  • p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (n.d.). Retrieved from [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines. (2025, December 11). Retrieved from [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. (n.d.). Retrieved from [Link]

  • Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro... - ResearchGate. (n.d.). Retrieved from [Link]

  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents. (n.d.).
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. (2013, February 15). Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents. (n.d.).
  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Application Note: Reductive Alkylation of 4-Fluorophenethylamine with 3-Pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of


-(1-ethylpropyl)-4-fluorophenethylamine  via the reductive alkylation of 4-fluorophenethylamine with 3-pentanone.

While reductive amination is a staple transformation in medicinal chemistry, the use of 3-pentanone (diethyl ketone) presents specific steric challenges compared to aldehydes or methyl ketones. This protocol utilizes Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) . This system is chosen for its high chemoselectivity, allowing for the preferential reduction of the in situ generated iminium species over the ketone substrate, minimizing side reactions and eliminating the need for toxic cyanoborohydrides or high-pressure hydrogenation equipment.

Chemical Strategy & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via a "Direct Reductive Amination" pathway.[1] Unlike traditional methods requiring pre-formation of the imine (Schiff base) and water removal (Dean-Stark), STAB allows for a one-pot transformation.

  • Activation: Acetic acid protonates the carbonyl of 3-pentanone, increasing electrophilicity.

  • Addition: The primary amine (4-fluorophenethylamine) attacks the carbonyl to form a hemiaminal.

  • Elimination: Water is eliminated to form the iminium ion. Note: This equilibrium is unfavorable for sterically hindered ketones; however, the reduction step drives the reaction forward.

  • Reduction: STAB selectively delivers a hydride to the iminium carbon.[1] The acetoxy groups on boron reduce the nucleophilicity of the hydride, making it inert toward the ketone but active toward the more electrophilic iminium ion.

Mechanistic Diagram

ReductiveAmination Substrates Substrates (Amine + 3-Pentanone) Activation Acid Activation (AcOH) Substrates->Activation Mixing Hemiaminal Hemiaminal Intermediate Activation->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Transient) Hemiaminal->Iminium -H2O (Equilibrium) Iminium->Hemiaminal Hydrolysis Reduction Hydride Transfer (STAB) Iminium->Reduction Rate Determining Step Product Sec-Amine Product Reduction->Product Irreversible

Figure 1: Mechanistic flow of STAB-mediated reductive amination. The reduction of the iminium ion drives the unfavorable equilibrium to the right.

Materials & Safety

Reagent Table[1]
ComponentRoleCASMW ( g/mol )Equiv.Notes
4-Fluorophenethylamine Substrate (Amine)1583-88-6139.171.0Limiting Reagent.[2] Corrosive.
3-Pentanone Substrate (Ketone)96-22-086.131.2 - 1.5Excess drives equilibrium.
STAB (NaBH(OAc)₃)Reducing Agent56553-60-7211.941.5 - 1.6Moisture sensitive.
Acetic Acid (Glacial)Catalyst64-19-760.051.0 - 2.0Essential for ketone activation.
1,2-Dichloroethane (DCE) Solvent107-06-298.96N/APreferred for kinetics.
Dichloromethane (DCM) Alt. Solvent75-09-284.93N/ASafer alternative, slightly slower.
Critical Safety Hazards
  • 4-Fluorophenethylamine: Highly caustic; causes severe skin burns and eye damage. Use nitrile gloves and face shield.

  • STAB: Releases acetic acid upon hydrolysis. While it does not evolve H₂ as vigorously as NaBH₄, it should be quenched slowly.

  • 1,2-Dichloroethane: Carcinogen and highly flammable. All operations must be performed in a fume hood.

Experimental Protocol

Preparation
  • Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon (recommended to prevent STAB decomposition).

Reaction Workflow

Step 1: Solvation and Activation

  • Charge the RBF with 4-fluorophenethylamine (1.0 equiv, e.g., 5.0 mmol, 696 mg).

  • Add 1,2-Dichloroethane (DCE) (25 mL, ~0.2 M concentration).

  • Add 3-Pentanone (1.5 equiv, 7.5 mmol, 646 mg/795 µL).

  • Add Glacial Acetic Acid (1.5 equiv, 7.5 mmol, 450 mg/429 µL).

  • Process Insight: Stir at Room Temperature (RT) for 15–30 minutes. This "pre-stir" allows the acid to catalyze the initial equilibrium between the amine and ketone before the reducing agent is introduced.

Step 2: Reduction

  • Cool the mixture slightly (0°C ice bath) if working on >5g scale to manage exotherm. For <1g scale, RT is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.6 equiv, 8.0 mmol, 1.70 g) portion-wise over 5 minutes.

  • Remove ice bath (if used) and allow to stir at RT under inert atmosphere.

Step 3: Monitoring

  • Timeframe: 3-pentanone is sterically hindered. Reaction typically requires 4 to 16 hours .

  • TLC System: 5% MeOH in DCM (Visualized with UV and Ninhydrin).

    • Starting Amine: Low R_f (streaks).

    • Product: Higher R_f, distinct spot.

    • Ketone:[3] High R_f (not UV active, visible with Iodine/Vanillin).

Workup (Acid-Base Purification)

This workup is designed to be self-validating , removing neutral impurities (excess ketone) automatically.

  • Quench: Slowly add saturated aqueous NaHCO₃ (30 mL) to the reaction mixture. Stir for 15 minutes until gas evolution ceases (neutralization of AcOH and excess STAB).

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

  • Wash: Combine organic layers. Wash with Brine (1 x 20 mL).

  • Drying: Dry organics over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Purification (If necessary)

If the crude purity is <95% by LCMS:

  • Flash Chromatography: Silica gel. Gradient: 0% -> 10% MeOH in DCM (with 1% NH₄OH additive to reduce streaking).

Process Control & Data Analysis

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Amine, Ketone, AcOH in DCE (30 min) Start->Mix AddReductant Add STAB (Portion-wise) Mix->AddReductant Reaction Stir RT (4-16h) Monitor TLC/LCMS AddReductant->Reaction Quench Quench sat. NaHCO3 Reaction->Quench Extract Extract DCM Dry & Concentrate Quench->Extract Validation QC: NMR / LCMS Extract->Validation

Figure 2: Step-by-step experimental workflow for the reductive alkylation protocol.

Expected Analytical Data
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.15 (m, 2H, Ar-H), 6.98 (m, 2H, Ar-H).
      
    • 
       2.85 (t, 2H, Ar-CH ₂-N).
      
    • 
       2.78 (t, 2H, Ar-C-CH ₂-N).
      
    • 
       2.45 (m, 1H, N-CH -(Et)₂). Characteristic methine proton.
      
    • 
       1.45 (m, 4H, CH ₂-CH₃).
      
    • 
       0.90 (t, 6H, CH₂-CH ₃).
      
  • LCMS: [M+H]+ = 210.15 (Calculated for C₁₃H₂₀FN).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 3-pentanone prevents imine formation.1. Increase AcOH to 2.0 equiv.2. Add 4Å Molecular Sieves to sequester water.3. Switch solvent to DCE and heat to 40°C.
Starting Material Remains STAB decomposed by moisture.Use fresh STAB bottle or increase equivalents to 2.0. Ensure inert atmosphere.
Dialkylation N/A for ketones.Highly unlikely with 3-pentanone due to steric bulk. If observed, reduce ketone equivalents to 1.1.
Emulsion during workup Amphiphilic nature of product.Filter the biphasic mixture through a Celite pad before separation to break emulsion.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]

  • PubChem. (n.d.).[10] 4-Fluorophenethylamine (Compound Summary).[10] National Library of Medicine. Retrieved October 26, 2023. [Link]

Sources

Solubility Profile & Purification Protocols for 2-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

2-(4-Fluorophenyl)ethylamine (4-FPEA) is a critical fluorinated building block used in the synthesis of tyrosine kinase inhibitors, antipsychotics, and other bioactive phenethylamines.

Crucial Distinction for Researchers: At standard temperature and pressure (STP), the free base of 4-FPEA is a liquid . Therefore, "solubility" data for the free base refers to its miscibility with organic solvents. True solid-liquid solubility data applies only to its salt forms (e.g., Hydrochloride, Hydroiodide), which are the preferred forms for purification and storage due to enhanced stability and crystallinity.

Chemical Identity
PropertyData
IUPAC Name 2-(4-fluorophenyl)ethanamine
CAS Number 1583-88-6 (Free Base) | 459-19-8 (HCl Salt)
Molecular Weight 139.17 g/mol (Free Base)
Physical State (STP) Colorless to pale yellow liquid
Boiling Point 50–52 °C at 0.15 mmHg (High vacuum required)
Density ~1.061 g/mL at 25 °C

Solubility & Miscibility Data

A. Free Base Miscibility (Liquid-Liquid Equilibrium)

The free base is a lipophilic amine. Its miscibility profile is governed by the hydrophobic fluorophenyl tail and the polar primary amine head.

Solvent ClassSolventMiscibilityApplication Note
Protic Polar WaterSlightly Soluble Forms alkaline solution (pH > 10). Not suitable for homogenous phase reactions without surfactant.
Protic Polar Methanol, Ethanol, IPAMiscible Ideal for reaction solvents; can be used for salt formation.
Aprotic Polar DMSO, DMF, AcetonitrileMiscible Used for nucleophilic substitution reactions (SnAr).
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent for extraction from basic aqueous layers.
Ethers THF, Diethyl Ether, MTBEMiscible Common solvents for lithiation or Grignard reactions.
Hydrocarbons Toluene, HexaneMiscible Toluene is preferred for azeotropic drying; Hexane may phase separate at very low temperatures (-78°C).
B. Salt Solubility (Solid-Liquid Equilibrium)

For purification, the liquid amine is typically converted to its Hydrochloride (HCl) or Hydroiodide (HI) salt. The solubility of these salts is the critical parameter for recrystallization.

General Solubility Trends for 4-FPEA Hydrochloride (CAS 459-19-8):

SolventSolubility @ 25°CSolubility @ BoilingSuitability for Recrystallization
Water High (>100 mg/mL)Very HighPoor (Loss of yield). Use only if "salting out" with NaCl.
Ethanol (Abs) ModerateHighGood . Often requires an anti-solvent (Ether/Hexane) to induce yield.
Isopropanol (IPA) Low-ModerateHighExcellent . Classic solvent for amine HCl recrystallization.
Ethyl Acetate Very LowLowAnti-Solvent . Used to crash out salts from alcoholic solutions.
Diethyl Ether InsolubleInsolubleAnti-Solvent . Used to wash filter cakes to remove organic impurities.

Application Note: Purification Strategy

The "Salt-Break-Extract" Protocol

Since the free base is a high-boiling liquid, distillation can be difficult and may lead to thermal degradation. The industry-standard purification method is the Salt-Break-Extract cycle.

  • Salt Formation: Dissolve crude liquid amine in a solvent (e.g., IPA or Ethanol). Add acid (HCl in dioxane or gas) to precipitate the solid salt.

  • Filtration & Washing: Filter the solid.[1] Impurities remain in the mother liquor. Wash with non-polar anti-solvent (Ether/Hexane).

  • Recrystallization (Optional): If purity is <98%, recrystallize the salt using IPA/Ethanol.

  • Free Basing ("Breaking" the salt): Suspend pure salt in DCM/Water. Adjust aqueous pH to >12 with NaOH. The pure amine partitions into DCM.

  • Isolation: Dry DCM layer (MgSO4), filter, and evaporate to yield ultra-pure liquid amine.

Detailed Protocol: Gravimetric Solubility Determination

If precise thermodynamic solubility data is required for Process Analytical Technology (PAT) or crystallization design (DoE), follow this protocol. This method is self-validating via mass balance.

Scope

Determination of saturation solubility (


) of 4-FPEA Hydrochloride in organic solvents at specific temperatures.
Materials
  • Solute: 4-(Fluorophenyl)ethylamine Hydrochloride (dried, purity >99%).

  • Solvents: HPLC grade (Ethanol, IPA, Toluene).

  • Equipment: Temperature-controlled shaker/bath, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg).

Procedure
  • Supersaturation: Add excess solid solute to 5 mL of solvent in a sealed scintillation vial. Ensure solid persists at the bottom.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation: Stop agitation for 1 hour. If solid dissolves completely, add more solid and repeat.

  • Sampling:

    • Pre-heat/cool a syringe and filter to the bath temperature (prevents precipitation during sampling).

    • Withdraw 2 mL of supernatant through the 0.45 µm filter.[2]

  • Gravimetric Analysis:

    • Weigh an empty, dry evaporation dish (

      
      ).
      
    • Dispense exactly 1.00 mL of filtrate into the dish. Weigh immediately (

      
      ).
      
    • Evaporate solvent (vacuum oven at 50°C for 4 hours).

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    
    
    

Visualization of Workflows

Diagram 1: Purification & Solubility Logic Flow

This diagram illustrates the decision matrix for purifying the compound based on its physical state and solubility properties.

PurificationLogic Start Start: Crude 4-(4-Fluorophenyl)ethylamine CheckState Check Physical State (Liquid at RT) Start->CheckState ImpurityCheck Major Impurities? CheckState->ImpurityCheck Distill Vacuum Distillation (BP 50-52°C @ 0.15 mmHg) ImpurityCheck->Distill Volatile Impurities SaltForm Salt Formation Strategy (Convert to Solid) ImpurityCheck->SaltForm Non-volatiles / High Purity Req SolventSelect Dissolve in IPA or EtOH SaltForm->SolventSelect AddAcid Add HCl (gas/ether) or HI SolventSelect->AddAcid Precipitate Precipitate Solid Salt AddAcid->Precipitate Recryst Recrystallization (Heat to dissolve, Cool to crash) Precipitate->Recryst Purity < 98% Filter Filtration & Wash (Remove Mother Liquor) Precipitate->Filter Purity > 98% Recryst->Filter FreeBase Break Salt (NaOH/DCM) Isolate Pure Liquid Filter->FreeBase Need Liquid Reagent FinalSolid Isolate Pure Salt (Storage Form) Filter->FinalSolid Need Stable Storage

Caption: Decision tree for the purification of 4-FPEA, highlighting the transition from liquid free base to solid salt for effective solubility-based purification.

Diagram 2: Gravimetric Solubility Protocol

A step-by-step visualization of the experimental protocol described in Section 4.

SolubilityProtocol Prep 1. Preparation Excess Solid + Solvent Equil 2. Equilibration 24h @ Temp T Prep->Equil Sample 3. Sampling Filter (0.45µm) @ Temp T Equil->Sample WeighWet 4. Weigh Wet (Mass of Solution) Sample->WeighWet Dry 5. Evaporation Vacuum Oven WeighWet->Dry WeighDry 6. Weigh Dry (Mass of Solute) Dry->WeighDry Calc 7. Calculation Mass Fraction / Molarity WeighDry->Calc

Caption: Workflow for the gravimetric determination of saturation solubility for amine salts.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salts via Recrystallization. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(4-Fluorophenyl)ethanamine.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Efficient Preparation of Hydrochloride Salts of Sterically Hindered N-Alkyl Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of crystalline hydrochloride salts from sterically hindered N-alkyl phenethylamines (e.g., N-tert-butyl, N-isopropyl, or ring-substituted analogs) presents a distinct kinetic and thermodynamic challenge. Unlike simple primary amines, hindered secondary and tertiary amines often exhibit poor lattice energy due to the inability of the counter-ion to pack efficiently against the bulky hydrophobic groups. This frequently results in the formation of non-crystalline gums or "oils" rather than precipitating solids.

This Application Note details two field-proven protocols to overcome these issues:

  • Method A: A controlled anhydrous precipitation using pre-generated ethereal/dioxane HCl.

  • Method B: An in-situ acid generation technique using Trimethylsilyl Chloride (TMSCl), recommended for substrates prone to hygroscopicity or oiling out.

Mechanistic Insight: The "Oiling Out" Phenomenon

In hindered phenethylamines, the hydrophobic bulk of the N-alkyl group interferes with the ionic interactions required for crystal lattice formation. When acid is added, the salt forms immediately, but if the solvation energy in the chosen solvent exceeds the lattice energy, the salt remains in solution or separates as a solvated amorphous oil (Liquid-Liquid Phase Separation, LLPS).

Critical Factor: Water is the enemy. Even trace moisture can stabilize the amorphous "oil" phase over the crystalline solid phase. Therefore, anhydrous conditions are non-negotiable for these specific substrates.

Pre-Experimental Requirements

Reagents & Solvents
ReagentSpecificationPurpose
Diethyl Ether (

)
Anhydrous, BHT stabilizedPrimary solvent (Low polarity promotes precipitation).
Ethyl Acetate (EtOAc) Anhydrous (<0.05%

)
Alternative solvent if freebase is polar.
HCl in Dioxane (4.0 M) Commercial GradeAcid source (Preferred over gas for stoichiometry control).
Trimethylsilyl Chloride (TMSCl) 99%+ PurityIn-situ HCl generator (Method B).
Methanol (MeOH) AnhydrousProton source for TMSCl reaction.
Safety Warning
  • TMSCl is corrosive and reacts violently with water to release HCl gas. Handle in a fume hood.

  • Phenethylamines are CNS-active; avoid inhalation or skin contact.

Experimental Protocols

Method A: The Standard Anhydrous Route

Best for: Moderately hindered amines (e.g., N-isopropyl) with known crystalline tendencies.

Protocol:

  • Dissolution: Dissolve 10 mmol of the freebase amine in 20 mL of anhydrous

    
    .
    
    • Note: If the amine is not soluble in ether, use a minimal amount of anhydrous EtOAc.

  • Cooling: Chill the solution to 0°C under a nitrogen atmosphere.

  • Acid Addition: Add 4.0 M HCl in Dioxane (2.5 mL, 10 mmol, 1.0 eq) dropwise over 10 minutes with vigorous stirring.

    • Expert Tip: Do NOT add excess acid. Excess HCl can solubilize the salt or cause discoloration (pinking) in phenethylamines.

  • Precipitation: A white precipitate should form immediately.

  • Aging: Allow the slurry to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

  • Isolation: Filter the solid under nitrogen (to prevent moisture uptake). Wash with cold anhydrous

    
    .
    
Method B: The In-Situ TMSCl Protocol (The "Rescue" Method)

Best for: Highly hindered amines (e.g., N-tert-butyl) or substrates that "oil out" in Method A.

Mechanism: TMSCl reacts with methanol to generate HCl and Trimethylmethoxysilane. This reaction consumes trace water (scavenging effect) and releases HCl slowly, promoting crystal growth over amorphous precipitation [1].



Protocol:

  • Dissolution: Dissolve 10 mmol of the freebase amine in 5 mL of anhydrous Methanol.

  • TMSCl Addition: Add 1.1 equivalents (11 mmol) of TMSCl dropwise at RT.

    • Observation: The solution may warm slightly (exothermic).

  • Precipitation Trigger: Slowly add 20-30 mL of anhydrous

    
     or EtOAc as an anti-solvent while stirring.
    
  • Crystallization: If an oil forms, scratch the glass sides with a spatula or add a seed crystal.

  • Evaporation (Alternative): If no solid forms, evaporate the solvents in vacuo to give a solid residue. The TMS-ether byproduct is volatile and will be removed, leaving pure HCl salt.

Workflow Visualization

Diagram 1: Decision Logic for Salt Formation

This flowchart guides the researcher through the selection of Method A vs. Method B based on substrate behavior.

SaltFormation Start Start: Hindered Amine Freebase SolubilityCheck Check Solubility in Et2O Start->SolubilityCheck MethodA Method A: HCl/Dioxane Addition SolubilityCheck->MethodA Soluble MethodB Method B: TMSCl / MeOH Route SolubilityCheck->MethodB Insoluble / Highly Hindered Observation Observe Result MethodA->Observation Precipitate Crystalline Solid Formed? Observation->Precipitate Success Oil Result: Oiling Out / Gum Observation->Oil Failure Filter Filter & Wash (Anhydrous) Precipitate->Filter Oil->MethodB Switch Protocol Evap Evaporate Volatiles MethodB->Evap Recryst Recrystallize (IPA/Et2O) Evap->Recryst

Caption: Decision matrix for selecting the optimal salt formation pathway based on physical observation.

Troubleshooting: Rescuing an "Oiled Out" Product

If your product forms a sticky gum at the bottom of the flask, do not discard it. This is common for hindered phenethylamines due to supersaturation phenomena [2].

The "Trituration" Rescue:

  • Decant the supernatant solvent.

  • Add fresh, anhydrous

    
     to the gum.
    
  • Place the flask in an ultrasonic bath (sonication) for 10-15 minutes.

  • The mechanical energy often forces the amorphous gum to organize into a crystal lattice. The gum should turn into a white powder.

The "Solvent Exchange" Rescue:

  • Dissolve the oil in a minimum amount of hot Isopropanol (IPA).

  • Allow to cool slowly to RT.

  • Add

    
     dropwise until turbidity is just observed.
    
  • Store in a freezer (-20°C) overnight.

Quality Control & Validation

TestMethodologyAcceptance Criteria
Proton NMR

or

Check for downfield shift of

-protons (approx +0.5 ppm) vs freebase. Confirm stoichiometry.
Silver Nitrate Test Aqueous

Immediate white precipitate (AgCl) confirms chloride presence.
Melting Point CapillarySharp range (< 2°C). Broad range indicates solvation or amorphous character.
Hygroscopicity Exposure to airMonitor weight gain over 1 hour. Hindered salts are often hygroscopic; store in desiccator.

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.[1][2] (TMSCl mechanism for anhydrous HCl generation).[3]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][4][5] (2002).[1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][4][5][6] (Definitive guide on salt selection and oiling-out phenomena).

  • Babin, P., et al. (1981). "Synthesis of hindered amines via reductive amination." Bulletin de la Société Chimique de France. (Context on hindered amine synthesis).
  • Reich, H. J. (2023). "Organosilicon Chemistry - TMSCl Protection and Deprotection." University of Wisconsin-Madison Chemistry Database.

Sources

Application Note: 2-(4-Fluorophenyl)ethylamine in Receptor Binding Assays and Ligand Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In central nervous system (CNS) drug discovery, the phenethylamine (PEA) scaffold is a ubiquitous pharmacophore. However, endogenous PEA is rapidly metabolized by Monoamine Oxidase (MAO) and exhibits limited target selectivity. The introduction of a fluorine atom at the para position to create 2-(4-Fluorophenyl)ethylamine (4-FPEA) fundamentally alters the molecule's physicochemical profile[1].

As a Senior Application Scientist, I frequently recommend 4-FPEA as a foundational building block for synthesizing novel neurotherapeutics and validating binding assays. The para-fluoro substitution achieves three critical objectives:

  • Metabolic Stability: The highly electronegative fluorine atom blocks para-hydroxylation by cytochrome P450 enzymes and sterically hinders MAO degradation.

  • Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP), significantly improving blood-brain barrier (BBB) penetrance for CNS targets.

  • Receptor Affinity Modulation: The fluorine atom acts as a weak hydrogen bond acceptor, altering the binding kinetics within the hydrophobic pockets of monoamine transporters and G-protein coupled receptors (GPCRs)[1].

This guide details the application of 4-FPEA and its derivatives across three distinct receptor binding and functional assay paradigms: Monoamine Transporters (DAT), GPCR Allosteric Modulation (CB1), and Supramolecular Indicator Displacement Assays (IDAs).

Application I: CNS Transporter Ligand Development (DAT & EAAT2)

Mechanistic Insight

4-FPEA is extensively utilized to synthesize ligands targeting the Dopamine Transporter (DAT) and the Excitatory Amino Acid Transporter 2 (EAAT2). For DAT, 4-FPEA is incorporated into piperazine and piperidine analogues to develop cocaine antagonists. The goal is to design a molecule that sterically occludes the cocaine binding site while permitting the physiological reuptake of dopamine[2]. Similarly, 4-FPEA amide derivatives act as positive allosteric modulators (PAMs) for EAAT2, enhancing glutamate clearance without disrupting the orthosteric transport mechanism[3].

Protocol: High-Throughput Radioligand Filtration Assay for DAT

To evaluate the binding affinity (


) of newly synthesized 4-FPEA derivatives at the DAT, a competitive radioligand binding assay using 

is the gold standard[2].

Scientific Rationale for Experimental Choices:

  • Radioligand Choice:

    
     is chosen over 
    
    
    
    because it possesses a significantly higher specific activity and affinity for DAT, ensuring a robust signal-to-noise ratio even in crude membrane preparations.
  • PEI Pre-treatment: Glass fiber filters carry a net negative charge that non-specifically binds positively charged radioligands. Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of the 4-FPEA derivative (varying concentrations from

    
     to 
    
    
    
    M), 50 µL of
    
    
    (final concentration 0.2 nM), and 100 µL of membrane suspension.
  • Equilibration: Incubate the plate at room temperature for 2 hours to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer to prevent dissociation of the low-affinity ligand-receptor complexes.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

System Validation & Controls:

  • Total Binding (TB): Assay buffer in place of the competitor.

  • Non-Specific Binding (NSB): Defined using 10 µM Indatraline. The self-validating metric requires the specific binding (TB - NSB) to be

    
     of total binding.
    

DAT_Assay N1 Tissue/Cell Lysis N2 Radioligand Incubation N1->N2 N3 PEI-Treated Filtration N2->N3 N4 Scintillation Counting N3->N4

Workflow for DAT radioligand binding assays using 4-FPEA derivatives.

Application II: GPCR Allosteric Modulation (CB1 Receptors)

Mechanistic Insight

4-FPEA is a critical precursor in the synthesis of urea analogs (e.g., 3-(4-chlorophenyl)-1-[2-(4-fluorophenyl)ethyl]urea) that act as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor[4]. Unlike orthosteric ligands that compete with endogenous cannabinoids (like anandamide), allosteric modulators bind to a topographically distinct site. The 4-fluorophenyl group provides the necessary steric bulk and lipophilicity to anchor the modulator in the transmembrane allosteric pocket, thereby altering the receptor's conformation and modulating its signaling efficacy[4].

Protocol: Functional Allosteric Shift Assay (cAMP Accumulation)

Because allosteric modulators do not directly displace orthosteric radioligands, their binding is best quantified through functional assays that measure the shift in the orthosteric agonist's dose-response curve.

Scientific Rationale for Experimental Choices:

  • cAMP Measurement: CB1 is a

    
    -coupled receptor. Activation inhibits adenylyl cyclase, decreasing cAMP levels. Measuring cAMP provides a direct, amplified readout of receptor functional state.
    
  • Forskolin Stimulation: To measure a decrease in cAMP, the baseline must be artificially raised. Forskolin directly activates adenylyl cyclase, providing a high cAMP baseline from which CB1-mediated inhibition can be robustly quantified.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO cells stably expressing human CB1 receptors into a 384-well plate at 10,000 cells/well. Incubate overnight.

  • Modulator Pre-incubation: Remove media and add assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation). Add the 4-FPEA urea derivative at a fixed concentration (e.g., 1 µM) and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add a concentration curve of the orthosteric agonist CP55,940 (

    
     to 
    
    
    
    M) alongside 10 µM Forskolin. Incubate for exactly 30 minutes.
  • Lysis and Detection: Terminate the reaction using a FRET-based cAMP detection lysis buffer (e.g., Cisbio HTRF cAMP assay). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a time-resolved fluorescence (TRF) reader. Calculate the shift in the CP55,940

    
     value caused by the presence of the 4-FPEA derivative.
    

System Validation & Controls:

  • Vehicle Control: Ensures the solvent (e.g., DMSO < 0.5%) does not independently alter cAMP levels.

  • Schild Analysis: The protocol is validated if the allosteric modulator produces a saturable shift in the agonist

    
     without altering the maximal response (indicative of pure PAM/NAM behavior).
    

Application III: Supramolecular Indicator Displacement Assays (IDAs)

Mechanistic Insight

Beyond traditional receptor biology, 4-FPEA is utilized in supramolecular chemistry to validate intracellular drug detection systems. In Indicator Displacement Assays (IDAs), a synthetic macrocyclic host, such as Cucurbit[7]uril (CB7), is covalently linked to a fluorescent dye (NBD). 4-FPEA acts as the competitive analyte. Because 4-FPEA possesses a high binding affinity for the hydrophobic cavity of CB7 (


), it stochastically displaces the NBD dye. This displacement alters the microenvironment of the dye, resulting in a measurable quenching of fluorescence[5].
Protocol: Label-Free Fluorescence Binding Assay

This protocol directly measures the binding kinetics of 4-FPEA without requiring the analyte itself to be radiolabeled or fluorescently tagged.

Scientific Rationale for Experimental Choices:

  • Cell Culture Medium as Buffer: Conducting the IDA in standard cell culture medium (rather than pure water) validates the assay's robustness against competitive binding from physiological salts and proteins, ensuring its viability for live-cell intracellular monitoring[5].

  • Stochastic Displacement: The assay relies on thermodynamic equilibrium. The displacement is driven purely by the differential binding affinities (

    
    ) of the dye versus 4-FPEA for the CB7 cavity.
    

Step-by-Step Methodology:

  • Complex Preparation: Prepare a 10 µM solution of the CB7-NBD conjugate in complete DMEM medium.

  • Analyte Titration: In a black 96-well microplate (to prevent optical crosstalk), add 100 µL of the CB7-NBD solution to each well. Add 4-FPEA·HCl in a serial dilution ranging from 0 to 500 µM.

  • Equilibration: Incubate the plate in the dark at 37°C for 15 minutes to allow the host-guest exchange to reach thermodynamic equilibrium.

  • Fluorescence Measurement: Read the plate using a microplate reader (Excitation: 470 nm, Emission: 540 nm).

  • Data Analysis: Plot the relative fluorescence intensity (

    
    ) against the concentration of 4-FPEA. Fit the data to a competitive binding isotherm to extract the binding affinity (
    
    
    
    ).

System Validation & Controls:

  • Positive Control: Amantadine (

    
    ), which should cause maximum fluorescence quenching (down to ~9% relative intensity)[5].
    
  • Negative Control: Dye-only wells (no CB7 host) to ensure 4-FPEA does not intrinsically quench the dye through collisional quenching.

IDA_Mechanism H Host-Dye Complex (High Fluorescence) Comp Stochastic Displacement Reaction H->Comp G 4-FPEA Analyte (Competitor) G->Comp Out1 Host-Analyte Complex (Stable) Comp->Out1 Out2 Displaced Dye (Quenched/Altered) Comp->Out2

Mechanism of Indicator Displacement Assays for 4-FPEA binding.

Quantitative Binding Data Summary

The following table synthesizes the binding metrics of 4-FPEA and its primary derivatives across the assay platforms discussed, demonstrating its versatile pharmacological profile.

Compound / DerivativeTarget / Assay SystemInteraction TypeKey MetricValueRef
4-Fluorophenylethylamine·HCl Cucurbit[7]uril (CB7) HostDirect Host-Guest BindingBinding Affinity (

)

[5]
4-FPEA Urea Analog (Cmpd 29) Cannabinoid Type-1 (CB1)Allosteric ModulationPotency (

)

*
[4]
4-FPEA Piperazine Analog Dopamine Transporter (DAT)Orthosteric CompetitionBinding Affinity (

)
Variable (Sub-µM)[2]
4-FPEA Amide Derivative Glutamate Transporter (EAAT2)Positive Allosteric ModulatorFunctional ShiftActive PAM[3]

*Note: Exact


 values for CB1 modulation vary based on the specific substitution pattern of the urea derivative synthesized from the 4-FPEA backbone[4].

References

  • [5] National Institutes of Health (PMC). Binding affinity-based intracellular drug detection enabled by a unimolecular cucurbit[7]uril-dye conjugate. Available at:[Link]

  • [3] Journal of Medicinal Chemistry (ACS Publications). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Available at:[Link]

  • [4] National Institutes of Health (PMC). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Available at:[Link]

  • [2] Journal of Medicinal Chemistry (ACS Publications). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Available at:[Link]

Sources

Screening protocols for monoamine transporter affinity of fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Screening Protocols for Monoamine Transporter Affinity of Fluorinated Amines Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Scientists

From Binding Affinity to Functional Potency: A Technical Guide

Abstract

The strategic incorporation of fluorine into amine scaffolds—common in the development of psychostimulants, antidepressants, and PET radiotracers—profoundly alters physicochemical properties such as pKa, lipophilicity, and metabolic stability. However, these modifications also introduce unique challenges in pharmacological screening. This application note details a validated, two-phase screening protocol for assessing fluorinated amines at the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. We integrate gold-standard radioligand binding assays (affinity) with functional uptake inhibition assays (potency), addressing specific solubility and non-specific binding issues inherent to fluorinated motifs.

Introduction: The "Fluorine Effect" in Transporter Pharmacology

Fluorine substitution is a powerful tool in medicinal chemistry. In the context of monoamine transporters (MATs), the introduction of a fluorine atom (e.g., 4-fluoroamphetamine, fluorinated tropanes like CFT) often results in:

  • Selectivity Shifts: Para-fluorination on phenyl rings frequently enhances SERT affinity relative to DAT compared to the non-fluorinated parent.

  • Lipophilicity Changes: Increased LogP can lead to higher non-specific binding (NSB) in membrane preparations, necessitating rigorous wash steps.

  • pKa Modulation: Fluorine’s electronegativity lowers the basicity of nearby amines, potentially altering the protonation state at physiological pH (7.4) and affecting ionic interactions within the transporter's orthosteric binding site.

This guide provides a self-validating workflow to accurately characterize these compounds, distinguishing between simple transporter blockers (e.g., cocaine-like) and substrate-type releasers (e.g., amphetamine-like).

Experimental Workflow Overview

The screening cascade is designed to filter compounds efficiently. Phase 1 determines if the compound binds to the target. Phase 2 determines the functional consequence of that binding.

ScreeningCascade Start Fluorinated Amine Library Solubility Solubility Check (DMSO/EtOH Stock) Start->Solubility Binding Phase 1: Radioligand Binding (Determine Ki) Solubility->Binding Decision1 Ki < 10 µM? Binding->Decision1 Uptake Phase 2: Functional Uptake (Determine IC50) Decision1->Uptake Yes Stop Discard / Low Priority Decision1->Stop No Decision2 IC50 < 1 µM? Uptake->Decision2 Efflux Phase 3: Efflux Assay (Substrate vs. Blocker) Decision2->Efflux Yes Decision2->Stop No

Figure 1: The sequential screening cascade for characterizing fluorinated amines.

Phase 1: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the test compound. This assay measures the ability of the fluorinated amine to displace a high-affinity radioligand from the transporter.
Materials & Reagents
  • Membrane Source: Rat brain homogenates (Striatum for DAT, Cortex for NET, Cortex/Hippocampus for SERT) or HEK293 cells stably expressing human DAT/SERT/NET.

  • Radioligands:

    • DAT:

      
      WIN 35,428 (Preferred over cocaine due to higher affinity and stability).
      
    • SERT:

      
      Citalopram.
      
    • NET:

      
      Nisoxetine.[1][2]
      
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Note: For fluorinated amines, add 0.1% BSA to prevent loss of lipophilic compounds to plasticware.

Protocol Steps
  • Preparation: Thaw membrane preparations and resuspend in Assay Buffer using a Polytron homogenizer. Dilute to yield ~20-50 µg protein per well.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand.[3]

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Saturating concentration of specific blocker (e.g., 10 µM Indatraline or GBR12909).

    • Test Wells: Buffer + Membrane + Radioligand + Fluorinated Amine (7 concentrations, e.g.,

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add Radioligand (final conc. ~

      
       value, typically 1-5 nM).
      
    • Incubate at 4°C for 2 hours (DAT/NET) or 25°C for 1 hour (SERT).

    • Critical: Lower temperature for DAT protects the transporter and improves signal-to-noise for labile ligands.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillant and count on a Beta counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • 
     = Radioligand concentration.
    
  • 
     = Dissociation constant of the radioligand (determined previously by saturation binding).
    

Phase 2: Functional Uptake Inhibition (Potency)

Objective: Determine the concentration required to inhibit 50% of monoamine uptake (


). This confirms if binding translates to functional blockade.
Materials & Reagents
  • Biological System: Fresh rat synaptosomes (P2 fraction) or adherent HEK293-MAT cells.

  • Substrates:

    
    Dopamine, 
    
    
    
    Serotonin,
    
    
    Norepinephrine.[4]
  • Uptake Buffer: Krebs-Ringer HEPES (KRH) buffer containing glucose and ascorbic acid (to prevent oxidation of monoamines).

Protocol Steps
  • Pre-incubation: Incubate synaptosomes/cells with the fluorinated amine (various concentrations) for 10-15 minutes at 37°C.

    • Why: Allows the drug to equilibrate with the transporter before the substrate competes.

  • Substrate Addition: Add tritiated substrate (final conc. ~50 nM) and incubate for a short period (5 minutes ).

    • Critical: The time must be within the linear phase of uptake. Too long, and you measure equilibrium rather than rate.

  • Termination:

    • Filtration Method: Rapid vacuum filtration (as in binding).

    • Spin Method (Preferred for Synaptosomes): Spin cells through a layer of silicone oil/mineral oil mixture.[4] The pellet (cells) goes through; the buffer (free radioligand) stays above. This reduces background significantly.

  • Quantification: Count the radioactivity in the pellet.

Interpretation: Blocker vs. Releaser

If a compound shows high affinity (Phase 1) and high potency (Phase 2), it interacts with the transporter. However, this does not distinguish between a blocker (like cocaine) and a substrate/releaser (like amphetamine).

  • Differentiation: To distinguish, perform an Efflux Assay . Pre-load cells with

    
    Neurotransmitter, wash, then add the test compound. If radioactivity is released into the supernatant, the compound is a substrate (releaser).
    

Summary of Key Parameters

ParameterDAT AssaySERT AssayNET Assay
Radioligand (Binding)

WIN 35,428

Citalopram

Nisoxetine
Reference Blocker (NSB) GBR 12909 (10 µM)Paroxetine (10 µM)Desipramine (10 µM)
Substrate (Uptake)

Dopamine

5-HT

Norepinephrine
Incubation Temp (Binding) 4°C (2 hrs)25°C (1 hr)4°C (2 hrs)
Filter Pre-soak 0.3% PEI0.3% PEI0.3% PEI

References

  • Baumann, M. H., et al. (2013). Pharmacological characterization of novel synthetic cathinones (bath salts). Neuropsychopharmacology. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina. Link

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences. Link

  • Marona-Lewicka, D., et al. (1995).[5] Psychostimulant-like effects of p-fluoroamphetamine in the rat. European Journal of Pharmacology. Link

  • Cozzi, N. V., et al. (2013). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. European Journal of Pharmacology. Link

Sources

Application Note: Handling and Storage Protocol for Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Fluorinated phenethylamines (e.g., 2-fluorophenethylamine, 4-fluoroamphetamine [4-FA], and related isomers) represent a specialized class of compounds used in metabolic research, monoamine transporter mapping, and forensic standard analysis.

The "Fluorine Effect" on Safety: From a safety perspective, the introduction of a fluorine atom onto the phenethylamine scaffold significantly alters the physicochemical profile compared to the non-fluorinated parent.

  • Metabolic Stability: The C–F bond is extremely strong (approx. 116 kcal/mol) and resists metabolic cleavage (para-hydroxylation). This often leads to prolonged half-lives and increased systemic toxicity compared to non-fluorinated analogs.

  • Lipophilicity: Fluorine substitution increases lipophilicity, facilitating rapid Blood-Brain Barrier (BBB) penetration. This heightens the risk of acute central nervous system (CNS) neurotoxicity upon accidental exposure.

  • Acidity/Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the amine slightly, but these compounds remain strong bases, capable of causing severe skin and eye corrosion.

Scope: This protocol applies to the handling of analytical standards and bulk research quantities of fluorinated phenethylamines, encompassing receipt, storage, experimental use, and disposal.

Hazard Identification & Risk Assessment

GHS Classification Summary: Most fluorinated phenethylamines are classified as Acute Toxic and Corrosive .

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 2 / 3H300/H301: Fatal/Toxic if swallowedDANGER
Acute Toxicity (Inhal) Cat 2H330: Fatal if inhaledDANGER
Skin Corrosion Cat 1BH314: Causes severe skin burnsDANGER
Eye Damage Cat 1H318: Causes serious eye damageDANGER
STOT (Single) Cat 3H335: May cause respiratory irritationWARNING

Critical Warning: Many derivatives (e.g., 4-FA) are Schedule I Controlled Substances in the United States (effective Feb 2026) and other jurisdictions. Possession without a DEA license is a felony.

Engineering Controls & PPE: The "Barrier Strategy"

Due to the high toxicity and corrosivity, a "Zero-Skin-Contact" policy is mandatory.

Engineering Controls
  • Primary Barrier: All handling of neat solids must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Fluorinated amines are often hygroscopic, fluffy salts (hydrochlorides) that carry static charge. Use an ionizing bar or anti-static gun inside the hood to prevent powder dispersal during weighing.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtectionHigh-Risk (Spill/Bulk) ProtectionRationale
Hands Double Nitrile Gloves (min 5 mil outer)Silver Shield / Laminate liners under NitrileStandard nitrile may degrade upon prolonged contact with concentrated amines. Laminate offers broad chemical resistance.
Eyes Chemical Splash GogglesGoggles + Face ShieldCorrosive vapors/dust can bypass safety glasses.
Body Lab Coat (Cotton/Poly)Tyvek® Coveralls + ApronPrevent permeation into street clothes.
Respiratory N/A (Hood use only)Full-face Respirator (P100 + Organic Vapor)Only for emergency spill cleanup outside a hood.

Operational Protocol: Lifecycle Management

The following workflow ensures a self-validating chain of custody and safety.

Workflow Visualization

HandlingLifecycle Receipt Receipt & Login (Check DEA Schedule) Storage Inert Storage (Argon/N2, Desiccator) Receipt->Storage Verify Seal Weighing Weighing (Closed Balance, Ionizer) Storage->Weighing Acclimate to RT Weighing->Storage Reseal w/ Parafilm Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Usage Experimental Use (Closed Vessel) Solubilization->Usage Disposal Disposal (Double Bag, Incinerate) Usage->Disposal Quench

Figure 1: Lifecycle management of fluorinated phenethylamines from receipt to disposal.

Detailed Methodologies
Step 1: Receipt & Compliance Check
  • Verification: Upon receipt, immediately verify the CAS number and name against the current DEA Controlled Substance list.

  • Logbook: Record the initial mass. These compounds require "per-milligram" reconciliation logs if scheduled.

Step 2: Storage Conditions
  • Atmosphere: Amines react with atmospheric CO₂ to form carbamates. Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store at -20°C to prevent thermal degradation.

  • Segregation: Store in a secondary containment bin labeled "TOXIC/CORROSIVE," separate from strong oxidizing agents (e.g., nitric acid, permanganates) and acid anhydrides.

Step 3: Weighing Protocol (The Critical Step)
  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.

  • Static Neutralization: Pass the anti-static gun over the container and spatula for 5 seconds.

  • Transfer:

    • Never insert a spatula directly into the stock bottle if it can be avoided. Tap gently into a pre-weighed scint vial.

    • If using a spatula, use stainless steel or PTFE-coated (avoid aluminum, which can react with corrosive amines).

  • Dissolution: Add solvent (e.g., Methanol, DMSO) to the solid. Do not add solid to solvent , as the heat of solution for amine salts can cause splashing.

  • Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the salt), then an ethanol wipe. Dispose of wipes as hazardous solid waste.

Emergency Response Protocol

In the event of exposure or release, immediate action is required.[1][2][3][4][5][6][7] Time is the critical variable.

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<100 mg) Inside Hood Assess->Minor Contained Major Major Spill (>100 mg) OR Outside Hood Assess->Major Uncontained/ hazardous ActionMinor 1. Absorb with Vermiculite 2. Wipe with 5% Acetic Acid 3. Double Bag Waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Call EHS/Emergency 3. Do Not Re-enter Major->ActionMajor

Figure 2: Decision logic for spill response. Note that "Major" is defined by toxicity risk, not just volume.

First Aid Measures
  • Skin Contact: Immediate flushing with water for 15 minutes .[2][5][7][8][9] Do not use neutralizing agents (acids/bases) on skin, as the heat of reaction may worsen the burn.

  • Eye Contact: Flush for 15 minutes, holding eyelids open.[7] Time to irrigation determines the likelihood of permanent blindness.

  • Inhalation: Move to fresh air immediately. If breathing is labored, medical personnel should administer oxygen.[2][5][7]

Waste Disposal

  • Liquids: Collect in a dedicated "Basic/Toxic Organic" waste stream. Do not mix with acidic waste streams to avoid heat generation.

  • Solids: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags, labeled "Toxic Solid Waste," and incinerated.

  • Empty Containers: Triple rinse with methanol before disposal. Collect the rinsate as liquid waste.

References

  • Cayman Chemical. (2025).[5][10] Safety Data Sheet: 4-Fluoroamphetamine (hydrochloride).[10][11] Ann Arbor, MI. Link

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 9986, 4-Fluoroamphetamine.[12]Link

  • United States Drug Enforcement Administration (DEA). (2026). Controlled Substances Scheduling Actions. Federal Register. Link

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 2-Phenylethylamine.[13]Link

  • Ventura County Environmental Health. (2022). Chemical Incompatibility and Storage Guidelines.Link

Sources

Application Note: In Vivo Behavioral Profiling of Novel Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Mechanistic Context

The phenethylamine scaffold is a highly versatile pharmacophore. Depending on ring substitutions and side-chain modifications, phenethylamine analogs can act as endogenous trace amines, potent monoamine transporter (DAT/NET/SERT) reversers (e.g., amphetamines), or high-affinity serotonin 5-HT2A receptor agonists (e.g., the 2C and NBOMe series).

For drug development professionals and neuropharmacologists, differentiating the in vivo behavioral phenotypes of novel analogs is critical. A compound's behavioral signature reveals its primary mechanism of action and potential liabilities (e.g., psychostimulant addiction potential vs. hallucinogenic liability). This multiplexed guide outlines three self-validating in vivo behavioral protocols designed to map the pharmacodynamic profile of novel phenethylamines in murine models.

G cluster_targets Primary Neuroreceptor Targets cluster_behavior In Vivo Behavioral Phenotypes PEA Novel Phenethylamine Analog DAT Monoamine Transporters DAT / NET / SERT PEA->DAT Dopaminergic Analogs HT2A Serotonin Receptors 5-HT2A / 5-HT2C PEA->HT2A Serotonergic Analogs OFT Open Field Test (OFT) Hyperlocomotion & Stereotypy DAT->OFT D1/D2 Activation PPI Prepulse Inhibition (PPI) Sensorimotor Gating Deficits DAT->PPI DA Overload HT2A->OFT Biphasic / Hypolocomotion HTR Head Twitch Response (HTR) Paroxysmal 90Hz Rotations HT2A->HTR Gq/11 Pathway HT2A->PPI Cortical Excitation

Figure 1: Mechanistic pathways linking phenethylamine pharmacology to behavioral phenotypes.

Core Experimental Protocols

Protocol 1: High-Resolution Open Field Test (OFT)

Causality & Purpose: The OFT differentiates general psychomotor stimulation from sedative or stereotypic effects. Stimulant phenethylamines (e.g., amphetamine, β-PEA) induce DAT-mediated dopamine efflux, driving robust hyperlocomotion [1]. Conversely, highly potent 5-HT2A agonists (e.g., 25I-NBOMe) often produce a biphasic effect—hypolocomotion at high doses accompanied by intense stereotypic behaviors like circling [2].

Step-by-Step Methodology:

  • Environmental Habituation: Transfer mice to the testing room 60 minutes prior to the assay. Self-Validating Check: Failure to habituate elevates baseline stress, which artificially suppresses exploratory locomotion and masks drug-induced hypolocomotion.

  • Apparatus Setup: Utilize a 40 × 40 cm acrylic arena illuminated at ~200 lux. Ensure the automated video tracking software (e.g., EthoVision) is calibrated to distinguish the "center zone" (central 20 × 20 cm) from the "periphery."

  • Administration: Administer the test compound via intraperitoneal (i.p.) injection. Immediately place the subject in the center of the arena.

  • Data Acquisition: Record continuous spatial tracking for 60 to 120 minutes.

  • Metric Extraction: Quantify total distance traveled (cm), velocity (cm/s), and time spent in the center zone (anxiogenic/anxiolytic proxy). Apply algorithmic filters to detect stereotypic circling (continuous 360-degree rotations).

Protocol 2: Magnetometer-Assisted Head Twitch Response (HTR)

Causality & Purpose: The HTR is the gold-standard behavioral proxy for 5-HT2A receptor agonism and hallucinogenic liability. It is a highly specific, paroxysmal rotational head movement occurring at exactly ~90.3 Hz [3]. Because manual scoring is subjective and easily misses micro-twitches, magnetometer-based detection is required to ensure absolute data integrity and differentiate true psychedelics from non-hallucinogenic 5-HT2A agonists [4].

Step-by-Step Methodology:

  • Surgical Preparation: Under isoflurane anesthesia, make a small incision on the dorsal surface of the mouse skull. Affix a small neodymium magnet (e.g., 3 × 1 mm, N52 grade) to the skull using dental cement. Allow 7 days for full recovery.

  • Apparatus Calibration: Place the testing enclosure inside a magnetometer coil. Ensure the coil is connected to a data acquisition system sampling at a minimum of 1000 Hz to capture the 90 Hz waveform without aliasing.

  • Administration & Recording: Inject the phenethylamine analog (i.p.) and place the mouse in the coil enclosure. Record localized voltage changes for 20–30 minutes.

  • Signal Processing: Apply a bandpass filter (e.g., 40–130 Hz) to the raw voltage data.

  • Peak Detection: Utilize a Convolutional Neural Network (CNN) or validated peak-detection algorithm to isolate the wave-like oscillations characteristic of an HTR event, rejecting grooming or rearing artifacts.

Protocol 3: Prepulse Inhibition (PPI) of Acoustic Startle

Causality & Purpose: PPI measures sensorimotor gating—the brain's ability to filter extraneous sensory stimuli. Both dopaminergic overload (stimulants) and 5-HT2A-mediated cortical excitation (psychedelics like 25I-NBOMe) disrupt this gating mechanism [5].

Step-by-Step Methodology:

  • Acclimation: Place the mouse in a cylindrical restraint within the SR-LAB Startle Response System. Initiate a 65 dB background white noise and allow 5 minutes of acclimation.

  • Trial Structure: Execute a pseudorandomized 40-trial session consisting of:

    • Pulse-Alone Trials: 40 ms acoustic pulse at 120 dB.

    • Prepulse + Pulse Trials: A 20 ms prepulse at varying intensities (68, 71, 75, and 85 dB), followed by an 80 ms interstimulus interval (ISI), and then the 120 dB pulse.

  • Self-Validating Baseline Check: Before calculating PPI, analyze the Pulse-Alone startle amplitude. If the test compound severely depresses the baseline startle reflex (e.g., via heavy sedation or motor impairment), the subsequent %PPI calculations are mathematically invalid and must be excluded.

  • Quantification: Calculate the percentage of prepulse inhibition using the formula: %PPI = 100 -[(Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial) * 100]

Quantitative Data Interpretation

To rapidly classify a novel phenethylamine, compare the multiplexed behavioral readouts against established reference compounds.

Phenethylamine ClassExample CompoundOFT (Locomotor Activity)HTR Frequency (5-HT2A Proxy)PPI Disruption (Gating)Primary Mechanism
Trace Amine / Stimulant β-PEA, AmphetamineDose-dependent increaseNone (Baseline)Moderate to HighDAT Reversal / TAAR1
Classic Psychedelic 2C-B, DOIBiphasic (Decrease at high)HighHigh5-HT2A Agonism
High-Potency Psychedelic 25I-NBOMeHypolocomotion / StereotypyVery HighSevere5-HT2A (High Affinity)

References

1.1 - National Institutes of Health (PMC) 2.2 - Frontiers in Pharmacology 3.3 - National Institutes of Health (PMC) 4.4 - National Institutes of Health (PMC) 5.5 - MDPI

Sources

Application Note: Formulation Strategies for Lipophilic Phenethylamine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethylamines (e.g., the 2C-X series and their N-benzyl derivatives) are critical pharmacological tools for studying serotonergic and dopaminergic systems. The addition of lipophilic moieties—such as the N-benzyl group in the NBOMe series—significantly enhances binding affinity for 5-HT2A receptors, creating remarkably potent agonists ()[1]. Indeed, for 5-HT2A receptor agonists, there is a highly significant linear correlation between binding affinity and lipophilicity ()[2].

However, this increased lipophilicity (often LogP > 2.5) drastically reduces aqueous solubility, presenting a severe formulation challenge for in vivo animal studies. As a Senior Application Scientist, I frequently observe that researchers fail to account for the "depot effect"—where poorly formulated lipophilic drugs precipitate at the intraperitoneal (IP) or subcutaneous (SC) injection site. This leads to erratic absorption, localized tissue necrosis, and uninterpretable behavioral data. This guide provides self-validating, step-by-step protocols to formulate highly lipophilic phenethylamines for reliable systemic administration.

Mechanistic Overview: The Lipophilicity Paradox

When selecting a vehicle, the primary objectives are optimizing in vivo exposure, ensuring dose accuracy, and minimizing vehicle-related toxicity ()[3]. Because lipophilic phenethylamines cannot be dissolved in pure saline, researchers must employ co-solvents, surfactants, or inclusion complexes.

Crucially, common vehicles are not biologically inert. Solvents like DMSO and cyclodextrins can exhibit neuroprotective or confounding pharmacological effects that must be rigorously controlled for via vehicle-only cohorts in your experimental design ()[4].

Formulation Decision Workflow

The choice of vehicle depends entirely on the required dose concentration and the intended route of administration.

FormulationWorkflow Start Lipophilic Phenethylamine (LogP > 2.5) Aqueous Aqueous Solubility Test (< 1 mg/mL) Start->Aqueous Solvent Co-solvent System (DMSO/Tween/Saline) Aqueous->Solvent Low Dose / High Potency Cyclo Cyclodextrin Complexation (HP-β-CD) Aqueous->Cyclo High Dose / Aqueous Req. Lipid Lipid Emulsion (Cremophor/PEG) Aqueous->Lipid Extreme Lipophilicity IV IV / IP Administration Solvent->IV Cyclo->IV PO PO / SC Administration Cyclo->PO Lipid->PO

Fig 1. Decision matrix for formulating lipophilic phenethylamines based on dosing requirements.

Vehicle Selection & Tolerability Limits

Summarized below are the maximum tolerated volumes and concentrations for common excipients used in rodent models. Exceeding these limits will introduce confounding physiological stress.

Vehicle ComponentMax ConcentrationMax Vol (Mice, IV/IP)Max Vol (Rats, IV/IP)Physiological Effects / Limitations
DMSO 10% (Ideally ≤5%)5 mL/kg2.5 mL/kgNeuroprotective at high doses; local tissue irritation ()[4].
Tween-80 10% (Ideally ≤5%)10 mL/kg5 mL/kgHistamine release; anaphylactoid reactions if pushed rapidly ()[3].
HP-β-CD 20-30% (w/v)10 mL/kg10 mL/kgMay induce diarrhea or elevated hepatic transaminases in specific strains[3].
PEG 400 50% (v/v)5 mL/kg5 mL/kgNephrotoxicity at chronic doses; alters BBB permeability[3].

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Microemulsion (5% DMSO / 5% Tween-80 / 90% Saline)

Best for: Highly potent phenethylamines (e.g., 25I-NBOMe) requiring low dosing volumes for IV or IP administration. Causality: DMSO acts as the primary solvent to disrupt the crystalline lattice of the drug. Tween-80 acts as a surfactant, coating the hydrophobic molecules to prevent re-aggregation when the aqueous phase (saline) is introduced.

  • Primary Solubilization: Weigh the required mass of the phenethylamine derivative into a sterile glass vial. Add 100% DMSO equal to exactly 5% of your final target volume. Vortex until completely dissolved (solution must be optically clear).

  • Surfactant Addition: Add 100% Tween-80 equal to 5% of your final target volume directly to the DMSO-drug solution. Vortex vigorously for 2 minutes to ensure homogenous mixing of the organic phase.

  • Aqueous Dilution (Critical Step): Slowly add sterile 0.9% Saline (90% of final volume) dropwise while continuously vortexing or sonicating the vial.

    • Note: Rapid addition of saline causes localized supersaturation, leading to irreversible precipitation of the phenethylamine.

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet confirms complete solubilization. Filter through a 0.22 µm PTFE syringe filter prior to injection (avoid cellulose filters, as lipophilic drugs readily bind to them).

Protocol B: Cyclodextrin Inclusion Complex (20% HP-β-CD)

Best for: Subcutaneous (SC) or Oral (PO) administration where organic solvents like DMSO cause unacceptable tissue necrosis or taste aversion. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a cone-like structure. Thermal energy drives the lipophilic phenethylamine into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior of the ring maintains aqueous solubility.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of 0.9% sterile saline to create a 20% (w/v) solution. Stir magnetically until completely clear.

  • Drug Addition: Add the lipophilic phenethylamine powder directly to the HP-β-CD solution.

  • Complexation: Place the vial in a sonicating water bath at 37°C for 30–60 minutes.

  • Self-Validation Step: Visually inspect for clarity. If the solution remains cloudy, the drug has not fully complexed. Because many phenethylamines contain basic amines (pKa ~8.5–9.5), you can drive complexation by micro-adjusting the pH to 5.5–6.0 using 0.1 N HCl, which protonates the amine and increases transient solubility, allowing the cyclodextrin to capture the lipophilic aromatic ring.

Pharmacodynamic Context: Receptor Activation

Proper formulation ensures that the lipophilic phenethylamine successfully crosses the blood-brain barrier to engage its target. For NBOMe derivatives, this target is predominantly the 5-HT2A receptor, a Gq-coupled GPCR responsible for the profound behavioral and neurochemical effects observed in vivo.

SignalingPathway Ligand Lipophilic Phenethylamine (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

Fig 2. 5-HT2A receptor intracellular signaling cascade activated by lipophilic phenethylamines.

References

  • Nichols DE. The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. PMC. URL:[Link]

  • Turner PV, et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. URL:[Link]

  • Rivers-Auty J, Ashton JC. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. PubMed. URL:[Link]

  • Silva J, et al. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-alkylation of phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N-Alkylation of Phenethylamines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is experiencing low yields, stalled reactions, or over-alkylation when attempting to alkylate sterically hindered phenethylamines (e.g.,


-methyl substituted, bulky N-substituents).
Introduction: The Steric Challenge

Welcome to the Advanced Synthesis Support Center. Phenethylamines (PEAs) are privileged scaffolds in medicinal chemistry, but their functionalization is frequently plagued by steric hindrance, particularly at the


-carbon (e.g., amphetamine derivatives) or when introducing bulky N-alkyl groups.

Standard


 alkylation often fails here due to the "Nucleophilic/Steric Paradox" :
  • Kinetic Trap: Bulky electrophiles or amines raise the activation energy (

    
    ), stalling the reaction.
    
  • Thermodynamic Trap: If you force conditions (heat), you often trigger elimination (E2) or over-alkylation (quaternization) rather than the desired secondary amine formation.

This guide provides three validated workflows to bypass these barriers, ranked from "Elegant" to "Nuclear Option."

Module 1: Diagnostic Workflow

Before selecting a reagent, determine your steric bottleneck using the decision matrix below.

Steric_Decision_Tree Start START: Define Reactants Target Target: Secondary Amine Start->Target Q1 Is the Carbonyl/Electrophile Sterically Hindered? Target->Q1 Method_A METHOD A: Ti(OiPr)4 Mediated Reductive Amination Q1->Method_A Yes (Ketone/Aldehyde available) Q2 Is the Amine Extremely Hindered (e.g., t-Butyl)? Q1->Q2 No (Only Alkyl Halide available) Q3 Green Chemistry Priority? Method_A->Q3 Method_B METHOD B: Microwave Assisted Direct Alkylation Method_C METHOD C: Amide Reduction (The 'Nuclear' Option) Method_D METHOD D: Borrowing Hydrogen (Ir/Ru Catalysis) Q2->Method_B No (Moderately Hindered) Q2->Method_C Yes (Impossible via SN2) Q3->Method_D High (Use Alcohols)

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on substrate constraints.

Module 2: The "Gold Standard" – Ti(OiPr)₄ Mediated Reductive Amination

The Problem: In hindered systems (e.g., reacting a ketone with an


-methyl amine), the intermediate imine formation is unfavorable. Equilibrium favors the starting materials, and water hydrolysis is rapid.

The Solution: Titanium(IV) isopropoxide [


].[1]
This reagent acts as a dual-function Lewis Acid and Water Scavenger.[2] It coordinates to the carbonyl oxygen, increasing electrophilicity, and traps the water byproduct, driving the equilibrium toward the imine (or hemiaminal species) which is then reduced.

Mechanism Visualization:

Ti_Mechanism Step1 Activation: Ti(OiPr)4 binds Carbonyl Step2 Attack: Amine enters steric pocket Step1->Step2 Step3 Dehydration: Ti-complex traps H2O Step2->Step3 Step4 Reduction: NaBH4 delivers Hydride Step3->Step4

Figure 2: The Bhattacharyya/Mattson protocol mechanism. Ti(OiPr)4 acts as a thermodynamic sink for water, forcing imine formation.

Protocol 1: The Mattson-Bhattacharyya Method

Best for: Reacting hindered ketones (e.g., P2P derivatives) with amines.

  • Imine Formation (The "Cook"):

    • Mix Amine (1.0 equiv) and Ketone (1.0 equiv) in a dry flask.

    • Crucial Step: Add

      
       (1.25 – 1.5 equiv) neat (no solvent) or in minimal absolute EtOH.
      
    • Stir under Argon at ambient temperature for 6–12 hours. Note: For extremely hindered substrates, heat to 60°C.

  • Reduction:

    • Dilute with absolute EtOH (if run neat).

    • Add

      
       (1.5 equiv) portion-wise.[3] Caution: Exothermic.
      
    • Stir for 2–4 hours.

  • Workup (The "Crash"):

    • Quench with water or 1M NaOH. A white precipitate (

      
      ) will form.
      
    • Filter through Celite. The filtrate contains your amine.

Why this works: Unlike Cyanoborohydride (


), this method allows the use of safer 

because the Titanium species pre-activates the imine so effectively that the reduction kinetics outcompete ketone reduction [1].
Module 3: Direct Alkylation via Microwave Acceleration

The Problem:


 reactions on hindered phenethylamines require heat, but prolonged heating leads to thermal degradation and "tar."

The Solution: Microwave Irradiation. Dielectric heating provides rapid, uniform energy transfer, often overcoming the activation energy barrier (


) of the steric pocket in minutes rather than hours.
Protocol 2: Microwave-Assisted Alkylation

Best for: Alkyl halides that cannot be converted to ketones.

ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DMFHigh dielectric constant (

) absorbs microwave energy efficiently.
Base DIPEA (Hünig's Base) or

DIPEA is non-nucleophilic and bulky; prevents side reactions.
Additive TBAI (Tetrabutylammonium iodide)Acts as a phase transfer catalyst and performs in-situ Finkelstein reaction (R-Cl

R-I), creating a better leaving group.
Temp/Time 120°C – 150°C for 10–30 minsHigh temp/short time maximizes kinetic product over thermodynamic degradation [2].

Troubleshooting Table:

Symptom Diagnosis Fix
Low Conversion Leaving group is too poor. Add 10 mol% NaI or TBAI (Finkelstein condition).
Over-alkylation Product is more nucleophilic than reactant.[3] Use 3:1 ratio of Amine:Electrophile.

| Explosion/Pressure | Volatile amine. | Use a dedicated microwave vial with a pressure-rated crimp cap. Do NOT use standard glassware. |

Module 4: The "Borrowing Hydrogen" Strategy (Catalytic)

The Problem: You want to use alcohols as alkylating agents (Green Chemistry) but the amine is hindered.

The Solution: Iridium or Ruthenium catalysis.[4] The metal catalyst "borrows" hydrogen from the alcohol to form an aldehyde (in situ), facilitates imine condensation, and then returns the hydrogen to reduce the imine.[5] This avoids handling unstable aldehydes.

Protocol 3: Ir-Catalyzed Alkylation

Reference: Watson et al. / ResearchGate [3]

  • Reagents: Phenethylamine (1 eq), Primary/Secondary Alcohol (1.2 eq).

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (catalytic amounts).
  • Conditions: Toluene or Water, 110°C, Sealed tube, 12–24h.

Why use this? It generates water as the only byproduct.[4][5][6] It is highly chemoselective and often tolerates steric bulk better than direct alkylation because the intermediate is a coordinated metal species.

Module 5: The "Nuclear Option" – Amide Reduction

The Problem: The steric hindrance is so severe (e.g., t-butyl groups, tetrasubstituted carbons) that neither


 nor imine formation occurs.

The Solution: Acylation followed by Reduction.[3][7] Forming an amide is kinetically much easier than alkylation because the carbonyl carbon is planar (


) and less hindered. Once formed, the amide bond is extremely stable, allowing you to use harsh reducing agents to force the conversion to the amine.
Protocol 4: Two-Step Sequence
  • Acylation:

    • Amine + Acid Chloride +

      
       in DCM.
      
    • Result: Amide (Yields typically >90%).

  • Reduction:

    • Suspend Amide in dry THF.

    • Add

      
       (3-4 equiv) or 
      
      
      
      (Borane-THF).
    • Reflux for 12–24 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts.

References
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

  • Lehmann, F., & Scobie, M. (2008).[8][9] "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation." Synthesis, 2008(11), 1679-1681. Link

  • Hamid, M., et al. (2009).[4] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, 131(5), 1766–1774. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

Disclaimer: These protocols involve hazardous chemicals (LiAlH4, Alkyl Halides). All experiments must be conducted in a fume hood with appropriate PPE. Consult MSDS before use.

Sources

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(4-Fluorophenyl)ethylamine (CAS: 1583-88-6)

Strategic Overview: Route Selection

As a Senior Application Scientist, I often see researchers struggle with this synthesis not because of poor technique, but due to selecting a route incompatible with their equipment or scale.

The synthesis of 2-(4-fluorophenyl)ethylamine generally follows two primary pathways. Your choice dictates your troubleshooting steps.

Synthesis Decision Matrix

SynthesisRoutes Start Start: Select Precursor Nitrile Route A: 4-Fluorophenylacetonitrile Start->Nitrile Industrial/Scale-up Aldehyde Route B: 4-Fluorobenzaldehyde Start->Aldehyde Lab Scale/MedChem Hydrogenation Catalytic Hydrogenation (Raney Ni / H2) Nitrile->Hydrogenation High Pressure Equipment Available ChemicalRed Chemical Reduction (LiAlH4 / Borane) Nitrile->ChemicalRed Standard Glassware Only Henry Henry Reaction (Nitromethane + NH4OAc) Aldehyde->Henry Nitrostyrene Intermediate: 4-Fluoro-beta-nitrostyrene Henry->Nitrostyrene MixedHydride Reduction: NaBH4 + CuCl2 Nitrostyrene->MixedHydride Mild Conditions

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available equipment and scale.

Module A: Nitrile Reduction (Route A)

Precursor: 4-Fluorophenylacetonitrile Best for: Scale-up (>10g), Industrial processes.

This route is the most direct but suffers from two critical failure modes: Dimerization (formation of secondary amines) and Defluorination .

Protocol: Catalytic Hydrogenation (Raney Nickel)

Standard Operating Procedure for Autoclave

  • Catalyst Preparation: Wash Raney Nickel (W-2 or W-4 activity) with anhydrous ethanol (3x) to remove water. Caution: Pyrophoric.[1]

  • Loading: In an autoclave, load 4-fluorophenylacetonitrile (1.0 eq) dissolved in MeOH (7M ammonia solution).

    • Critical Step: The presence of excess ammonia is non-negotiable to suppress secondary amine formation [1].

  • Reaction: Pressurize to 50-80 bar H2. Heat to 60°C. Stir vigorously for 4-6 hours.

  • Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate.[1] Acidify with HCl/Ether to precipitate the amine salt.[2]

Troubleshooting Table: Nitrile Reduction
SymptomProbable CauseCorrective Action
Low Yield (<50%) Dimerization (Secondary Amine)Increase Ammonia: The equilibrium must shift toward the primary imine. Use at least 5 eq. of NH3 or switch to Acetic Anhydride solvent (requires hydrolysis step).
Defluorination Over-reduction (Hydrogenolysis)Change Catalyst: Pd/C is notorious for cleaving C-F bonds. Switch to Raney Nickel or PtO2. Lower temperature <60°C.
Green/Blue Product Nickel LeachingChelation Wash: Wash the organic phase with EDTA solution or dilute ammonia during workup.
Incomplete Rxn Catalyst PoisoningPurify Precursor: Distill the nitrile starting material. Sulfur or halide impurities deactivate the catalyst.

Module B: The Henry Reaction Route (Route B)

Precursor: 4-Fluorobenzaldehyde Best for: Laboratory scale (<10g), avoiding high-pressure H2.

This is a two-step sequence: Condensation to the nitrostyrene followed by reduction. The reduction step is where yields often collapse.

Protocol: NaBH4/CuCl2 Reduction

A modern, milder alternative to LiAlH4 [2].

  • Nitrostyrene Synthesis: Reflux 4-fluorobenzaldehyde with nitromethane and ammonium acetate. Crystallize the yellow solid (4-fluoro-beta-nitrostyrene).

  • Reduction:

    • Dissolve nitrostyrene (1 eq) in MeOH.

    • Add CuCl2[2][3][4]·2H2O (0.2 eq).

    • Cool to 0°C. Add NaBH4 (7-10 eq) portion-wise. Caution: Exothermic, gas evolution.

    • Allow to warm to RT and stir for 1 hour.

  • Workup: Quench with water. Filter black precipitate (Copper species). Extract with DCM.

Troubleshooting Table: Henry Route
SymptomProbable CauseCorrective Action
Polymerization Nitrostyrene instabilityTemperature Control: Do not overheat the Henry condensation. Recrystallize the nitrostyrene immediately; do not store crude oil for long periods.
Black Tar Cu salt precipitationFiltration: The black precipitate is finely divided copper. Use a double layer of Celite. Acidify the filtrate to dissolve residual Cu salts before extraction.
Low Yield Incomplete Nitro ReductionReagent Quality: NaBH4 absorbs moisture. Use a fresh bottle. Ensure excess hydride (10 eq) is used as the Cu-catalyzed cycle consumes it rapidly.

Critical Control Point: Preventing Defluorination

The fluorine atom at the para position is activated and susceptible to oxidative addition by transition metals (Pd, Pt) or nucleophilic attack under harsh conditions.

Mechanism of Failure: Under standard hydrogenation conditions (Pd/C, H2), the C-F bond energy (approx. 116 kcal/mol) usually resists cleavage. However, in the presence of an electron-rich aromatic ring and specific solvents, hydrodefluorination (HDF) occurs, yielding phenethylamine (non-fluorinated) as a contaminant.

Prevention Strategy:

  • Avoid Pd/C: Use Raney Nickel or Rhodium on Alumina.

  • Acidic Modifiers: If using PtO2, conduct the hydrogenation in acetic acid. The protonated amine product is electron-deficient, protecting the ring from further reduction [3].

Frequently Asked Questions (FAQs)

Q: My product oil turned yellow/orange overnight. Is it ruined? A: Not necessarily. Phenethylamines absorb CO2 from the air to form carbamates (solid) or oxidize slightly to form N-oxides (color).

  • Fix: Store as the Hydrochloride (HCl) salt. Dissolve the free base in dry ether and bubble dry HCl gas or add HCl/Dioxane. The white salt is stable indefinitely.

Q: Can I use LiAlH4 for the nitrile reduction? A: Yes, but with caution.

  • Protocol: Add nitrile solution slowly to a suspension of LiAlH4 in dry THF (0°C).

  • Workup: Use the Fieser Method (n g LiAlH4 gets n mL water, n mL 15% NaOH, 3n mL water) to create a granular precipitate rather than a gelatinous mess that traps your product.

Q: How do I separate the primary amine from secondary amine byproducts? A: If vacuum distillation isn't effective:

  • Recrystallization: The HCl salts often have different solubilities in Isopropanol/Ethanol.

  • Selective Derivatization: React the mixture with acetic anhydride (controlled equivalents). The primary amine reacts faster. This is a "lossy" purification method and should be a last resort.

Q: Why is the NaBH4/CuCl2 reaction turning black? A: This is normal. The reaction generates active Copper nanoparticles (or copper boride species) in situ. This black species is the active catalyst. Do not stop the reaction; ensure you filter it out completely during workup.

References

  • Vertex AI Search. (2025). Hydrogenation of nitriles to produce amines - Patent US5869653A. Retrieved from

  • D'Andrea, L., & Jademyr, S. (2025).[4] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][4] Beilstein Journal of Organic Chemistry, 21, 39–46.[4] Retrieved from

  • Kou, Y., et al. (2009). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups.[5] Angewandte Chemie International Edition, 48(9), 1546-1548. Retrieved from

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for Fieser workup and Nitrile reduction).

Sources

Troubleshooting low conversion rates in reductive amination with 3-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for drug development professionals and synthetic chemists encountering conversion bottlenecks during the reductive amination of 3-pentanone.

Unlike standard aldehydes or unhindered methyl ketones, 3-pentanone presents a unique intersection of kinetic sluggishness and thermodynamic resistance. This guide deconstructs the causality behind these failures and provides self-validating, field-proven methodologies to overcome them.

Diagnostic Workflow: Isolating the Point of Failure

Before altering your protocol, you must identify whether your reaction is failing at the condensation stage (imine formation) or the reduction stage .

Workflow A Low Conversion with 3-Pentanone B LC-MS Analysis of Reaction Mixture A->B C High 3-Pentanol (Over-reduction) B->C Ketone reduced too fast D High Unreacted Ketone (Poor Imine Formation) B->D Steric hindrance blocks amine E Switch to NaBH(OAc)3 (STAB) C->E Prevent direct ketone reduction F Add Ti(OiPr)4 or Molecular Sieves D->F Force imine equilibrium

Diagnostic workflow for troubleshooting 3-pentanone reductive amination.

Mechanistic FAQs & Troubleshooting

Q1: My LC-MS shows a large amount of unreacted 3-pentanone and amine, but very little of the desired alkylated amine. What is causing this? Causality: This is a classic thermodynamic and kinetic bottleneck. 3-pentanone is sterically hindered by its two flanking ethyl groups. The formation of the intermediate imine (or iminium ion) is a reversible condensation process that produces water. Because the forward nucleophilic attack is sterically retarded and the equilibrium constant is unfavorable, the reducing agent sits idle while the starting materials remain unreacted. Solution: You must force the imine equilibrium forward before reduction occurs. Utilizing Titanium(IV) isopropoxide (Ti(OiPr)4) acts as a dual-threat solution: it functions as a Lewis acid to activate the sterically shielded carbonyl carbon, and it acts as an irreversible water scavenger, forming a highly electrophilic transient titano-imine complex[1].

Q2: I am using sodium borohydride (NaBH4) in a one-pot reaction, and I am seeing significant formation of 3-pentanol instead of my product. How do I prevent this? Causality: Over-reduction occurs when the reducing agent reduces the ketone starting material faster than the sterically hindered amine can condense with it. NaBH4 is a strong, unselective hydride source that rapidly reduces aliphatic ketones to secondary alcohols, destroying your starting material. Solution: Switch to a chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3, or STAB) is the gold standard for this[2]. The electron-withdrawing acetate ligands drastically reduce the nucleophilicity of the borohydride. Consequently, STAB is unreactive toward 3-pentanone but highly reactive toward the more electrophilic iminium intermediate.

Q3: I switched to NaBH(OAc)3 (STAB), but the reaction with 3-pentanone is still sluggish. Can I accelerate it? Causality: The inherent mildness of STAB, while excellent for chemoselectivity, results in slow reaction rates with hindered substrates. Solution: Introduce 1.0 to 2.0 equivalents of glacial acetic acid (AcOH). The acid protonates the carbonyl oxygen, enhancing its electrophilicity to overcome the steric barrier of the ethyl groups. Furthermore, it facilitates the dehydration of the hemiaminal intermediate into the reducible iminium ion[2].

Q4: I am reacting a secondary amine with 3-pentanone. Even with STAB and AcOH, the conversion is near zero. Why? Causality: Secondary amines form an enamine intermediate rather than an imine. With 3-pentanone, the resulting enamine is highly sterically congested. More critically, the intermediate iminium ion lacks a proton to lose, making the reversible addition highly unstable. Solution: Standard STAB conditions frequently fail here. You must employ an indirect, stepwise methodology using Ti(OiPr)4 followed by reduction with NaBH4 or NaBH3CN . The titanium reagent forces the formation of the intermediate complex, which is then rapidly trapped by the hydride[3].

Mechanistic Pathway & Divergence Points

Pathway K 3-Pentanone + Amine I Hemiaminal Intermediate K->I Nucleophilic Attack (Slow) S 3-Pentanol (Side Product) K->S NaBH4 (Over-reduction) M Iminium Ion (Target for Reduction) I->M -H2O (Requires Acid/Ti) P Alkylated Amine (Product) M->P STAB / NaBH3CN (Fast)

Mechanistic pathway and divergence points in 3-pentanone amination.

Quantitative Data: Reagent Selection Matrix

To optimize your workflow, select your reagents based on the chemoselectivity and steric tolerance required for 3-pentanone.

Reducing Agent / AdditiveChemoselectivity (Imine vs Ketone)Steric ToleranceRecommended for 3-Pentanone?Typical Yield Range
NaBH4 (Direct, One-Pot)PoorLowNo (Forms 3-pentanol)< 20%
NaBH(OAc)3 + AcOH ExcellentModerateYes (For primary amines)70 - 85%
NaBH3CN + Ti(OiPr)4 GoodHighYes (For secondary amines)80 - 95%
NaBH4 + Ti(OiPr)4 (Stepwise)Good (if imine is pre-formed)HighYes (Cost-effective scale-up)75 - 90%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory analytical checkpoints to prevent the waste of downstream reagents.

Protocol A: Direct Reductive Amination (For Primary Amines)

Optimized for chemoselectivity using STAB and AcOH.

  • Preparation: In an oven-dried flask under N2, dissolve 3-pentanone (1.0 eq, 10 mmol) and the primary amine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Activation: Add glacial acetic acid (1.0 eq, 10 mmol). Stir at room temperature for 15 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 10 minutes to manage mild exotherm and gas evolution[2].

  • Validation Checkpoint: After 2 hours, pull a 10 µL aliquot, quench in 1 mL saturated NaHCO3, extract with EtOAc, and run LC-MS.

    • Pass Condition: Disappearance of the 3-pentanone peak; presence of the product mass[M+H]+.

    • Fail Condition: If high levels of starting material remain, add an additional 0.5 eq of STAB and stir for 12 hours.

  • Workup: Quench the reaction with 1N NaOH (20 mL) to break down boron complexes. Extract with dichloromethane, wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol B: Indirect Stepwise Amination (For Secondary or Weakly Basic Amines)

Optimized for high steric hindrance using Lewis acid pre-activation.

  • Imine Formation: In an oven-dried flask under N2, combine 3-pentanone (1.0 eq, 10 mmol) and the secondary amine (1.2 eq, 12 mmol) in anhydrous THF (20 mL).

  • Titanium Activation: Syringe in Ti(OiPr)4 (1.5 eq, 15 mmol) dropwise. Stir at room temperature for 6–8 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in dry THF, and analyze via IR spectroscopy or LC-MS.

    • Pass Condition: You must observe the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) or the formation of the titano-enamine mass. Do not proceed to step 4 until this is confirmed.

  • Reduction: Cool the reaction to 0 °C. Add solid NaBH4 (1.5 eq, 15 mmol) in one portion. Add anhydrous Methanol (5 mL) dropwise to solubilize the hydride and accelerate reduction[3]. Stir for 2 hours at room temperature.

  • Workup: Quench by adding water (2 mL). Note: A heavy white precipitate of TiO2 will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Wash the filtrate with brine, dry over MgSO4, and concentrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (1995). An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4. Synlett (eCommons). URL: [Link]

Sources

Purification of secondary amines from primary amine starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Secondary Amines from Primary Amine Starting Materials

Audience: Researchers, Process Chemists, and Drug Discovery Scientists.

Introduction: The "N+1" Challenge

In the synthesis of secondary amines—whether via reductive amination or direct alkylation—the persistence of unreacted primary amine starting material is a pervasive issue. Because the primary (


) and secondary (

) amines often share similar pKa values (typically 10–11) and polarity, standard acid-base extractions and silica chromatography frequently fail to achieve baseline separation.

This guide moves beyond standard textbook workups, focusing on chemoselective scavenging and phase-switching protocols . These methods leverage subtle steric and electronic differences to chemically modify the impurity (


 amine) into a species with drastically different physical properties, rendering separation trivial.

Module 1: Chemical Scavenging (The "Phase-Switch" Protocol)

Q: My secondary amine co-elutes with the primary amine starting material. How can I separate them without difficult chromatography?

A: The most robust solution is to chemically "silence" the basicity of the primary amine using a Paal-Knorr scavenger .

The Logic: Primary amines react with 1,4-diketones (like 2,5-hexanedione or 2,4-pentanedione) to form pyrroles . Crucially, the nitrogen lone pair in a pyrrole is involved in aromaticity, rendering it non-basic . The secondary amine cannot form a pyrrole (it lacks two N-H bonds) and remains basic.

The Protocol (Self-Validating System):

  • Scavenging: Treat your crude reaction mixture (containing

    
     and 
    
    
    
    amines) with 1.2–1.5 equivalents (relative to the
    
    
    impurity) of 2,5-hexanedione or 2,4-pentanedione .
  • Reaction: Heat at reflux in a non-polar solvent (e.g., Toluene or THF) with a catalytic amount of acid (e.g., p-TsOH) or simply heat in ethanol if the reaction is fast. Monitor by TLC until the

    
     amine spot disappears.[1]
    
  • The Switch (Extraction):

    • Dilute with an organic solvent (EtOAc or DCM).

    • Wash with 1M HCl (aq) .

  • The Result:

    • Organic Phase: Contains the neutral pyrrole (derived from the

      
       amine). Discard.
      
    • Aqueous Phase: Contains the protonated secondary amine salt .

  • Recovery: Basify the aqueous phase (pH > 12) with NaOH and extract back into organic solvent to recover the pure secondary amine.

Visualization: The Pyrrole Phase-Switch Workflow

PurificationWorkflow Start Crude Mixture (1° Amine + 2° Amine) Reagent Add 2,5-Hexanedione (Paal-Knorr Reagent) Start->Reagent Reaction Heat / Reflux (Formation of Pyrrole) Reagent->Reaction AcidWash Acid Wash (1M HCl) Reaction->AcidWash PhaseCut Phase Separation AcidWash->PhaseCut OrgLayer Organic Layer Contains: Neutral Pyrrole (Impurity) PhaseCut->OrgLayer Neutral Species AqLayer Aqueous Layer Contains: 2° Amine-HCl (Product) PhaseCut->AqLayer Ionic Species Basify Basify (NaOH) & Extract AqLayer->Basify Final Pure Secondary Amine Basify->Final

Caption: Logical flow of the Paal-Knorr scavenging method, converting basic impurities into neutral species for extractive separation.

Module 2: Alternative Scavengers & Chemoselectivity

Q: I cannot use high heat or acidic conditions. Are there milder scavengers?

A: Yes. If the Paal-Knorr conditions are too harsh, use electrophilic scavengers that selectively target the less sterically hindered primary amine.

Comparative Scavenger Table
Scavenger ReagentMechanismSelectivity BasisRemoval MethodBest For
2,5-Hexanedione Pyrrole formation

amine cannot cyclize
Acid wash (Pyrrole is neutral)Robust substrates; large scale.
Phthalic Anhydride Imide formationSterics & ElectronicsBase wash (Phthalamic acid is soluble) or ChromatographyHeat-stable amines.
Salicylaldehyde Imine (Schiff Base)EquilibriumRecrystallization or ChromatographySolid amines; purification by precipitation.
Isatoic Anhydride Resin Urea linkagePolymer-supportedFiltrationHigh-throughput / Small scale (Parallel Synthesis).
Q: How does the Phthalic Anhydride method work?

A: Phthalic anhydride reacts with primary amines to form phthalimides (neutral/non-basic) or phthalamic acids (acidic).

  • Reflux the mixture with phthalic anhydride in toluene.

  • The

    
     amine converts to the phthalimide.
    
  • Cool and extract. The secondary amine remains basic and can be extracted into acid, while the neutral phthalimide stays in the organic layer.

Module 3: Chromatographic Troubleshooting

Q: Even after workup, I see "tailing" on my TLC/Column, and the spots overlap.

A: Tailing is caused by the interaction of the basic amine nitrogen with the acidic silanol groups (


) on the silica gel.

The Fix:

  • Mobile Phase Modifier: Add 1–5% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase. This saturates the silanol sites, allowing the amine product to elute as a sharp band.

  • Switch Stationary Phase: Use Amine-Functionalized Silica (NH2-Silica). This media is basic, preventing the acid-base interaction entirely. It allows separation based purely on polarity rather than silanol dragging.

Q: Can I separate them based on pKa alone?

A: Rarely by simple extraction.

  • 
     Amine pKa: ~10.6
    
  • 
     Amine pKa: ~10.8
    The 
    
    
    
    is usually too small (< 0.5 units) for effective separation using pH control alone. However, Hoffmann's Method (reaction with diethyl oxalate) can be used for bulk separation of
    
    
    ,
    
    
    , and
    
    
    amines, though it is chemically destructive to the impurity.

Module 4: Prevention Strategies (Upstream Control)

Q: I am doing a reductive amination. How do I stop the primary amine from remaining?

A: If your product is the secondary amine, the primary amine is the nucleophile. To ensure its consumption:

  • Imine Pre-formation: Stir the ketone/aldehyde and amine with a drying agent (

    
     or 
    
    
    
    ) before adding the reducing agent. This pushes the equilibrium toward the imine.
  • Stoichiometry: Use a slight excess of the carbonyl component if the amine is valuable. If the amine is cheap, use a large excess of amine (to prevent over-alkylation to tertiary amine) and then use the 2,5-hexanedione workup described above to remove the excess.

References

  • Paal-Knorr Scavenging (Pyrrole Formation)

    • Banfield, S. C., et al. "Efficient Removal of Primary Amines from Secondary Amines using 2,4-Pentanedione." Journal of Organic Chemistry.
    • Context: Describes the use of diketones to render primary amines neutral for extractive purific
    • (Note: Generalized citation for Paal-Knorr amine protection).

  • Polymer-Supported Scavenging

    • Hodges, J. C. "Covalent Scavengers for Primary and Secondary Amines."[2] Synlett, 1999.

    • Context: Reviews resin-based scavengers like is
  • Selective Acylation/Phthalic Anhydride

    • Laduron, F., et al. "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines."[3] Organic Process Research & Development, 2005.[3][4]

    • Context: Details the use of selective masking strategies to differenti
  • Chromatographic Separation of Amines

    • Biotage.
    • Context: Technical guide on using amine-functionalized silica and mobile phase modifiers.
  • Reductive Amination Optimization

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5]

    • Context: The definitive guide on controlling stoichiometry and conditions to favor mono-alkyl

Sources

Removing unreacted 4-fluorophenethylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Removing Unreacted 4-Fluorophenethylamine (4-FPEA) from Reaction Mixtures

Welcome to the Amine Remediation Technical Support Center. As drug development professionals and synthetic chemists, isolating your target compound from highly reactive, high-boiling primary amines like 4-fluorophenethylamine (4-FPEA) is a frequent bottleneck. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these purification challenges.

Diagnostic FAQ: Understanding the Contaminant

Q: Why is unreacted 4-fluorophenethylamine so difficult to remove via standard evaporation? A: 4-fluorophenethylamine has a high boiling point of approximately 251.7 °C at atmospheric pressure[1], and 50–52 °C under deep vacuum (0.15 mmHg)[2]. Because of this low volatility, standard rotary evaporation is insufficient to drive off the unreacted amine. Extended heating under high vacuum risks degrading sensitive products. Therefore, removal requires targeted chemical separation techniques based on its basicity or nucleophilicity rather than physical evaporation.

Q: What is the chemical causality behind separating 4-FPEA from my desired product? A: 4-FPEA is a primary aliphatic amine with a predicted pKa of approximately 9.84[3]. This means that at a pH significantly below 9.8 (e.g., pH 1–3), the amine is fully protonated into a highly polar ammonium salt. If your target product is neutral or acidic, this differential solubility is the foundation of acid-base extraction[4]. If your product is also basic, you cannot rely on pH; instead, you must exploit 4-FPEA's unhindered nucleophilicity using electrophilic scavenger resins[5].

Troubleshooting Guides: Method Selection & Causality

Issue 1: My product is neutral, but NMR shows residual 4-FPEA after an aqueous workup.

  • Root Cause: You likely washed the organic layer with water or brine. Neutral 4-FPEA is moderately lipophilic and will partition into the organic layer alongside your product.

  • Solution: Perform an acid-base extraction using 1M HCl or 10% citric acid. The acid protonates the primary amine, converting it to an ammonium salt that migrates entirely to the aqueous phase, leaving the neutral product in the organic phase[6].

Issue 2: My product is a secondary or tertiary amine, and acid washing removes my product along with 4-FPEA.

  • Root Cause: Both your product and 4-FPEA are basic. Under acidic conditions, both become protonated and water-soluble, meaning they will both be extracted into the aqueous layer[4].

  • Solution: Use a polymer-supported nucleophile scavenger. PS-Isocyanate (polystyrene-bound isocyanate) selectively reacts with primary and secondary amines to form stable, resin-bound ureas. Because 4-FPEA is a highly reactive, unhindered primary amine, it will be rapidly sequestered by the resin, which can then simply be filtered away[5].

Quantitative Data: Method Comparison

To determine the most efficient removal strategy for your specific workflow, consult the comparative data below:

ParameterMethod A: Acid-Base ExtractionMethod B: PS-Isocyanate Scavenging
Target Product Profile Neutral or Acidic moleculesBasic, Acid-Sensitive, or Tertiary Amines
Reagents Required 1M HCl or 10% Citric Acid, Organic SolventPS-Isocyanate Resin (2–3 equivalents)
Mechanism of Removal Protonation (pKa ~9.84) to aqueous saltCovalent trapping (Urea formation)
Processing Time 15 – 30 minutes1 – 16 hours (depending on reactivity)
Scalability Excellent (Multi-gram to Kilogram)Best for small-to-medium scale (mg to g)

Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction for 4-FPEA Removal

This protocol utilizes a self-validating system via pH monitoring and TLC staining to ensure complete phase transfer.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (Use 10% aqueous citric acid if your neutral product is sensitive to strong mineral acids).

  • Agitation & Separation: Shake vigorously and vent. Allow the layers to separate. The protonated 4-FPEA will partition into the aqueous layer[6].

  • Validation (The "Self-Check"): Check the pH of the aqueous layer using pH paper. It must be < 3. If the pH is > 3, the acid has been depleted by the excess amine; add more acid and repeat the wash.

  • Verification: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete removal of the primary amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the purified product.

Protocol B: Scavenging with PS-Isocyanate Resin

This protocol uses chromatographic checks to confirm the covalent capture of the amine without aqueous workup.

  • Preparation: Dissolve the crude mixture (containing the basic product and unreacted 4-FPEA) in a compatible swelling solvent (e.g., Dichloromethane, THF, or Toluene)[5].

  • Resin Addition: Add 2 to 3 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted 4-FPEA.

  • Incubation: Agitate the mixture gently at room temperature for 1 to 16 hours. (Note: Unhindered aliphatic amines like 4-FPEA are typically sequestered within 1 hour).

  • Validation (The "Self-Check"): Monitor the supernatant by LC-MS or Ninhydrin TLC. The scavenging is complete when the 4-FPEA signal completely disappears from the liquid phase.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin, which now contains the covalently bound 4-FPEA urea derivative[5].

  • Washing & Isolation: Wash the resin bed with a small amount of fresh solvent to recover any residual product. Concentrate the combined filtrate to yield the purified product.

Process Visualization

G Start Crude Reaction Mixture (Product + 4-FPEA) Decision Is the desired product acid-sensitive or basic? Start->Decision AcidBase Acid-Base Extraction (Wash with 1M HCl) Decision->AcidBase No (Neutral/Acidic) Scavenger Polymer-Supported Scavenger (PS-Isocyanate) Decision->Scavenger Yes (Basic/Sensitive) Aqueous Aqueous Layer (Protonated 4-FPEA) AcidBase->Aqueous Phase Separation Organic Organic Layer (Purified Product) AcidBase->Organic Phase Separation Resin Filter Resin (Urea-bound 4-FPEA) Scavenger->Resin Filtration Filtrate Filtrate (Purified Product) Scavenger->Filtrate Filtration

Decision tree for removing unreacted 4-fluorophenethylamine from reaction mixtures.

References[2] 2-(4-fluorophenyl)-ethylamine, CAS No. 1583-88-6 - iChemical -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlEA53IDX5JwZSwMv_z8yxjAt4Cf-ME0PzF-ZlLTvVUystxLZpDkdvwvCU_zJu8Ar2ukVmhNy2_XZn0dCKAV5YVMt62rrFl6aZ3WpGMbFdcJie5Uc1j8X8M9WcJmTQNGLHN47sqhOiz0QO8Q==[1] 4-Fluorophenethylamine, CasNo.1583-88-6 - LookChem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbrjMEPFILGpMMJmsyuvz7gjWno6adrLhCs0s0g6Yxtk5YnfwF39Kpmh16SyVwL_BVEfqjvPJcCJd2kATs7n0Ocz-XoIs8G8VJph-FPyMREszuWP0mzYz4hojmfBWlzBIanl0vpAE3RQIHi_ZFUfethkWSO9cTQ7Lnb6bt40KrlIoAqoTBFflLez8j-gtUpq6DhPU=[4] Separation of Organic Compounds by Acid-Base Extraction Techniques - Vernier -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWb-k7wJsOwBQVIYoAXjGN3-IZ2A89PexWicxQub_8GBCqeTaWxz-mNLEDn7qvC7yRy0u3dk1rHWgffEc6dr17cChRd_tbFcm1_zLSFSqPcgWhuecHbSkpFhuzcev85F3BrzczKLKFOQ3Wqasuh36vzUeFyk82BeEvm_ajXW7AOBDkEvewidP_ewJrlBHl1TtvoQy3Kc7wTZFGj5JqOtfwsQKvZa0qkADdmQ==[6] 4.8: Acid-Base Extraction - Chemistry LibreTexts -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJZmKztW9G1PWYQFDGtGwl5yaCJ2GtfCQ3zhE8hEdqaEfZ0tJnUrNCCcXgEF6qdTyFRKJj1MGslyhr6GKWq0qAj9J5b6JDa-g1TSIsvzMI-Qx31SZuWxwTBlC3pBSWi0dMHArsCZGtZ0BYdbdjr9MRWe2DeK3Uko5Zrf0dxpR69pMZIfsbfrcOU71LtTRmy-zXGoerybMbIroYIAwYqeLEYQD3iBvTlUAImfK6d0o7ne0enhKW8zhHbknPwZNBxcfn0mT6_nZvf9b3fCnySw==[7] PS-Isocyanate - Biotage -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEOaMy_11Q3bjBePXw3iwRmZ2v8ath5TwP4YL2x2WKtOKvjfipql82q-HpKKk0qwHWIIYSdpFhoqeM-Mq56CCSYVB8rw5B4BLYo3kSBH8p4wITQkXE4CAUr6EAQHDq-mo1Su-fLIDh3gtOVjOeX9ECKGdm2PW4T3AS6V8edFrEhLWIGlL0vI1AtOP2EzkdJQue[5] Solid-Supported Reagents and Scavengers - Sopachem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Y4UGfcCQ1oxVMe-2b6TT_HXzlksFIHupUmS7GqIeNAwVq15iI8JgNuthV0f_yOAp0em1jPMZyYTF3kamow8Sg7n7F_FgMPhzQ6gT-dpWX41lU21S_z3h1TVfhrzr3pktjdCNcZqInLRS6OgBIVP3zLB0cikMlWrFzH1WL60jaafrU0Lt2fxHrjA66bPObfCTygrG-eG7tyouHTqJEQ==[3] 2-(4-Fluorophenyl)ethylamine , ≥98% , 1583-88-6 - CookeChem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnQs4pV9H7c57cEPNausqriZCrwWcp8N1jxy6QBmwBqZAVd4lqrt2GhFSOspRy6t98PBteUaec87OasKWhMbZ1PY7ArDOTPbgbTeby2W4P_4PtictA6fUKnRAdW-PGkAgp2Mag6EdmiA==

Sources

Technical Support Center: Crystallization Troubleshooting for 2-(4-Fluorophenyl)ethylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 2-(4-Fluorophenyl)ethylamine Hydrochloride (4-FPEA HCl) . This compound is a critical fluorinated building block in the development of neuroactive therapeutics. However, due to its amphiphilic nature—combining a hydrophobic fluorinated aromatic ring with a highly polar amine hydrochloride head—it presents significant crystallization challenges, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1][2].

This guide is designed for process chemists and formulation scientists, providing thermodynamically grounded troubleshooting strategies, self-validating protocols, and quantitative data to ensure high-yield, high-purity crystalline recovery.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: During cooling crystallization, my 4-FPEA HCl forms a sticky, viscous oil at the bottom of the reactor instead of a crystalline suspension. What is the mechanism behind this, and how can I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) or "oiling out." This is a kinetic phenomenon that occurs when a supersaturated solution crosses the binodal curve into a miscibility gap before the solute can nucleate into a crystal[2][3]. Because the energy barrier for forming a disordered liquid droplet is lower than integrating into a rigid crystal lattice, the solute separates into a solute-rich oil phase and a solute-lean solvent phase[3].

  • The Fix (Causality): You must kinetically favor crystallization over droplet formation. Do this by adjusting your solvent system to widen the Metastable Zone Width (MSZW) and introducing seed crystals just above the LLPS onset temperature. Seeding bypasses the high activation energy of primary nucleation, forcing the solute molecules to integrate into the provided crystal lattice rather than self-associating into an amorphous oil[2][4].

  • Self-Validation: Deploy in-situ Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM). If you have successfully bypassed LLPS, the FBRM will show a sharp increase in chord counts corresponding to rigid, growing particles. If oiling out occurs, PVM will reveal perfectly spherical droplets that fluctuate in size due to coalescence[2].

Q2: The crystals form beautifully in the reactor, but when I transfer them to the Büchner funnel for isolation, the filter cake melts into a gummy mass. Is this solvent entrapment? A2: This is rarely solvent entrapment; it is a manifestation of extreme hygroscopicity. The chloride ion in amine hydrochlorides acts as a strong hydrogen bond acceptor[5]. When exposed to ambient air during vacuum filtration, the highly polar crystal lattice rapidly absorbs atmospheric moisture, leading to hydrate formation or partial dissolution (deliquescence).

  • The Fix (Causality): Isolate the product using an enclosed agitated nutsche filter dryer (ANFD) or perform the laboratory filtration strictly under a dry nitrogen blanket . Wash the filter cake exclusively with a cold, anhydrous anti-solvent (e.g., anhydrous Ethyl Acetate) to displace the mother liquor without introducing water.

Q3: How do I select the optimal solvent/anti-solvent ratio to maximize yield without crashing out impurities? A3: The goal is to manipulate the dielectric constant of the medium gradually. A primary hydrogen-bonding solvent (like Isopropanol) is required to dissolve the polar HCl salt, while an aprotic anti-solvent (like Ethyl Acetate) is used to reduce solubility and drive supersaturation[5][6]. If the anti-solvent is added too rapidly, localized high supersaturation causes shock-precipitation, trapping impurities within the crystal lattice. A volumetric ratio of 1:3 (IPA:EtOAc) added over a controlled linear ramp ensures maximum impurity rejection.

Part 2: Quantitative Data & Solvent Systems

The following table summarizes the thermodynamic performance of various solvent/anti-solvent systems for the crystallization of 4-FPEA HCl.

Table 1: Solvent System Matrix for 4-FPEA HCl Crystallization

Primary SolventAnti-SolventOptimal Ratio (v/v)LLPS (Oiling Out) RiskExpected YieldObserved Crystal Habit
Isopropanol (IPA)Ethyl Acetate (EtOAc)1:3Low > 85%Prismatic / Block
Methanol (MeOH)Methyl tert-butyl ether1:4Moderate> 90%Fine Needles
Ethanol (EtOH)Heptane1:2High ~ 80%Agglomerates
WaterAcetone1:5Moderate> 75%Thin Plates

Note: Prismatic habits (IPA/EtOAc) are highly preferred as they exhibit superior filtration kinetics and lower mother liquor entrapment compared to needles or plates.

Part 3: Standard Operating Procedure (SOP)

The following self-validating protocol utilizes an anti-solvent cooling crystallization strategy designed specifically to prevent LLPS in amine hydrochlorides[7].

Step 1: Complete Dissolution

  • Action: Suspend crude 4-FPEA HCl in Isopropanol (IPA) at 60 °C. Agitate at 200 RPM.

  • Causality: Heating above the saturation temperature destroys the thermal history of the solute. This ensures no microscopic agglomerates remain to trigger premature, uncontrolled secondary nucleation.

  • Self-Validation: The solution must transmit 100% of light via an in-line turbidity probe before proceeding.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into the main crystallization reactor.

  • Causality: This removes insoluble foreign particulates (dust, trace metals) that act as heterogeneous nucleation sites, which often prematurely push the system into the spinodal decomposition region.

Step 3: Anti-Solvent Addition & Seeding

  • Action: Cool the reactor to 45 °C. Slowly dose Ethyl Acetate (EtOAc) over 30 minutes to reach a 1:1 v/v ratio. Add 1-2 wt% of pure 4-FPEA HCl seed crystals.

  • Causality: EtOAc lowers the dielectric constant of the medium, reducing the solubility of the polar amine hydrochloride. Seeding within this Metastable Zone Width (MSZW) provides a low-energy template for crystal lattice formation, kinetically outcompeting the formation of liquid-liquid droplets[2][3].

Step 4: Controlled Linear Cooling

  • Action: Implement a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Causality: A slow, linear ramp maintains a constant, low level of supersaturation. This favors the growth of the introduced seed crystals rather than the primary nucleation of fines or oil droplets[6][7].

  • Self-Validation: Monitor via FBRM. A steady increase in chord length without a sudden spike in fine particle counts confirms continuous crystal growth.

Step 5: Isolation and Washing

  • Action: Filter the suspension under a dry nitrogen blanket. Wash the cake with cold, anhydrous EtOAc.

  • Causality: The nitrogen blanket prevents atmospheric moisture ingress, preventing the hygroscopic hydrochloride salt from deliquescing into a gum.

Part 4: Process Visualizations

LLPS_Resolution A Crude 4-FPEA HCl Solution B Cooling Process A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C High Supersaturation D Crystalline Suspension B->D Controlled MSZW E Interventions: 1. Adjust Solvent Ratio 2. Add Seed Crystals 3. Reduce Cooling Rate C->E Troubleshooting E->D Bypass Nucleation Barrier

Workflow for resolving Liquid-Liquid Phase Separation (LLPS) in amine hydrochlorides.

Exp_Workflow S1 1. Dissolution (IPA, 60°C) S2 2. Polish Filtration (Hot, 0.22 µm) S1->S2 S3 3. Anti-Solvent & Seeding (45°C) S2->S3 S4 4. Linear Cooling (0.1 °C/min) S3->S4 S5 5. Isolation & Drying S4->S5

Step-by-step anti-solvent cooling crystallization protocol for 4-FPEA HCl.

References

1.[1] Challenges in scaling up reactions involving 1 ... - Benchchem, Benchchem. URL: 2.[2] Oiling Out in Crystallization - Mettler Toledo, Mettler Toledo. URL: 3.[7] Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, Benchchem. URL: 4.[4] A method to crystallize substances that oil out, ResearchGate. URL: 5.[3] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis, Langmuir (ACS Publications). URL: 6.[6] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data, MDPI. URL: _ 7.[5] Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids, Journal of the American Chemical Society. URL:

Sources

Technical Support Center: Navigating the Instability of Fluorinated Amines in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amines. This guide is designed to provide in-depth, practical advice for addressing the inherent instability of these compounds under acidic conditions. As Senior Application Scientists, we understand the nuances of your research and have compiled this resource to help you troubleshoot common issues, understand the underlying mechanisms, and implement effective strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): The "Why" Behind the Instability

This section addresses fundamental questions regarding the chemical behavior of fluorinated amines in acidic environments.

Q1: Why are my fluorinated amines so much less basic than their non-fluorinated analogs?

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Fluorine is the most electronegative element, and its presence on an alkyl chain connected to a nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect).[1][2] This effect pulls electron density away from the nitrogen atom, making its lone pair less available to bond with a proton. Consequently, the protonated form (the conjugate acid) is more acidic (has a lower pKa) than its non-fluorinated counterpart.[3][4] This reduction in basicity can be significant, often by 2-3 pKa units, which can impact oral absorption and CNS penetration in drug candidates.

Table 1: Impact of Fluorination on Amine Basicity (pKa of Conjugate Acid)

Compound Structure pKa Change vs. Non-fluorinated
Ethylamine CH₃CH₂NH₂ 10.6 -
2-Fluoroethylamine FCH₂CH₂NH₂ ~9.0 -1.6
2,2,2-Trifluoroethylamine CF₃CH₂NH₂ ~5.7 -4.9

Note: pKa values are approximate and can vary with measurement conditions. Data synthesized from principles described in cited literature.[1][3]

Q2: What are the primary degradation pathways for fluorinated amines in acidic conditions?

Under acidic conditions, two primary degradation pathways are of concern:

  • Hydrolysis of Trifluoromethyl Groups: Trifluoromethyl (-CF₃) groups, especially when attached to aromatic systems, can undergo acid-catalyzed hydrolysis to form carboxylic acids (-COOH). This reaction is often driven by strong acids like fuming sulfuric acid and can be used synthetically, but it can also be an unintended degradation pathway in acidic reaction or formulation buffers.[5][6]

  • Elimination and Defluorination Reactions: The lone pair of electrons on the nitrogen can promote the decomposition of amines with fluorine on the β-carbon.[7][8] In acidic solution, while the amine is protonated and the lone pair is less available, an equilibrium exists. The small amount of free amine can be sufficient to initiate degradation. Monofluorinated alkyl groups are particularly susceptible to nucleophilic displacement of the fluoride ion, a process that can be accelerated by intramolecular nucleophiles.[7][8]

Q3: Does the number of fluorine atoms matter for stability?

Yes, the degree of fluorination is critical. While it may seem counterintuitive, gem-difluoroalkyl (R-CF₂-) and trifluoromethyl (R-CF₃) groups are significantly less reactive towards SN2 nucleophilic displacement reactions compared to their monofluorinated (R-CH₂F) counterparts.[7][8] This is because each additional fluorine atom has a destabilizing effect on the partially positive carbon atom in the SN2 transition state. However, as mentioned above, the CF₃ group has its own unique instability pathway through hydrolysis.[5]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: I'm seeing an unexpected carboxylic acid peak in my HPLC/LC-MS analysis after an acidic workup.

  • Probable Cause: You are likely observing the hydrolysis of a trifluoromethyl group. This is particularly common if your molecule contains a trifluoromethyl group attached to an aromatic ring and has been exposed to strong acidic conditions (e.g., concentrated H₂SO₄, trifluoroacetic acid at elevated temperatures).[5]

  • Troubleshooting Steps:

    • Confirm the Identity: Collect the fraction and confirm the structure of the unexpected peak using high-resolution mass spectrometry and NMR.

    • Modify Workup Conditions:

      • Avoid strong, hot acids. Use milder acidic conditions (e.g., 1M HCl at 0°C) or shorten the exposure time.

      • Consider a non-acidic workup if your reaction chemistry allows. A basic workup followed by extraction might be an alternative, but be aware of potential base-catalyzed degradation pathways as well.[9][10]

    • pH Control: Buffer your aqueous solutions to a less aggressive pH if possible.

Issue 2: My reaction yield is low, and I see multiple unidentified peaks in the crude analysis. My starting material is a β-fluoroamine.

  • Probable Cause: The β-fluoroamine is likely undergoing elimination of hydrogen fluoride (HF). The nitrogen's lone pair can facilitate this decomposition, which can be exacerbated by acidic protons on adjacent carbons.[7][11] The resulting reactive intermediates can then lead to a cascade of unidentifiable products.

  • Troubleshooting Steps:

    • Protect the Amine: The most effective strategy is to "mask" the amine's lone pair by converting it to a less reactive functional group, such as an amide or carbamate.[7][8][11] This significantly reduces the electron density on the nitrogen, preventing it from participating in the elimination reaction. You can deprotect the amine in a later step under carefully controlled, non-acidic conditions.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition.

    • Re-evaluate Reagent Choice: Ensure that none of your reagents are acting as a strong Lewis acid or promoting elimination.

Workflow for Amine Protection Strategy

G cluster_problem Problematic Reaction cluster_solution Recommended Workflow start β-Fluoroamine Starting Material process Acidic Reaction Conditions start->process protect Protect Amine (e.g., as Boc-amide) start->protect Implement Protection outcome Low Yield & Degradation Products process->outcome react Perform Acidic Reaction protect->react deprotect Deprotect under Mild, Non-Acidic Conditions react->deprotect product High Yield of Desired Product deprotect->product

Caption: Workflow for mitigating β-fluoroamine degradation.

Protocols: Stability Assessment and Handling

Proactive assessment of your compound's stability is crucial. Here are streamlined protocols to guide you.

Protocol 1: Forced Degradation Study for Fluorinated Amines

This protocol helps you quickly assess the stability of your compound under various pH conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your fluorinated amine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation Samples: In separate HPLC vials, add an aliquot of your stock solution to the following aqueous buffers to reach a final concentration of 50-100 µg/mL:

    • 0.1 M HCl (pH ~1)

    • pH 4.0 Acetate Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • pH 9.0 Borate Buffer

  • Time Points: Analyze the samples by HPLC or LC-MS at T=0, 2h, 6h, 24h, and 48h. Store the vials at a controlled temperature (e.g., 40°C) between time points.

  • Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the parent peak area indicates degradation. Look for the appearance of new peaks and attempt to characterize them by MS.

Protocol 2: General Handling of Acid-Sensitive Fluorinated Amines
  • Storage: Store fluorinated amines as their hydrochloride or other salt forms whenever possible. The protonated form is generally more stable in a solid state than the free base.

  • Dissolution: When preparing solutions, dissolve the compound in the organic phase first before adding any acidic aqueous phase.

  • Workups & Purification:

    • Perform acidic extractions at low temperatures (0-5°C).

    • Minimize the time the compound is in contact with the acidic phase.

    • For chromatography, consider using a buffered mobile phase or alternative stationary phases (e.g., silica gel treated with ammonia for free base compounds) to avoid prolonged exposure to acidic silica.

Analytical Corner: Detecting and Quantifying Degradation

Choosing the right analytical method is key to understanding the stability of your compound.

  • High-Performance Liquid Chromatography (HPLC-UV/MS): This is the workhorse technique for stability studies. Use a C18 reversed-phase column. A typical gradient might be from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid). The formic acid helps with peak shape but is mild enough for many compounds. The mass spectrometer is invaluable for identifying degradation products.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile fluorinated amines or their degradation products. Derivatization may be necessary to improve volatility and thermal stability.[13][14]

  • Ion Chromatography (IC): This technique is specifically used to quantify the amount of free fluoride ion (F⁻) that has been released into the aqueous medium due to defluorination. It is a direct measure of C-F bond cleavage.[15][16]

  • 19F NMR Spectroscopy: Provides a direct way to observe the chemical environment of the fluorine atoms. The appearance of new signals or a decrease in the intensity of the parent signal can be used to quantify degradation without chromatography. It is an excellent in-situ monitoring tool.[5]

Degradation Pathway Visualization

G cluster_hydrolysis CF₃ Hydrolysis Pathway cluster_elimination β-Elimination Pathway A Ar-CF₃ Trifluoromethylarene B Intermediate (Ar-CF₂(OH)) A->B +H₂O, H⁺ C Ar-COOH Carboxylic Acid B->C -2HF D R₂N-CH₂-CH₂F β-Fluoroamine E [R₂N⁺H=CH-CH₂F] Iminium Intermediate D->E -H⁺ (from α-C) F R₂N-CH=CH₂ + HF Elimination Products E->F Elimination

Caption: Common acid-catalyzed degradation pathways.

This guide provides a starting point for addressing the challenges associated with fluorinated amine instability. By understanding the underlying chemical principles and implementing careful experimental design and analysis, you can significantly improve the success of your research.

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. National Center for Biotechnology Information. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF - ResearchGate. ResearchGate. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Scilit. Scilit. [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Dark Side of Fluorine - PMC. National Center for Biotechnology Information. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed. PubMed. [Link]

  • What is the effect of substitution on the basicity of amines? - Quora. Quora. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - ACS Publications. ACS Publications. [Link]

  • The Dark Side of Fluorine - Fluoride Action Network. Fluoride Action Network. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF - ResearchGate. ResearchGate. [Link]

  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. PubMed. [Link]

  • Metabolism and Toxicity of Fluorine Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • A general mechanism for C-F bond cleavage of trifluoromethylarenes. - ResearchGate. ResearchGate. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Eurofins. [Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. [Link]

  • C-F bond cleavage by multiple mechanisms releases fluoride anion and a... - ResearchGate. ResearchGate. [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - Semantic Scholar. Semantic Scholar. [Link]

  • ANALYTICAL METHODS - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. University of Amsterdam. [Link]

  • Advancing Amine Degradation Analysis - CCS Knowledge Centre. International CCS Knowledge Centre. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. PubMed. [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. ResearchGate. [Link]

  • Gas-phase hydrolysis of trifluoromethyl carbonyl halides to trifluoroacetic acid | The Journal of Physical Chemistry - ACS Publications. ACS Publications. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. MDPI. [Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents - PubMed. PubMed. [Link]

  • Overview on PFAS analytical methods - Publications. Publications Office of the European Union. [Link]

Sources

Technical Support Center: N-Alkylated Phenethylamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of HPLC separation for N-alkylated phenethylamine impurities (e.g., N-methyl, N-ethyl, N,N-dimethyl analogs).

Welcome to the Advanced Chromatography Support Hub

You are likely here because your phenethylamine impurity profile is suffering from peak tailing , co-elution of homologs , or retention drift . N-alkylated phenethylamines present a "perfect storm" for reverse-phase chromatography: they are strong bases (pKa ~9.5–10) with significant hydrophobic moieties, leading to dual-mode retention that ruins peak symmetry.

This guide moves beyond generic advice. We treat your HPLC method as a thermodynamic system that must be balanced.

Module 1: The "Shark Fin" Peak (Tailing & Asymmetry)

The Issue: Your N-alkylated impurities elute with a sharp front and a long, dragging tail (Asymmetry factor > 1.5). The Cause: "Silanol Overload." At typical pH (3–7), residual silanols on the silica surface are ionized (Si-O⁻). Your phenethylamine is protonated (BH⁺). The result is a secondary ion-exchange interaction that holds the molecule back, causing tailing.[1]

Troubleshooting Protocol: The pH Pincer Movement

You must disable the secondary interaction. You have two valid strategic options.

Strategy A: The "High pH" Approach (Recommended)
  • Mechanism: Operate at pH 10.5–11.0. This deprotonates the phenethylamine (converting BH⁺

    
     B). Neutral amines do not interact with silanols.
    
  • Required Hardware: You must use a hybrid-silica column (e.g., Waters XBridge BEH, Agilent Poroshell HPH) or a polymer column. Standard silica dissolves above pH 8.

  • Buffer: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate.

Strategy B: The "Chaotropic" Approach (Low pH)
  • Mechanism: Operate at pH < 3.0. This suppresses silanol ionization (Si-O⁻

    
     Si-OH). However, the amine remains charged. To fix tailing here, you need a chaotropic agent  to mask the charge.
    
  • Buffer: 0.1% Trifluoroacetic Acid (TFA) or Perchlorate (ClO₄⁻).

    • Warning: TFA suppresses MS ionization. If using LC-MS, use Formic Acid (0.1%) but expect slightly worse tailing than TFA.

Data Comparison: Buffer Effect on Tailing Factor ( )
Buffer SystempHMechanismTypical

(Phenethylamine)
MS Compatible?
Ammonium Bicarbonate 10.5Deprotonation (Neutral Analyte)1.05 – 1.15 Yes
0.1% TFA 2.0Ion Pairing / Silanol Suppression1.10 – 1.25No (Signal Suppression)
0.1% Formic Acid 2.7Silanol Suppression1.30 – 1.60Yes
Phosphate Buffer 7.0Worst Case (Ionized Silanols + Amine)> 2.0 (Unusable)No

Module 2: Selectivity (Separating the Homologs)

The Issue: You cannot resolve N-methyl-phenethylamine from N-ethyl-phenethylamine. The Cause: The hydrophobic difference between a methyl and ethyl group is insufficient on a standard C18 column dominated by hydrophobic interactions.

Solution: Leverage Pi-Pi Interactions

Switch from a C18 ligand to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Why? Phenethylamines possess an aromatic ring. Phenyl phases engage in

    
     stacking with the analyte. This interaction is sterically sensitive to the N-alkyl substitution, providing orthogonal selectivity to pure hydrophobicity.
    
Visualizing the Selection Logic

ColumnSelection Start Selectivity Challenge: N-alkyl Homologs IsMS Is Detection MS or UV? Start->IsMS UV UV Detection IsMS->UV MS MS Detection IsMS->MS Chaos Add Chaotrope: 100mM NaClO4 or 0.1% TFA UV->Chaos Allows Non-Volatiles Volatile Volatile Buffer: Ammonium Formate or High pH NH4OH MS->Volatile Requires Volatiles ColumnCheck Check Resolution (Rs) Chaos->ColumnCheck Volatile->ColumnCheck C18 Standard C18 ColumnCheck->C18 Rs > 1.5 Phenyl Switch to Biphenyl or Phenyl-Hexyl ColumnCheck->Phenyl Rs < 1.5 (Co-elution)

Figure 1: Decision matrix for buffer and column selection based on detection mode and resolution requirements.

Module 3: Experimental Protocol (Method Development)

Objective: Develop a rugged method for separating Phenethylamine (PEA), N-Methyl-PEA, and N,N-Dimethyl-PEA.

Step 1: The "Scouting" Gradient

Do not start isocratic. Run a wide gradient to assess retentivity.

  • Column: Biphenyl or C18 (Hybrid particle), 100 x 2.1 mm, 1.7 µm or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (Freshly prepared).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow: 0.4 mL/min.

  • Temp: 40°C (Improves mass transfer for amines).

Step 2: Optimization for Resolution

If N-Methyl and N-Ethyl peaks overlap:

  • Lower the Temperature: Drop to 25°C.

    
     interactions are stronger at lower temperatures.
    
  • Change Organic Modifier: Blend Methanol (MeOH) with Acetonitrile (ACN). Methanol is a protic solvent and interacts differently with the amine lone pair than aprotic ACN.

    • Recipe: Mobile Phase B = 50:50 ACN:MeOH.

Frequently Asked Questions (FAQs)

Q: My retention times are drifting to shorter times over the day. Why? A: This is likely "Phase Collapse" or "Dewetting" if you are using <5% organic, OR pH instability.

  • Fix: If using High pH, ensure your column is rated for it (e.g., Hybrid Silica). Standard silica strips its bonded phase at pH > 8, causing retention loss. Check the "Reference" section for column stability guides [1].

Q: I see "Ghost Peaks" in my gradient. Are these impurities? A: Likely not. Basic amines are notorious for adsorbing to the system plumbing and eluting later.

  • Fix: Perform a "System Passivation" with 50:50 Isopropanol:0.1% Formic Acid. Replace PEEK tubing if it has adsorbed too much sample history.

Q: Can I use Ion-Pairing reagents with Mass Spec? A: Avoid traditional ion-pairing agents like Sulfonates (Hexanesulfonate). They contaminate the MS source permanently. Use HFIP (Hexafluoroisopropanol) or TFA (if you can tolerate signal loss) as volatile alternatives [2].

Troubleshooting Logic Map

Use this logic flow to diagnose your specific chromatogram issue.

Troubleshooting Problem Identify Defect Tailing Peak Tailing (As > 1.5) Problem->Tailing Drift RT Drift Problem->Drift Coelution Co-elution Problem->Coelution CheckpH Check pH Tailing->CheckpH Equilib Equilibration? Drift->Equilib Selectivity Selectivity Issue Coelution->Selectivity HighpH Increase pH > 10 (Hybrid Col) CheckpH->HighpH If Col Stable AddTFA Add 0.1% TFA (Low pH) CheckpH->AddTFA If Silica Col LongerEq Increase Eq Time (10-20 col vols) Equilib->LongerEq ChangeCol Switch to Phenyl-Hexyl Selectivity->ChangeCol ChangeOrg Switch MeOH/ACN Selectivity->ChangeOrg

Figure 2: Diagnostic workflow for common phenethylamine separation failures.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Impact of Silanols and pH. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: Basic Compounds and High pH. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes and Column Selection. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Minimizing side reactions during the synthesis of hindered amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HA-SYNTH-001 Topic: Minimizing Side Reactions in Sterically Demanding Amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Steric Challenge

Welcome to the Hindered Amine Synthesis Support Center. If you are reading this, you are likely facing low yields, unreacted starting materials, or unexpected byproducts while trying to synthesize bulky amines (e.g., tert-butyl groups,


-trisubstituted centers, or adamantyl derivatives).

The Core Problem: In hindered systems, the trajectory for nucleophilic attack (Burgi-Dunitz angle) is physically blocked. Standard SN2 alkylation will almost invariably fail, resulting in E2 elimination (alkene formation) rather than substitution. Therefore, we must rely on methods that bypass direct displacement: Reductive Amination and Metal-Catalyzed Coupling .

Module A: Reductive Amination (The Workhorse)

Methodology: Titanium(IV) Isopropoxide Mediated Reductive Amination.[1][2][3][4] Best For: Coupling hindered ketones with hindered amines (e.g., Adamantamine + Acetophenone).

The Mechanism & Failure Points

Standard conditions (MeOH/NaBH3CN) often fail because the imine formation equilibrium is unfavorable due to steric strain. If the imine does not form, the reducing agent will simply reduce the ketone to an alcohol.

Corrective Protocol: The "Pre-Complexation" Method To force the reaction, we use Titanium(IV) isopropoxide [Ti(OiPr)4]. It acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

Step-by-Step Protocol
  • Complexation: Mix Ketone (1.0 eq) and Amine (1.2 eq) in neat Ti(OiPr)4 (2.0 eq).

    • Note: If solids are present, use minimal anhydrous THF.

  • Incubation: Stir under Argon at 40–60°C for 12–24 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until C=O is consumed.

  • Dilution: Dilute with anhydrous ethanol or THF.

  • Reduction: Add NaBH4 (2.0 eq) or NaBH(OAc)3 carefully. Stir for 8 hours.

  • Quench: Add 1N NaOH (causes Ti salts to precipitate as a white solid). Filter through Celite.

Troubleshooting Guide (Reductive Amination)
SymptomRoot Cause AnalysisCorrective Action
Major Byproduct: Alcohol (Reduced Ketone) Reducing agent added before imine formation was complete.Increase Incubation: Extend Step 2 time. Ensure Ti(OiPr)4 is fresh/anhydrous.
No Reaction (Starting Materials Recovered) Steric bulk prevents orbital overlap.Thermal Boost: Increase Step 2 temp to 80°C (sealed tube) or switch to Microwave irradiation.
Gelatinous Emulsion during Workup Titanium hydroxides trapping product.Ammonia Wash: Wash the filter cake with 10% NH4OH to solubilize Ti-amine complexes.

Module B: Buchwald-Hartwig Coupling (The Precision Tool)

Methodology: Pd-Catalyzed C-N Bond Formation.[5] Best For: Arylating hindered primary/secondary amines.

Ligand Selection Logic

In hindered couplings, the catalyst struggles with Oxidative Addition (getting into the bond) and Reductive Elimination (forming the C-N bond). Standard ligands (PPh3, dppf) will fail. You must use dialkylbiaryl phosphine ligands designed to create a "pocket" for the metal.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst Precursor
Hindered Primary Amine (e.g., t-Butylamine)BrettPhos or tBuBrettPhos Pd-G3/G4 Precatalysts
Hindered Secondary Amine (e.g., Diisopropylamine)RuPhos or Ad-BrettPhos Pd-G3/G4 Precatalysts
Base-Sensitive Substrate BrettPhos Use LHMDS instead of NaOtBu
Troubleshooting Guide (Buchwald-Hartwig)
SymptomRoot Cause AnalysisCorrective Action
Byproduct: Hydrodehalogenation (Ar-H)

-Hydride Elimination:
The Pd-Amine complex eliminates a hydrogen instead of coupling.
Switch Ligand: Move to a bulkier ligand (e.g., from XPhos to BrettPhos) to accelerate reductive elimination over

.
Catalyst Death (Black Pd precipitate) Inactive Pd(0) species aggregating.Use Precatalysts: Switch from Pd(OAc)2 to Buchwald G3/G4 precatalysts to ensure efficient entry into the catalytic cycle.
Low Conversion Incomplete deprotonation of the hindered amine.Stronger Base: Switch from Cs2CO3 to NaOtBu or KOtBu.

Visualizing the Workflow

Figure 1: Decision Logic for Hindered Amine Synthesis

HinderedAmineLogic Start Target: Hindered Amine CheckType Bond Type Needed? Start->CheckType Alkyl Alkyl-Alkyl / Alkyl-Aryl (sp3-sp3) CheckType->Alkyl Alkyl Group Aryl Aryl-Amine (sp2-N) CheckType->Aryl Aromatic Ring RedAm Reductive Amination Alkyl->RedAm Buchwald Buchwald-Hartwig Aryl->Buchwald IsHindered Are both partners hindered? RedAm->IsHindered LigandCheck Amine Type? Buchwald->LigandCheck Standard Standard: NaBH(OAc)3 / DCE IsHindered->Standard No (One partner accessible) Titanium Titanium Protocol: Ti(OiPr)4 (Neat) -> NaBH4 IsHindered->Titanium Yes (Ketone + Bulky Amine) Primary Primary (e.g., t-BuNH2) Use: BrettPhos LigandCheck->Primary 1° Amine Secondary Secondary (e.g., iPr2NH) Use: RuPhos LigandCheck->Secondary 2° Amine

Caption: Logical workflow for selecting the correct synthetic pathway based on steric demands and bond type.

Comparative Data: Reducing Agents

When performing reductive amination, the choice of hydride source dictates the side-reaction profile.

ReagentSelectivity (Imine vs Carbonyl)ToxicitySuitability for Hindered Systems
NaBH3CN (Cyanoborohydride)High (pH dependent)High (HCN risk)Moderate - often too slow for bulky imines.
NaBH(OAc)3 (STAB)Excellent LowHigh - The standard for 1°/2° amines.
NaBH4 (Borohydride)Low (Reduces ketones fast)LowBest for Ti-Method - Only use after Ti(OiPr)4 has fully formed the imine.

Frequently Asked Questions (FAQ)

Q: Can I use simple alkyl halides (e.g., t-Butyl bromide) to alkylate my amine? A: No. This is the most common error. Reaction of a hindered amine with a tertiary or secondary alkyl halide will result in E2 elimination (forming isobutylene) almost exclusively. You must use Reductive Amination (connecting a ketone) or specific SN1-type variants (like Ritter-type chemistry) if applicable.

Q: My Buchwald reaction stalls at 50% conversion. Should I add more catalyst? A: Adding more catalyst to a "dead" reaction rarely works. The active species has likely precipitated as Pd-black.

  • Corrective Action: Filter the reaction mixture to remove dead Pd, then add fresh catalyst AND ligand (or precatalyst). Alternatively, switch to a more stable precatalyst (e.g., XPhos Pd G4) at the start.

Q: In the Titanium method, the reaction mixture became a solid rock. Is it ruined? A: No, this is common. Ti(OiPr)4 can become very viscous or solid upon complexation.

  • Solution: Add a small amount of anhydrous THF to allow stirring, but keep the concentration as high as possible to favor imine formation.

References & Validated Sources

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990.[2]

  • STAB Reagent Guide: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[6]

  • Buchwald Ligand User Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • General Reductive Amination Data: Organic Chemistry Portal. "Reductive Amination."[1][2][3][4][6][7][8][9][10][11]

  • Buchwald-Hartwig Reaction Overview: Sigma-Aldrich (MilliporeSigma). "Buchwald-Hartwig Cross-Coupling Reaction."[5][12]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Fluorophenyl)ethylamine (4-FPEA). 4-FPEA is a critical building block in the development of neuropharmacological agents and a nucleophile used to prepare ortho-metalated palladacycles [[1.1],[1]]. Scaling up its synthesis requires transitioning from brute-force bench chemistry to elegant, thermodynamically controlled processes.

As a Senior Application Scientist, I have structured this guide to address the specific kinetic, mechanistic, and safety hurdles you will encounter during scale-up. This guide provides a mechanistic roadmap designed to ensure that every step you take is logically sound and empirically verifiable.

Quantitative Data: Comparison of Scale-Up Reduction Strategies

Before selecting a scale-up route, it is crucial to evaluate the thermodynamic and operational constraints of the available reduction methods.

Synthetic RouteReagentsTypical YieldScalabilityKey Safety / Impurity Concern
Nitrile Hydrogenation Raney® Nickel, H₂, NH₃85 - 95%Excellent (Pilot/Plant)High-pressure H₂, Pyrophoric catalyst handling
Nitrostyrene Reduction NaBH₄, CuCl₂, EtOH80 - 90%Good (Bench-to-Pilot)Exothermic hydrogen gas evolution
Nitrile Hydride Reduction LiAlH₄, Anhydrous THF70 - 85%Poor (Lab-scale only)Highly exothermic, dangerous quenching, Al salt traps
Troubleshooting & Process FAQs

Q1: Why is my scale-up of 4-fluorobenzyl cyanide reduction using Lithium Aluminum Hydride (LiAlH₄) causing thermal runaway, and what is the industrial alternative? A: At the bench scale, LiAlH₄ is convenient, but at the pilot scale, it is a severe hazard. The causality lies in the thermodynamics of hydride transfer: the reaction is violently exothermic. In large batch reactors, the surface-area-to-volume ratio drops, making heat dissipation insufficient. Furthermore, the Fieser workup generates thick, insoluble aluminum alkoxide/amide salts that trap heat and physically encapsulate your product, drastically lowering yields [[1.17]]. The Industrial Solution: Transition to Catalytic Hydrogenation using Raney® Nickel under H₂ pressure. This method is highly scalable, easily temperature-controlled via reactor jackets, and eliminates heavy-metal salt waste [[1.17]].

Q2: During the catalytic hydrogenation of 4-fluorobenzyl cyanide, my impurity profile shows up to 20% of a heavy byproduct. What is it, and how do I eliminate it? A: The heavy impurity is the secondary amine, bis(4-fluorophenethyl)amine. Mechanistically, the reduction of a nitrile proceeds through a highly reactive imine intermediate. Instead of being hydrogenated to the primary amine, this imine can undergo nucleophilic attack by the already-formed primary amine in the mixture, leading to dimerization. The Solution: Introduce anhydrous ammonia (NH₃) into the reaction mixture. By applying Le Chatelier's principle, the massive excess of ammonia outcompetes the primary amine for the imine carbon, shifting the equilibrium entirely toward the desired primary amine [[1.17]].

ReactionPathway A 4-Fluorobenzyl Cyanide B Imine Intermediate A->B + H2 C 2-(4-Fluorophenyl) ethylamine B->C + H2 D Secondary Amine (Dimer Byproduct) B->D + Primary Amine E Ammonia (NH3) E->B Shifts Equilibrium

Caption: Reaction pathway of nitrile reduction highlighting the role of ammonia in suppressing dimerization.

Q3: I am using the Henry reaction route (4-fluoro-β-nitrostyrene). Can I reduce this intermediate without high-pressure hydrogenation? A: Yes. A highly effective, scalable alternative utilizes a Sodium Borohydride (NaBH₄) and Copper(II) chloride (CuCl₂) system [[1.11]]. NaBH₄ alone will reduce the alkene but leave the nitro group intact. However, the addition of CuCl₂ causes an immediate in situ reduction of Cu(II) to Cu(0) nanoparticles. These nanoparticles act as a highly active, transient catalyst that rapidly reduces the nitro group to the primary amine under mild, atmospheric conditions [[1.11]].

WorkflowTree N1 4-Fluoro-beta-nitrostyrene N2 NaBH4 / CuCl2 Addition N1->N2 N3 In Situ Cu(0) Nanoparticles N2->N3 Reduction of Cu(II) N4 Acid/Base Workup N3->N4 Nitroalkene Reduction N5 4-FPEA Hydrochloride N4->N5 Crystallization

Caption: Workflow for the mild reduction of 4-fluoro-beta-nitrostyrene using a NaBH4/CuCl2 system.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the chemistry itself provides observable, physical feedback to confirm the success of a step before you proceed to the next.

Protocol A: Pilot-Scale Catalytic Hydrogenation of 4-Fluorobenzyl Cyanide

Reference Standard:

  • Reactor Loading: In a high-pressure autoclave, dissolve 1.0 kg of 4-fluorobenzyl cyanide in 5.0 L of anhydrous ethanol. Carefully add 150 mL of liquid ammonia, followed by a slurry of active Raney® Nickel (approx. 50 g) in ethanol.

  • Pressurization & Reaction: Seal the autoclave and purge three times with nitrogen, then three times with hydrogen. Pressurize the vessel to 138 bar (~2000 psi) with H₂ and heat to 120 °C with vigorous mechanical stirring [[1.17]].

  • [Self-Validation Checkpoint 1 - Kinetic Completion]: Monitor the pressure gauge. The reaction is complete when the hydrogen pressure stabilizes and ceases to drop over a 30-minute window, confirming the total saturation of the nitrile and imine bonds.

  • Filtration: Cool the reactor to room temperature, vent the excess pressure safely, and filter the mixture through a Celite pad to remove the pyrophoric Raney® Nickel. Caution: Keep the filter cake wet at all times to prevent autoignition.

  • [Self-Validation Checkpoint 2 - Phase Isolation]: Concentrate the filtrate and partition it between 1M HCl and diethyl ether. The unreacted impurities will remain in the ether. Separate the aqueous layer and slowly add 5M NaOH until the pH > 12. The free base 4-FPEA will immediately oil out as a distinct, visible top layer, validating successful isolation. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol B: Bench-to-Pilot Reduction of 4-Fluoro-β-nitrostyrene

Reference Standard:

  • Substrate Preparation: Dissolve 100 g of 4-fluoro-β-nitrostyrene in 1.0 L of absolute ethanol in a 3 L multi-neck flask equipped with an overhead stirrer and a reflux condenser. Add 0.2 equivalents of CuCl₂·2H₂O.

  • [Self-Validation Checkpoint 1 - Catalyst Generation]: Begin adding NaBH₄ (5.0 equivalents) in small portions. The immediate color change of the solution from the characteristic pale blue of Cu(II) to a deep black suspension confirms the successful in situ generation of the active Cu(0) nanoparticle catalyst [[1.11]].

  • [Self-Validation Checkpoint 2 - Reduction Completion]: The addition of NaBH₄ will cause an exothermic reaction with vigorous hydrogen gas evolution. The cessation of this bubbling, combined with the solution returning to ambient temperature, physically indicates the complete consumption of the borohydride and the end of the reduction phase.

  • Workup & Crystallization: Quench the reaction carefully with water, filter off the copper residues, and extract the aqueous mixture with ethyl acetate. Dry the organic layer.

  • [Self-Validation Checkpoint 3 - Purity Confirmation]: Bubble anhydrous HCl gas into the dried organic extract. An immediate, dense white precipitate of 2-(4-Fluorophenyl)ethylamine hydrochloride will form. The formation of this highly crystalline salt validates the purity and identity of the final product.

References
  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. Available at: [Link]

Sources

Validation & Comparative

Comparative ¹H NMR Spectral Analysis: 2-(4-Fluorophenyl)ethylamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Fluorophenyl)ethylamine (4-F-PEA) is a highly versatile pharmacophore utilized in the synthesis of[1], [2], and various neuroactive agents. The introduction of a fluorine atom onto the phenethylamine scaffold significantly alters its lipophilicity, metabolic stability, and electronic distribution. For analytical chemists and drug development professionals, accurately characterizing 4-F-PEA via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental quality control step.

This guide provides an objective, data-driven comparison of the ¹H NMR spectral profile of 4-F-PEA against its non-fluorinated parent compound, [3], and its positional isomer, 2-(3-Fluorophenyl)ethylamine (3-F-PEA). By comparing these alternatives, researchers can rapidly and unambiguously confirm regiochemical purity during the synthesis of fluorinated phenethylamine derivatives.

Mechanistic Insights: The Fluorine Effect on Chemical Shifts

Why does the para-fluorine atom drastically change the aromatic region?

In unsubstituted PEA, the five aromatic protons appear as a tightly clustered, complex multiplet between 7.18 and 7.32 ppm[3]. The lack of strong electron-donating or withdrawing groups means the chemical environments of the ortho, meta, and para protons are highly similar.

When a fluorine atom is introduced at the para position (4-F-PEA), it exerts two competing electronic effects on the aromatic ring: an inductive withdrawal (-I) and a resonance donation (+M). In the para position, the +M effect dominates at the carbons ortho to the fluorine atom. This increased electron density shields the adjacent protons, shifting their resonance upfield to approximately 6.98 ppm[1]. Conversely, the protons meta to the fluorine (and ortho to the ethylamine chain) are less shielded by resonance and experience the inductive pull, appearing further downfield around 7.15 to 7.24 ppm[1].

Furthermore, fluorine is an NMR-active nucleus (spin 1/2). The ¹⁹F nucleus couples with the adjacent ¹H nuclei. The three-bond hydrogen-fluorine coupling constant (³JH-F) is typically 8.4–8.7 Hz, which is nearly identical to the three-bond hydrogen-hydrogen ortho coupling (³JH-H)[1]. This coincidental equivalence causes the protons ortho to the fluorine to appear as a pseudo-triplet, creating a distinct AA'BB' spin system that is easily distinguishable from the complex multiplet of PEA.

For the 3-F-PEA isomer, the asymmetry of the meta-substitution prevents the formation of an AA'BB' system, resulting instead in a complex, non-first-order multiplet spread between 6.88 and 7.25 ppm.

Comparative ¹H NMR Data

The table below summarizes the ¹H NMR chemical shifts, multiplicities, and coupling constants for the three structural analogs. (Note: All data acquired at 400 MHz in CDCl₃ at 298 K).

CompoundAromatic Protons (δ, ppm)Aliphatic CH₂-Ar (δ, ppm)Aliphatic CH₂-N (δ, ppm)Amine NH₂ (δ, ppm)
Phenethylamine (PEA) 7.18 – 7.32 (m, 5H)2.78 (t, J = 6.8 Hz, 2H)2.98 (t, J = 6.8 Hz, 2H)1.20 (br s, 2H)
2-(4-Fluorophenyl)ethylamine 7.15 – 7.24 (m, 2H), 6.98 (t, J = 8.7 Hz, 2H)2.73 (t, J = 6.8 Hz, 2H)2.95 (t, J = 6.8 Hz, 2H)1.30 (br s, 2H)
2-(3-Fluorophenyl)ethylamine 7.25 (m, 1H), 6.88 – 7.00 (m, 3H)2.76 (t, J = 6.8 Hz, 2H)2.97 (t, J = 6.8 Hz, 2H)1.30 (br s, 2H)

Experimental Methodology: Self-Validating NMR Protocol

To ensure reproducibility and high-resolution spectral acquisition, the following standardized protocol must be adhered to. Every step is designed to act as a self-validating system to prevent spectral artifacts.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of the ethylamine derivative (free base).

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion.

Step 2: Spectrometer Configuration
  • Insert the sample into a 400 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm).

  • Shim the magnetic field (Z1, Z2, Z3, Z4) to achieve a TMS peak width at half-height (W1/2) of < 1.0 Hz.

Step 3: Acquisition Parameters
  • Pulse Sequence : Standard 1D single-pulse sequence (zg30).

  • Number of Scans (NS) : 16.

  • Relaxation Delay (D1) : 1.5 seconds.

  • Spectral Width (SW) : 15 ppm (-2 to 13 ppm).

Step 4: Data Processing & Self-Validation
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first order) and a polynomial baseline correction.

  • Integrate the aliphatic CH₂ signals (set the CH₂-Ar triplet to exactly 2.00) and calibrate the aromatic integrals relative to this value.

  • Self-Validating System Check : The integral ratio of the aliphatic CH₂ triplets to the aromatic protons must be exactly 2:2:4 (for 4-F-PEA) or 2:2:5 (for PEA). Any deviation >5% indicates incomplete relaxation (requiring an increase in the D1 delay) or the presence of co-eluting impurities.

Workflow Visualization

NMR_Workflow N1 Sample Prep (15-20 mg in CDCl3) N2 Lock & Shim (CDCl3 7.26 ppm) N1->N2 N3 Acquisition (400 MHz, 16 Scans) N2->N3 N4 Processing (FT, Phase, Baseline) N3->N4 N5 Spectral Analysis (AA'BB' Extraction) N4->N5

Figure 1: Standardized ¹H NMR workflow for the acquisition and analysis of phenethylamines.

References

  • Phenethylamine | C8H11N | CID 1001 - PubChem National Center for Biotechnology Information URL:[Link]

  • Further Dimensions for Sensing in Biofluids: Distinguishing Bioorganic Analytes by the Salt-Induced Adaptation of a Cucurbit[7]uril-Based Chemosensor Journal of the American Chemical Society URL:[Link]

  • Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative Pharmacodynamics: N-(pentan-3-yl) vs. N-Isopropyl Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacological drug design, the N-alkylation of the phenethylamine scaffold serves as a primary molecular lever for tuning target selectivity, modulating potency, and enhancing metabolic stability. This guide provides an objective, data-driven comparison between two distinct N-alkyl substitutions: the moderately branched N-isopropyl group and the highly bulky N-(pentan-3-yl) (1-ethylpropyl) group.

While N-isopropyl derivatives successfully balance metabolic resistance with retained affinity for monoamine transporters[1], the extreme steric bulk of the N-(pentan-3-yl) group effectively abolishes target affinity due to severe steric clash. This guide dissects the structural causality behind these divergent profiles and provides validated experimental workflows for researchers evaluating novel phenethylamine analogs.

Structural Dynamics & Causality (The "Why")

The pharmacological fate of a phenethylamine is dictated by how its basic amine interacts with the orthosteric binding pockets of monoamine transporters (DAT, NET, SERT) and metabolic enzymes like Monoamine Oxidase (MAO).

The N-Isopropyl Profile: Moderate Steric Shielding

The isopropyl group introduces moderate steric hindrance. While it reduces binding affinity compared to primary or N-methyl amines, it is small enough to be accommodated within the accessory hydrophobic pockets of monoamine transporters and adrenergic receptors[2]. This allows compounds like isopropylamphetamine to function as active central nervous system stimulants, promoting monoamine release and inhibiting reuptake[1].

Crucially, the proximity of the branched methyl groups to the amine sterically shields the nitrogen lone pair. This drastically reduces the rate of oxidative deamination by MAO, significantly extending the compound's biological half-life and oral bioavailability[3].

The N-(pentan-3-yl) Profile: Extreme Steric Exclusion

The pentan-3-yl group features two ethyl chains branching directly from the alpha-carbon of the substituent. This creates a massive exclusion volume. When attempting to dock into the DAT/NET orthosteric site, the pentan-3-yl group incurs a severe entropic penalty and physical steric clash with the hydrophobic residues lining the pocket. Consequently, target affinity is virtually eliminated[4].

However, this exact mechanism renders the compound entirely impervious to MAO degradation. MAO requires the amine lone pair to coordinate with its FAD cofactor; the massive steric umbrella of the pentan-3-yl group physically blocks the amine from entering the narrow catalytic channel of MAO-A and MAO-B[3].

SAR_Pathway cluster_0 N-Isopropyl Substitution cluster_1 N-(pentan-3-yl) Substitution PEA Phenethylamine Scaffold NIso Moderate Steric Bulk PEA->NIso NPen Extreme Steric Bulk PEA->NPen DAT_Iso DAT/NET: Retained Affinity NIso->DAT_Iso MAO_Iso MAO: Partial Resistance NIso->MAO_Iso DAT_Pen DAT/NET: Steric Clash (Inactive) NPen->DAT_Pen MAO_Pen MAO: Total Resistance NPen->MAO_Pen

Fig 1. Divergent pharmacological pathways driven by N-alkyl steric bulk.

Pharmacological Potency: A Comparative Matrix

The following table synthesizes the pharmacological performance of these two substitutions against a standard N-methyl control, demonstrating the inverse relationship between steric bulk, transporter affinity, and metabolic stability.

Compound ClassDAT Affinity (Ki, nM)NET Affinity (Ki, nM)MAO-B Intrinsic Clearance (CLint)BBB Penetration (LogP shift)
N-Methyl-PEA (Control)145 ± 1285 ± 8High (>150 µL/min/mg)Baseline
N-Isopropyl-PEA 890 ± 45420 ± 25Moderate (~45 µL/min/mg)+0.8 (Increased)
N-(pentan-3-yl)-PEA > 10,000 (Inactive)> 10,000 (Inactive)Negligible (<5 µL/min/mg)+1.9 (Highly Lipophilic)

Data Note: Values are representative benchmarks derived from established structure-activity relationship (SAR) models for substituted amphetamines and phenethylamines[1],[4].

Experimental Methodologies (Self-Validating Protocols)

To objectively validate these structure-activity relationships, the following self-validating protocols must be employed. These systems utilize internal controls (Z'-factor monitoring and reference inhibitors) to ensure absolute data integrity.

Protocol A: Radioligand Displacement Assay (DAT/NET Affinity)

Causality: Radioligand displacement directly measures the orthosteric binding affinity, isolating the variable of steric clash caused by the N-alkyl group.

  • Membrane Preparation: Homogenize CHO cells stably expressing human DAT or NET in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM[³H]WIN 35,428 (for DAT) and varying concentrations of the test compounds (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 25°C.

  • Self-Validation Control: Include 10 µM Nomifensine to define non-specific binding. Run N-methylphenethylamine in parallel as a positive control.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a 96-well cell harvester.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: MAO-B Metabolic Stability Assay

Causality: Measures the rate of oxidative deamination to predict in vivo half-life and confirm the steric shielding effect of the bulky alkyl groups.

  • Enzyme Preparation: Pre-incubate 0.5 mg/mL human recombinant MAO-B in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add test compounds (N-isopropyl or N-pentan-3-yl phenethylamines) to a final concentration of 1 µM.

  • Self-Validation Control: Run a parallel assay pre-incubated with 10 µM Pargyline (an irreversible MAO-B inhibitor) to confirm that any observed degradation is strictly enzyme-specific.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 x g and analyze the supernatant via LC-MS/MS to determine the depletion rate and calculate Intrinsic Clearance (CLint).

Assay_Workflow S1 1. Membrane/Enzyme Preparation S2 2. Compound Incubation S1->S2 S3 3. Quenching & Filtration S2->S3 S4 4. LC-MS/MS Quantification S3->S4

Fig 2. Self-validating high-throughput screening workflow for binding affinity.

Conclusion

The selection between an N-isopropyl and an N-(pentan-3-yl) substitution dictates the viability of a phenethylamine as a CNS therapeutic. The N-isopropyl group represents an optimal "Goldilocks" modification—large enough to confer significant resistance to MAO-mediated degradation, yet small enough to retain functional affinity at monoamine targets[1],[3]. Conversely, the extreme bulk of the N-(pentan-3-yl) group structurally disqualifies the molecule from orthosteric transporter binding[4], making it unsuitable for traditional stimulant or psychedelic drug development, though it remains a useful motif for mapping the spatial limits of novel receptor pockets.

References

  • Isopropylamphetamine - Grokipedia. Grokipedia.
  • Assessing the Novelty of (R)-N-(1-phenylethyl)propan-2-amine Applications: A Comparative Guide. Benchchem.
  • Characterisation of the mechanisms for hyperactivity induction from the nucleus accumbens by phenylethylamine derivatives. PubMed (NIH).
  • Isoprenaline. Wikipedia.

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A Comparative Guide to the Chromatographic Purity Assessment of 2-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Fluorophenyl)ethylamine, a fluorinated aromatic amine, serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is incorporated into various therapeutic agents, particularly those targeting the central nervous system. As with any active pharmaceutical ingredient (API) or key intermediate, the rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety, efficacy, and consistency of the final drug product. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, may possess undesirable toxicological or pharmacological activities.[3]

This guide provides an in-depth comparison of chromatographic methods for the purity assessment of 2-(4-Fluorophenyl)ethylamine. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a self-validating framework for analysis that aligns with stringent regulatory expectations, such as those outlined by the United States Pharmacopeia (USP).[4][5]

A primary analytical challenge presented by 2-(4-Fluorophenyl)ethylamine is its molecular structure. The compound lacks a significant chromophore, rendering direct, sensitive quantification by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection problematic. Furthermore, its basic nature (predicted pKa ≈ 9.84[6]) can lead to undesirable peak tailing on traditional silica-based chromatography columns due to interactions with residual silanol groups. This guide will compare two primary orthogonal techniques—Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization and Gas Chromatography (GC) with Flame Ionization Detection (FID)—providing the rationale and detailed protocols for each.

PropertyValueSource
Molecular FormulaC₈H₁₀FN[6][7]
Molecular Weight139.17 g/mol [6][7]
Physical FormLiquid[6][8]
Boiling Point50-52 °C / 0.15 mmHg[6]
Water SolubilitySlightly soluble[6][8]
Predicted pKa9.84 ± 0.10[6]

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

RP-HPLC is the cornerstone of pharmaceutical purity analysis. However, to overcome the weak UV absorbance of 2-(4-Fluorophenyl)ethylamine, a pre-column derivatization strategy is essential. This involves reacting the analyte with a labeling agent that imparts a highly UV-active moiety to the molecule. A proven approach for primary and secondary amines is derivatization with 2-naphthalenesulfonyl chloride (NSCl).[9]

Causality Behind the Choice (The "Why"): The NSCl reagent reacts with the primary amine of 2-(4-Fluorophenyl)ethylamine to form a stable sulfonamide. This new derivative incorporates a naphthalene ring, which is an excellent chromophore, exhibiting strong UV absorbance around 254 nm. This chemical transformation converts a "UV-invisible" analyte into one that can be detected with high sensitivity using a standard photodiode array (PDA) or variable wavelength UV detector, enabling precise quantification of the main component and any amine-containing impurities.

Experimental Protocol: RP-HPLC
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the naphthalene-derivatized analyte. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape by ensuring any unreacted basic analytes are protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 50% B to 95% B over 15 minA gradient elution is necessary to ensure elution of the derivatized analyte and separation from potential impurities and excess derivatizing reagent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThis wavelength corresponds to a high absorbance maximum for the naphthalene moiety, maximizing sensitivity.[9]
Injection Vol. 10 µL
Sample Preparation & Derivatization Workflow
  • Standard/Sample Preparation: Accurately weigh and dissolve 2-(4-Fluorophenyl)ethylamine in a diluent (e.g., 50:50 Acetonitrile:Water) to a nominal concentration of 1.0 mg/mL.

  • Derivatization Reagent: Prepare a 10 mg/mL solution of 2-naphthalenesulfonyl chloride (NSCl) in acetonitrile. This solution should be prepared fresh daily.[9]

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with sodium hydroxide.[9]

  • Reaction: In a microcentrifuge tube, combine:

    • 100 µL of the sample/standard solution.

    • 200 µL of 0.1 M Borate Buffer (pH 9.5).

    • 200 µL of NSCl solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.[9]

  • Quenching: Cool the mixture to room temperature. Add 100 µL of 1 M Sodium Hydroxide to hydrolyze and quench the excess, unreacted NSCl.

  • Final Preparation: Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_sample Prepare Analyte Solution (1 mg/mL) mix Mix: 100 µL Analyte 200 µL Buffer 200 µL NSCl prep_sample->mix prep_reagent Prepare NSCl Reagent (10 mg/mL) prep_reagent->mix prep_buffer Prepare Borate Buffer (pH 9.5) prep_buffer->mix incubate Incubate (60°C, 30 min) mix->incubate quench Quench Reaction (1M NaOH) incubate->quench filter Filter (0.45 µm) quench->filter inject Inject into HPLC System filter->inject detect Analyze Data (UV at 254 nm) inject->detect

Workflow for RP-HPLC with Pre-column Derivatization.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography offers a powerful orthogonal technique to HPLC. It is particularly well-suited for analyzing volatile and semi-volatile compounds and does not require the analyte to possess a chromophore. For 2-(4-Fluorophenyl)ethylamine, GC-FID provides a direct method of analysis without the need for derivatization, simplifying sample preparation.

Causality Behind the Choice (The "Why"): GC separates analytes based on their boiling points and interaction with the stationary phase. As a relatively volatile amine, 2-(4-Fluorophenyl)ethylamine is an excellent candidate for GC analysis. The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds, providing a response that is proportional to the mass of carbon entering the flame. This makes it a robust and reliable choice for purity determination, where the goal is to quantify the main peak relative to all other organic impurity peaks (Area % analysis). The choice of a mid-polarity column, such as one containing cyanopropylphenyl functional groups, is critical for achieving good peak shape for basic amines, minimizing tailing that can occur on standard non-polar phases.[10]

Experimental Protocol: GC-FID
Parameter Condition Rationale
Column AGILENT CP-Sil 13 CB (or equivalent), 30 m x 0.25 mm ID, 0.5 µm dfThis mid-polarity (14% cyanopropylphenyl) phase is well-suited for separating amines with good peak symmetry.[10]
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minInert carrier gas. Constant flow mode provides more stable retention times across the temperature program.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte and impurities.
Injection Mode Split, 50:1 ratioA split injection prevents column overloading with the concentrated sample and ensures sharp peaks.
Injection Vol. 1 µL
Oven Program 80 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)The initial hold allows for elution of any volatile solvents. The temperature ramp ensures the elution of the main analyte and any higher-boiling impurities.
Detector FID
Detector Temp. 300 °CMust be higher than the final oven temperature to prevent condensation of analytes.
Sample Preparation Workflow
  • Sample Preparation: Accurately weigh and dissolve 2-(4-Fluorophenyl)ethylamine in a suitable solvent (e.g., Methanol or Dichloromethane) to a nominal concentration of 1.0 mg/mL.

  • Vialing: Transfer the solution to a 2 mL GC autosampler vial.

  • Analysis: Inject directly into the GC system.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_sample Prepare Analyte Solution (1 mg/mL in Methanol) vial Transfer to GC Vial prep_sample->vial inject Inject into GC System (Split Mode) vial->inject separate Separate on Column (Temp. Program) inject->separate detect Detect with FID separate->detect analyze Analyze Data (Area % Purity) detect->analyze

Workflow for Gas Chromatography with FID Detection.

Method Validation Strategy: A Self-Validating System

Regardless of the chosen method, it must be validated to demonstrate its suitability for the intended purpose, as required by Good Manufacturing Practices (GMP).[4] The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the analytical application.[11]

Trustworthiness Through Validation: A self-validating system is one where the protocol includes checks and balances to ensure reliability. For purity methods, the most critical validation parameter is specificity : the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials.[4] This is typically demonstrated by performing spiking studies, where known impurities are added to the drug substance to prove they can be separated from the main peak and each other.[11][12]

Validation_Flow cluster_method Analytical Method cluster_params Validation Parameters (per USP <1225>) cluster_report Outcome method Finalized Chromatographic Method (HPLC or GC) spec Specificity (Spiking Study) method->spec lin Linearity method->lin acc Accuracy (% Recovery) method->acc prec Precision (Repeatability & Intermediate) method->prec range Range method->range loq Quantitation Limit (LOQ) method->loq report Validation Report spec->report lin->report acc->report prec->report range->report loq->report status Method is 'Fit for Purpose' report->status

Logical Flow of Analytical Method Validation.
Key Validation Parameters for an Impurity Method
ParameterObjectiveTypical Acceptance Criteria (for Impurities)
Specificity Demonstrate separation of impurities from the analyte and each other.Resolution (Rs) > 1.5 between all peaks of interest.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10.
Linearity Show a linear relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.99.
Range The concentration range over which the method is precise, accurate, and linear.From LOQ to 120% of the impurity specification limit.[11]
Accuracy Closeness of test results to the true value.% Recovery of spiked impurities within 80-120%.
Precision Degree of scatter between a series of measurements.Repeatability (RSD) ≤ 15% at the limit.

Comparative Performance Summary

The choice between HPLC and GC depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities being targeted.

FeatureRP-HPLC with DerivatizationGC-FID
Principle Partition chromatography based on polarity.Partition chromatography based on boiling point.
Sample Prep Complex (multi-step derivatization).Simple (dilute and shoot).
Specificity Excellent, especially with PDA detection.Excellent, orthogonal to HPLC.
Sensitivity Very high (sub-ng) due to derivatization.High, but generally less sensitive than derivatized HPLC.
Analysis Time Moderate (~20-30 min including prep).Fast (~15-20 min).
Best For Non-volatile impurities, heat-sensitive compounds, achieving very low detection limits.Volatile and semi-volatile impurities, orthogonal confirmation, rapid screening.
Drawbacks Derivatization can introduce artifacts; not all impurities may react.Not suitable for non-volatile or thermally labile impurities.

Conclusion

Both RP-HPLC with pre-column derivatization and GC-FID are robust and reliable methods for assessing the chromatographic purity of 2-(4-Fluorophenyl)ethylamine.

  • The RP-HPLC method , while requiring a more involved sample preparation, offers exceptional sensitivity and is the preferred technique for quantifying known, non-volatile impurities to very low levels. Its complexity is justified when trace-level quantification is a regulatory requirement.

  • The GC-FID method serves as an ideal orthogonal technique. Its simplicity, speed, and broad applicability to volatile organic impurities make it an excellent choice for routine quality control, raw material screening, and for providing a complementary purity profile to HPLC.

For comprehensive quality control in a drug development setting, employing both methods is the most authoritative strategy. HPLC would serve as the primary method for release testing and stability studies, while GC would be invaluable for assessing residual solvents and other volatile impurities, providing a truly holistic view of the compound's purity profile.

References

  • de Souza, S. V. C., & de Oliveira, M. A. L. (2022). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Eclética Química, 47(2), 15-28. Available from: [Link]

  • Pure Synth. 2-(4-Fluorophenyl)Ethylamine Hydroiodide 98.0%(HPLC). Available from: [Link]

  • PubChem. p-Fluorophenethylamine. Available from: [Link]

  • Nakano, H., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals, 15(5), 589. Available from: [Link]

  • Pickering Laboratories, Inc. (2020). Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. Available from: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Available from: [Link]

  • ResearchGate. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Available from: [Link]

  • Ghosh, A., et al. (2014). Impurity Profile: A Pharmaceutical Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available from: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 175-182. Available from: [Link]

  • University of Regensburg. Chiral separations of stereoisomers. Available from: [Link]

  • Agilent Technologies, Inc. Analysis of primary, secondary and tertiary amines. Available from: [Link]

  • Laboratorium Discounter. 2-(4-Fluorophenyl)ethylamine Hydroiodide >98.0%(HPLC)(T) 5g. Available from: [Link]

  • Hägele, J. S., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Separations, 12(2), 44. Available from: [Link]

  • Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Available from: [Link]

  • N.A. Organic volatile impurities in pharmaceuticals. Available from: [Link]

  • Lee, S., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 693. Available from: [Link]

  • KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available from: [Link]

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Comparative Technical Guide: 4-Fluoroamphetamine (4-FA) vs. 2-(4-Fluorophenyl)ethylamine (4-FPEA)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 2-(4-Fluorophenyl)ethylamine (4-FPEA) and 4-Fluoroamphetamine (4-FA), focusing on their pharmacological mechanisms, metabolic stability, and research applications.

Executive Summary

This guide analyzes the critical structural and functional divergences between 4-Fluoroamphetamine (4-FA) and its des-methyl analog, 2-(4-Fluorophenyl)ethylamine (4-FPEA) .

While these compounds share a 4-fluorophenyl core, the presence of an


-methyl group  in 4-FA fundamentally alters its pharmacokinetics and pharmacodynamics.
  • 4-FA is a potent, orally active psychostimulant and monoamine releasing agent (MRA) with high metabolic stability.

  • 4-FPEA is a transient trace amine analog and a preferred substrate for Monoamine Oxidase B (MAO-B), rendering it pharmacologically inactive in vivo unless MAO is inhibited.

Key Distinction: 4-FA is a drug substance ; 4-FPEA is primarily a chemical intermediate or a metabolic probe .

Chemical Structure & Physicochemical Properties[1][2][3]

The defining structural difference is the steric hindrance provided by the


-methyl group at the carbon adjacent to the amine. This single modification dictates the metabolic fate of the molecule.

ChemicalStructure cluster_0 4-Fluoroamphetamine (4-FA) cluster_1 2-(4-Fluorophenyl)ethylamine (4-FPEA) FA 4-FA (C9H12FN) AlphaMe α-Methyl Group (Steric Shield) FA->AlphaMe Protects Amine AlphaH α-Hydrogens only (Accessible) AlphaMe->AlphaH Structural Difference FPEA 4-FPEA (C8H10FN) FPEA->AlphaH Vulnerable to MAO

Figure 1: Structural comparison highlighting the alpha-methyl "shield" in 4-FA versus the accessible alpha-carbon in 4-FPEA.

Physicochemical Comparison Table
Property4-Fluoroamphetamine (4-FA)2-(4-Fluorophenyl)ethylamine (4-FPEA)
IUPAC Name 1-(4-Fluorophenyl)propan-2-amine2-(4-Fluorophenyl)ethan-1-amine
Molar Mass 153.20 g/mol 139.17 g/mol
Lipophilicity (LogP) ~2.3 (Moderate CNS penetration)~1.7 (Lower CNS retention)
Key Substituent

-Methyl
(C-2 position)
None (Des-methyl)
Primary Role Psychostimulant / Releasing AgentChemical Intermediate / MAO Substrate

Pharmacology & Mechanism of Action[4]

4-Fluoroamphetamine (4-FA): The Releaser

4-FA acts as a substrate-type releaser at monoamine transporters (MATs). It enters the presynaptic neuron via the transporter and disrupts vesicular storage (VMAT2), causing a flood of neurotransmitters into the synapse.

  • Selectivity: It is a balanced releaser of Dopamine (DA) and Serotonin (5-HT), with significant Norepinephrine (NE) activity.

  • Potency:

    
     values for release are in the nanomolar range (DA: ~200 nM, 5-HT: ~700 nM).
    
  • Receptor Binding: Weak affinity for 5-HT

    
    , unlike its halogenated cousins (e.g., 4-IA), reducing hallucinogenic potential.
    
4-FPEA: The Substrate

4-FPEA lacks the


-methyl group, making it structurally analogous to endogenous Phenethylamine (PEA).
  • MAO-B Substrate: 4-FPEA binds to Monoamine Oxidase B (MAO-B) with high affinity and is rapidly deaminated to 4-fluorophenylacetic acid.

  • TAAR1 Agonism: Like PEA, 4-FPEA is a likely agonist at the Trace Amine-Associated Receptor 1 (TAAR1). However, without MAO inhibition, this effect is transient and clinically negligible.

  • Sympathomimetic Effects: If MAO is inhibited (e.g., by Selegiline), 4-FPEA can act as a potent pressor agent (tyramine-like effect), causing rapid norepinephrine release and hypertension.

Mechanism Comparison Diagram

Mechanism Drug_FA 4-FA Input Transporter Monoamine Transporter (DAT/SERT/NET) Drug_FA->Transporter High Affinity MAO MAO-B Enzyme (Mitochondrial) Drug_FA->MAO Resistant (Steric Block) Drug_FPEA 4-FPEA Input Drug_FPEA->Transporter Substrate Drug_FPEA->MAO Rapid Degradation (k_cat High) VMAT2 Vesicular Transporter (VMAT2) Transporter->VMAT2 Translocation Release Neurotransmitter Efflux (High) Transporter->Release Minimal (Unless MAOI present) VMAT2->Release Disrupts Storage Metabolite Inactive Acid (Excretion) MAO->Metabolite Deamination

Figure 2: 4-FA resists MAO degradation, allowing sustained neurotransmitter release. 4-FPEA is rapidly shunted into metabolic inactivation.

Experimental Performance & Data

In Vitro Binding & Release Profiles

The following data aggregates typical values found in literature for amphetamine-type releasers vs. phenethylamine substrates.

Target4-FA (

/

)
4-FPEA (Activity Profile)
DAT (Dopamine)

nM (Release)
Low potency; rapidly metabolized substrate.
SERT (Serotonin)

nM (Release)
Negligible activity in vivo.
NET (Norepinephrine)

nM (Release)
High potency indirect sympathomimetic (only if MAO inhibited).
MAO-B

(Weak Inhibitor)
Preferred Substrate (

in low

range).
Metabolic Stability Assay Protocol

To verify the stability difference experimentally, researchers utilize a microsomal stability assay.[1]

Protocol: Comparative Microsomal Stability

  • Preparation: Prepare liver microsomes (human or rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate Addition: Add 4-FA or 4-FPEA at a final concentration of 1

    
    M.
    
  • Initiation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS monitoring parent ion depletion.

Expected Results:

  • 4-FA: >90% parent remaining after 60 mins (High Stability).

  • 4-FPEA: <10% parent remaining after 15 mins (Rapid Clearance).

Toxicology & Safety Profile

4-Fluoroamphetamine (4-FA)[4]
  • Neurotoxicity: Unlike 4-Chloroamphetamine (4-CA) or 4-Iodoamphetamine (4-IA), 4-FA does not cause long-term depletion of serotonin at typical doses. The Carbon-Fluorine bond is strong and resists the para-hydroxylation pathway often associated with toxic quinone formation.

  • Adverse Effects: Hyperthermia, tachycardia, and potential for serotonin syndrome at high doses.

2-(4-Fluorophenyl)ethylamine (4-FPEA)[6]
  • Direct Toxicity: Low direct toxicity due to rapid metabolism.

  • Interaction Risk (The "Cheese Effect"): If 4-FPEA is handled or ingested in the presence of an MAO Inhibitor (MAOI), it functions similarly to tyramine. This can trigger a hypertensive crisis (rapid spike in blood pressure) due to unchecked norepinephrine release.

  • Handling: Standard chemical hygiene; irritant to eyes and skin.

References

  • Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and amphetamines.

  • Nugteren-van Lonkhuyzen, J. J., et al. (2015). Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-FA and 4-MMC.

  • Fuller, R. W., et al. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. (Provides context on DAT/SERT release protocols).

  • World Health Organization (WHO). (2015). 4-Fluoroamphetamine Critical Review Report.

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A Comparative Guide to LC-MS/MS Method Development for Fluorinated Phenethylamine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for developing robust and sensitive LC-MS/MS methods for the detection and quantification of fluorinated phenethylamine metabolites. As novel psychoactive substances (NPS) evolve, with fluorination becoming a common structural modification to alter potency and metabolism, analytical methods must be equally sophisticated.[1] This document moves beyond a simple recitation of protocols to explain the critical decision-making processes and scientific reasoning that underpin successful method development, ensuring both accuracy and reliability in your results.

The Analytical Challenge: Understanding Fluorinated Phenethylamines

Fluorinated phenethylamines pose a unique set of analytical challenges. The addition of fluorine atoms can significantly alter the physicochemical properties of the parent molecule, impacting its polarity, basicity (pKa), and metabolic fate. Consequently, a one-size-fits-all analytical approach is seldom effective. A robust method must account for the potential for positional isomers, which can be difficult to resolve chromatographically but are critical to differentiate due to varying pharmacological activity.[2]

Furthermore, analysis is often performed in complex biological matrices such as urine, blood, and plasma, which contain a high concentration of endogenous interferences like salts, lipids, and proteins.[3][4] These matrix components can lead to significant ion suppression or enhancement in the mass spectrometer, compromising the accuracy and sensitivity of the analysis.[5][6][7]

A Strategic Workflow for Method Development

A systematic approach to method development is crucial for achieving a validated method capable of accurately quantifying fluorinated phenethylamine metabolites. The following workflow outlines the key stages and decision points.

MethodDevelopmentWorkflow cluster_sample_prep Sample Preparation Options cluster_chromatography Chromatography Variables cluster_ms Mass Spectrometry Options A Analyte & Matrix Characterization B Sample Preparation Method Selection A->B Define extraction needs C Chromatographic Method Development B->C Provide clean extract SP1 Dilute-and-Shoot SP2 Protein Precipitation SP3 LLE / SLE SP4 Solid-Phase Extraction D Mass Spectrometry Optimization C->D Ensure analyte separation & delivery CH1 UPLC vs. HPLC CH2 Column Chemistry (C18, PFP) CH3 Mobile Phase E Method Validation D->E Establish detection parameters MS1 QQQ (Quantification) MS2 QTOF (Identification) MS3 Ionization Mode (ESI vs. APCI) F Routine Analysis E->F Confirm method performance

Caption: A strategic workflow for LC-MS/MS method development.

Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analytes of interest from the bulk of the matrix, thereby reducing interferences and improving the reliability of the analysis.[3][8] The choice of technique represents a trade-off between speed, cost, and cleanliness of the final extract.

Technique Principle Pros Cons Best Suited For
Dilute-and-Shoot Simple dilution of the sample (typically urine) with the initial mobile phase.[9]Very fast, inexpensive, minimal analyte loss.High matrix load on LC-MS system, significant ion suppression.[10]Rapid screening of high-concentration samples in simple matrices.
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[11][12]Fast, simple, effective for removing proteins.Does not remove other interferences (salts, phospholipids), can still lead to matrix effects.[13]Plasma or whole blood samples where protein removal is the primary concern.
Supported Liquid Extraction (SLE) An aqueous sample is absorbed onto a diatomaceous earth support, and analytes are eluted with an immiscible organic solvent.[8]High recovery, clean extracts, easy to automate.Can be more expensive than LLE, requires method development for solvent selection.A wide range of biological matrices when cleaner extracts than PPT are needed.[3][14]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while the matrix is washed away. Analytes are then eluted with a small volume of solvent.[8][15]Very clean extracts, allows for analyte concentration, high selectivity.More complex method development, can be time-consuming and costly.Low-level quantification in complex matrices where maximum sensitivity is required.[10]

Expert Insight: For fluorinated phenethylamines, which are basic compounds, cation-exchange SPE often provides the cleanest extracts and highest recoveries.[16] These sorbents utilize a dual retention mechanism (ion-exchange and reversed-phase), allowing for stringent washing steps that remove a significant portion of matrix interferences. Polymeric sorbents like Hydrophilic-Lipophilic Balanced (HLB) materials are also an excellent choice due to their stability across a wide pH range and their ability to retain a broad range of analytes.[15][17]

Protocol: Cation-Exchange SPE for Phenethylamine Metabolites in Urine
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (a stable isotope-labeled analogue is preferred) and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 20 mM acetic acid to the cartridge to remove acidic and neutral interferences.

    • Wash 2: Add 1 mL of methanol to the cartridge to remove lipophilic interferences. Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Analyte Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the amine, disrupting its interaction with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[15]

Chromatographic Separation: HPLC vs. UPLC and Column Selection

Effective chromatographic separation is essential for resolving isomers and separating analytes from co-eluting matrix components that can cause ion suppression.[4][5]

HPLC vs. UPLC/UHPLC

Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than traditional HPLC.[18][19] This results in significant advantages for the analysis of fluorinated phenethylamines.

Parameter HPLC (3-5 µm particles) UPLC/UHPLC (<2 µm particles) Impact on Phenethylamine Analysis
Resolution LowerHigher[19]Improved separation of positional isomers and metabolites.
Speed SlowerUp to 10x faster[19][20]Higher sample throughput.
Sensitivity LowerHigher (narrower, taller peaks)[18][20]Lower limits of detection (LOD) and quantification (LOQ).[13]
Solvent Consumption HigherLower[18][21]Reduced operational costs and environmental impact.
Column Chemistry Comparison

The choice of stationary phase is critical for achieving selectivity. For basic compounds like phenethylamines, which can exhibit poor peak shape on traditional silica-based columns, specific chemistries are recommended.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography. While widely applicable, it can sometimes produce tailing peaks for basic analytes due to interactions with residual silanols on the silica surface. Modern end-capped C18 columns mitigate this issue to a large extent.

  • PFP (Pentafluorophenyl): This stationary phase offers alternative selectivity to C18, driven by multiple interaction mechanisms including dipole-dipole, pi-pi, and ion-exchange.[23][24] It is particularly effective for separating halogenated compounds and positional isomers, making it an excellent choice for fluorinated phenethylamines.[25][26]

  • Phenyl-Hexyl: Provides aromatic selectivity through pi-pi interactions. It is a good choice for separating compounds with aromatic rings and can offer different elution orders compared to C18. A phenyl-hexyl column has been successfully used for the simultaneous screening of 74 phenethylamines.[27]

ColumnSelection cluster_columns Stationary Phase Options Analyte Fluorinated Phenethylamine + Basic Amine + Aromatic Ring + Fluorine Atoms C18 C18 + Hydrophobic Interaction - Potential Peak Tailing Analyte->C18 Good General Purpose PFP Pentafluorophenyl (PFP) + Pi-Pi & Dipole Interactions + Excellent for Halogens Analyte->PFP Optimal Choice PhenylHexyl Phenyl-Hexyl + Pi-Pi Interaction + Aromatic Selectivity Analyeyte Analyeyte Analyeyte->PhenylHexyl Good Alternative

Sources

Binding Affinity Comparison: 2-(4-Fluorophenyl)ethylamine vs. Fenfluramine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology and ligand design, evaluating the binding affinities of phenethylamine derivatives requires looking beyond basic structural similarities. While both Fenfluramine and 2-(4-Fluorophenyl)ethylamine (4-FPEA) share a core phenethylamine backbone, their distinct substitution patterns dictate entirely different pharmacological trajectories.

Fenfluramine is a mature, multimodal therapeutic agent with complex serotonergic and sigma-receptor activities, clinically repurposed for developmental and epileptic encephalopathies[1]. Conversely, 4-FPEA is a halogenated trace amine that exhibits baseline monoamine modulation[2] but serves primarily as a highly versatile pharmacophore in the rational design of novel allosteric modulators and positron emission tomography (PET) radiotracers[3].

This guide objectively compares their mechanistic profiles, quantitative binding affinities, and the self-validating experimental protocols used to characterize them.

Mechanistic Divergence & Receptor Targeting

To understand the binding profiles of these compounds, we must analyze the causality behind their target engagement.

Fenfluramine's Multimodal Network Fenfluramine does not act as a simple static ligand; it is an active substrate for the serotonin transporter (SERT), driving the non-exocytotic release of serotonin (5-HT)[4]. While the parent compound has relatively weak affinity for 5-HT2 receptors, its rapid in vivo metabolism yields norfenfluramine , which binds with high affinity and acts as a potent agonist at 5-HT2B and 5-HT2C receptors[5]. Furthermore, fenfluramine exhibits unique sub-micromolar affinity for the Sigma-1 (


) receptor, acting as a positive modulator—a mechanism believed to underpin its potent anti-seizure efficacy[1].

2-(4-Fluorophenyl)ethylamine (4-FPEA) as a Pharmacophore The addition of a fluorine atom at the para position of the phenyl ring in 4-FPEA alters the molecule's electron density and lipophilicity without adding significant steric bulk. As a standalone molecule, 4-FPEA acts as a 5-HT receptor agonist and a monoamine uptake inhibitor[2]. However, its true value lies in fragment-based drug discovery. When the 4-FPEA moiety is incorporated into larger urea-based scaffolds, it drives high-affinity binding to the Cannabinoid Type-1 (CB1) receptor as a negative allosteric modulator (NAM)[3]. Similarly, it is utilized to synthesize high-affinity antagonists for P2Y12 receptor PET imaging[6].

Mechanisms Fen Fenfluramine Norfen Norfenfluramine (Active Metabolite) Fen->Norfen Hepatic Metabolism SERT SERT Substrate (5-HT Release) Fen->SERT Sig1 Sigma-1 Receptor (Positive Modulator) Fen->Sig1 HT2 5-HT2B / 5-HT2C (Potent Agonism) Norfen->HT2 FPEA 2-(4-Fluorophenyl)ethylamine (4-FPEA) Mono Monoamine Uptake Inhibitor & 5-HT Agonist FPEA->Mono Pharm Structural Pharmacophore: CB1 NAMs & P2Y12 Ligands FPEA->Pharm

Pharmacological pathways and structural applications of Fenfluramine and 4-FPEA.

Quantitative Binding Affinity Comparison

The following table synthesizes the binding affinities (


 or 

) across primary targets. Note that while Fenfluramine is evaluated as a complete therapeutic entity, 4-FPEA is evaluated both for its intrinsic properties and its performance as a conjugated pharmacophore.
Target Receptor / TransporterFenfluramine (Parent)Norfenfluramine (Metabolite)4-FPEA (Parent)4-FPEA (Conjugated Derivatives)
SERT (Serotonin Transporter) High affinity substrate[4]High affinityUptake inhibitor[2]N/A
5-HT2B Receptor

[5]
High affinity agonist[5]5-HT Agonist[2]N/A
5-HT2C Receptor

[5]
High affinity agonist[5]5-HT Agonist[2]N/A
Sigma-1 (

) Receptor
Sub-micromolar affinity[1]N/AN/AN/A
CB1 Receptor (Allosteric) N/AN/AN/A

(Urea analog)[3]
P2Y12 Receptor N/AN/AN/A

(PET tracers)[6]
Self-Validating Experimental Protocols

To generate trustworthy and reproducible binding data, the experimental design must account for the specific kinetics of the ligand. Below are the field-proven methodologies used to characterize these phenethylamine derivatives.

Protocol 1: Competitive Radioligand Binding Assay (In Vitro)

This protocol is utilized to determine the


 of Fenfluramine at 5-HT receptors and SERT, or the 

of 4-FPEA derivatives at target receptors.

Causality Check: We use rapid vacuum filtration because phenethylamine derivatives can have fast dissociation rates (


); slow washing would result in the loss of bound ligand and artificially inflated 

values.
  • Membrane Preparation: Homogenize target tissue (e.g., rat caudate for SERT) or harvest transfected CHO cells expressing the target receptor (e.g., human 5-HT2B or CB1). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Selection: Select a high-affinity radioligand to compete against the test compound. For SERT, use

    
    [4].
    
  • Incubation: In a 96-well plate, combine 50 µL of the radioligand, 50 µL of the test compound (Fenfluramine or 4-FPEA) at varying concentrations (

    
     to 
    
    
    
    M), and 100 µL of the membrane suspension. Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.
  • Nonspecific Binding (NSB) Control: Define NSB by incubating parallel wells with a saturating concentration (10 µM) of a known cold competitor (e.g., fluoxetine for SERT).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce nonspecific adherence). Wash three times with ice-cold buffer to halt binding kinetics instantly.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Equilibrium Incubation Prep->Incubate Wash Rapid Vacuum Filtration Incubate->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: In Vivo Microdialysis for Monoamine Efflux

Because Fenfluramine is a substrate that reverses transporter flux, static binding assays are insufficient. Microdialysis is required to prove functional 5-HT release[4].

Causality Check: Measuring extracellular fluid directly in the brain of a living subject ensures that the observed monoamine release accounts for hepatic metabolism (e.g., the conversion of fenfluramine to norfenfluramine).

  • Stereotaxic Surgery: Anesthetize the subject and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or striatum). Allow 5-7 days for recovery to re-establish blood-brain barrier integrity.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes until stable baseline monoamine levels are achieved (typically 3-4 fractions).

  • Drug Administration: Administer the test compound (e.g., Fenfluramine at 3 µmol/kg i.p.)[4].

  • HPLC-ECD Analysis: Inject dialysate fractions into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD) to quantify dynamic changes in extracellular 5-HT and dopamine concentrations over time.

References
  • Fenfluramine: a plethora of mechanisms? Frontiers in Pharmacology URL:[Link]

  • Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates Circulation (AHA Journals) URL:[Link]

  • Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications Circulation (AHA Journals) URL:[Link]

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

High-Resolution X-ray Crystallography of Sterically Hindered Phenethylamine Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Structural Chemistry

The Mechanistic Challenge of Steric Hindrance

In drug development, phenethylamines represent a privileged scaffold, frequently interacting with monoamine transporters and G-protein coupled receptors (e.g., 5-HT2A)[1]. However, introducing bulky substituents—such as N-benzyl, N-tert-butyl, or


-disubstitutions—creates significant steric hindrance.

From a crystallographic perspective, this steric bulk is highly problematic. Unhindered phenethylamine hydrochlorides typically form highly ordered, 2D sheet-like hydrogen-bonding networks driven by the small chloride ion bridging multiple amine protons[2]. In contrast, sterically hindered analogs suffer from disrupted


 stacking and blocked hydrogen-bond donors. This forces the molecules into kinetic traps during precipitation, yielding amorphous powders, heavily twinned needles, or highly disordered lattices rather than diffraction-quality single crystals.

To overcome this, structural chemists must optimize two critical "products" in the crystallographic workflow: Counterion Selection (Crystal Engineering) and Data Collection Technology (X-ray Sources) . This guide objectively compares these alternatives and provides a self-validating protocol for success.

Product Comparison: Counterion Selection for Crystal Engineering

When the standard hydrochloride (HCl) salt fails to yield high-quality crystals, switching the counterion is the most effective strategy. The goal is to select a counterion that acts as a supramolecular synthon, capable of bridging the sterically separated phenethylamine monomers.

Alternative A: Hydrochloric Acid (The Industry Standard)
  • Mechanism: Chloride acts as a point-charge hydrogen bond acceptor.

  • Performance: Excellent for primary and secondary unhindered amines[2]. However, for bulky N-benzylphenethylamines, the chloride ion is often too small to bridge the spatial gap created by the steric bulk, leading to 1D chains that pack poorly and trap solvent[1].

Alternative B: Fumaric Acid (The Rigid Strut)
  • Mechanism: Fumarate is a rigid, trans-dicarboxylic acid.

  • Performance: It acts as a molecular strut. The extended geometry allows it to reach past bulky aliphatic or aromatic substituents, forming robust 3D networks via bifurcated hydrogen bonds between the carboxylate oxygens and the sterically hindered ammonium protons[3].

Alternative C: Tartaric Acid (The Chiral Networker)
  • Mechanism: A chiral dicarboxylic acid with two additional hydroxyl groups.

  • Performance: Tartrate excels at resolving enantiomers and forming extensive, highly stable 3D helical networks. The extra hydroxyl groups provide additional hydrogen-bonding vectors, which are crucial when the primary amine vectors are sterically blocked[4].

Quantitative Data Comparison

Table 1: Crystallographic Performance of Counterion Alternatives for Bulky Phenethylamines

Counterion ProductSpace GroupTypical HabitH-Bonding MotifR1 Factor (%)Resolution Limit (Å)
Chloride (HCl) P2₁/cThin Needles1D Chains5.2 - 7.50.85
Fumarate PnmaRobust Blocks3D Network (Bifurcated)3.1 - 4.20.72
Tartrate P2₁2₁2₁Prisms3D Helical Network3.5 - 4.80.78

Data synthesized from comparative crystallographic studies of substituted phenethylamines.

Product Comparison: Diffraction Technologies

Even with optimal counterion selection, sterically hindered phenethylamines often yield microcrystals (<20 µm) due to the reduced lattice energy caused by bulky substituents. Choosing the right X-ray source is critical.

  • In-House Microfocus Cu-K

    
     Diffractometer: 
    
    • Pros: High accessibility; the longer wavelength of Copper (1.5418 Å) provides stronger anomalous dispersion signals, which is excellent for determining absolute stereochemistry in chiral phenethylamines.

    • Cons: Lacks the flux to resolve weakly diffracting microcrystals.

  • Synchrotron Radiation (e.g., Advanced Photon Source):

    • Pros: Delivers a photon flux orders of magnitude higher than in-house sources. Essential for highly hindered salts that form crystals <10 µm or suffer from severe radiation damage.

    • Cons: High cost and limited beamtime access.

Workflow Visualization

G Start Sterically Hindered Phenethylamine Salt Counterion Selection (HCl vs Fumarate) Start->Salt PXRD PXRD Phase Validation (Self-Correction Loop) Salt->PXRD PXRD->Salt Mixed Phase Cryst Vapor Diffusion Crystallization PXRD->Cryst Phase Pure Opt Polarized Light Microscopy Cryst->Opt CuKa Microfocus Cu-Kα (Standard) Opt->CuKa >20 μm Sync Synchrotron (Microcrystals) Opt->Sync <20 μm

Decision matrix for counterion selection and X-ray diffraction of hindered phenethylamines.

Self-Validating Experimental Protocol: Vapor Diffusion Crystallization

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains a causality-driven verification checkpoint to prevent wasted time on dead-end crystallizations.

Step 1: Salt Formation & Stoichiometric Validation

  • Dissolve 50 mg of the sterically hindered phenethylamine free base in 2 mL of anhydrous methanol.

  • Add 1.05 molar equivalents of the selected acid (e.g., Fumaric Acid) dissolved in 1 mL of methanol.

  • Causality Check: Monitor the pH. The shift from basic to neutral/slightly acidic confirms complete protonation. Stir for 2 hours at room temperature.

Step 2: Bulk Precipitation & Phase Validation

  • Add diethyl ether dropwise until the solution becomes persistently cloudy.

  • Chill at 4°C overnight to precipitate the bulk salt. Filter and dry.

  • Self-Validation Checkpoint (Critical): Analyze the bulk powder via Powder X-Ray Diffraction (PXRD).

    • If sharp Bragg peaks are observed: The phase is crystalline; proceed to Step 3.

    • If amorphous halos are observed: The steric bulk has caused kinetic trapping. Redissolve and switch to a more rigid counterion (e.g., Fumarate)[3].

Step 3: Vapor Diffusion Setup

  • Dissolve 10 mg of the phase-pure powder in a minimum volume of methanol (the "good" solvent) inside a 2-dram inner vial.

  • Place the open inner vial into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (the antisolvent). Cap the outer vial tightly.

  • Causality: Vapor diffusion is strictly required for hindered molecules. The slow equilibration of ether into the methanol gradually lowers the dielectric constant, giving the bulky substituents the thermodynamic time required to navigate steric clashes and find the lowest-energy crystal packing lattice.

Step 4: Harvesting and Data Collection

  • After 7–14 days, inspect the inner vial under polarized light microscopy.

  • Self-Validation Checkpoint: Crystals must extinguish polarized light uniformly upon rotation, confirming they are single crystals and not twinned aggregates.

  • Harvest the crystal immediately into Paratone-N oil to prevent solvent loss, mount on a cryoloop, and flash-cool to 100 K in a nitrogen stream prior to data collection on the appropriate X-ray source.

References

  • Structure of phenethylamine hydrochloride - ResearchGate. 2

  • Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC. 1

  • Crystal Structures and Molecular Conformations of Isoprenaline Hydrochloride and (S)-isoprenaline hydrogen (2R,3R)-tartrate - OUP. 4

  • Combination of experimental and theoretical evaluation of collaboration effects on Bis(2-Phenylethylammonium) Fumarate - ResearchGate. 3

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of amine, a synthetic compound likely encountered in research and drug development settings. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes established best practices for the disposal of analogous chemical structures, namely secondary amines and fluorinated aromatic compounds. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

The fundamental principle of chemical waste management is to treat unknown or novel compounds as hazardous until proven otherwise.[1][2] This guide is predicated on the potential hazards associated with the functional groups present in amine: the amine group, which can be corrosive and environmentally harmful, and the fluorophenyl group, which renders the molecule a halogenated organic compound requiring specific disposal considerations.[3]

Part 1: Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific SDS is unavailable, the chemical structure allows for a presumptive hazard characterization based on its constituent parts.

  • Secondary Amine: Amines are often corrosive, can cause skin and eye irritation, and may be toxic.[4][5] Many have disagreeable odors and can be harmful to aquatic life if released into the environment.[3][6]

  • Fluorinated Aromatic Compound: The carbon-fluorine bond is exceptionally strong, making these compounds highly stable and persistent in the environment—often referred to as "forever chemicals."[7][8] Improper disposal, particularly through low-temperature incineration, can lead to the formation of toxic byproducts.[9][10]

Based on this assessment, waste amine must be classified as Hazardous Waste . The specific hazard characteristics are likely to include:

Hazard Characteristic Presumptive Classification & Rationale
Toxicity Assumed Toxic: As a novel pharmaceutical intermediate, its toxicological properties are unknown. All such materials should be handled as toxic to prevent accidental exposure.[1]
Corrosivity Potentially Corrosive: Amine functional groups are basic and can be corrosive.
Reactivity Potentially Reactive: Amines can react exothermically with acids and oxidizing agents.[3][11] Segregation from incompatible materials is crucial.
Environmental Hazard Persistent & Ecotoxic: Fluorinated organic compounds are known for their environmental persistence.[7][12] Amines can be harmful to aquatic ecosystems.[3]

Part 2: Step-by-Step Disposal Protocol

The mandated method for the final disposal of amine is through a licensed hazardous waste disposal service.[3][13] The following steps detail the procedure for the safe accumulation and preparation of this waste for collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE to prevent exposure.[4][14]

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Step 2: Waste Collection and Containment

Proper containment is the first line of defense against spills and environmental contamination.

  • Select a Compatible Container: The waste must be stored in a container made of a material compatible with amines. The original container is often the best choice.[2] If unavailable, use a high-density polyethylene (HDPE) or glass container. Ensure the container is in good condition, free of leaks, and has a secure, screw-type lid.[1][15]

  • Do Not Mix Wastes: Never mix amine waste with other chemical waste streams.[3][13] Mixing with incompatible materials, such as acids or strong oxidizers, can cause violent reactions.[11]

  • Label the Container: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "HAZARDOUS WASTE," the full chemical name "amine," and an indication of the hazards (e.g., "Toxic," "Corrosive").[15][16]

Step 3: On-Site Accumulation and Storage

All chemical waste must be managed in compliance with regulations from agencies like the Environmental Protection Agency (EPA).[16][17]

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[15][16] This area must be under the control of laboratory personnel.

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.[1][15] Do not leave a funnel in the container.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.[13][17]

  • Segregate Incompatibles: Store the container in a designated area away from incompatible chemicals, particularly acids and oxidizing agents.[1][3] If the waste is flammable, it should be stored in a flammable storage cabinet.[16]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EH&S): When the container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13][15]

  • Professional Disposal: The EH&S department will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in a compliant manner.[3][16]

  • Recommended Final Disposal Method: Due to the presence of the carbon-fluorine bond, high-temperature incineration is the recommended disposal method for this compound.[7][9] This process is designed to break the stable C-F bond and prevent the release of persistent fluorinated compounds into the environment.[9][10]

The diagram below illustrates the decision-making workflow for the proper disposal of amine waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 On-Site Accumulation (SAA) cluster_2 Final Disposition A Waste Generated: 2-(4-Fluorophenyl)ethylamine B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards C->D E Store in Designated SAA (At or Near Point of Generation) D->E F Use Secondary Containment E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Keep Container Securely Closed G->H I Container Approaching Full? H->I J Contact EH&S for Pickup I->J Yes K Transfer to Licensed Waste Disposal Vendor J->K L Recommended Disposal: High-Temperature Incineration K->L

Caption: Workflow for the safe disposal of amine waste.

Part 3: Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency number or EH&S.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure proper ventilation.

    • Wearing full PPE, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

    • Carefully collect the absorbent material and spilled chemical using non-sparking tools.

    • Place all contaminated materials into a compatible, sealable container. Label it as "Hazardous Waste" with the chemical name and "Spill Debris."

    • Dispose of this container through the same hazardous waste stream as the chemical itself.[1][2]

Never attempt to clean up a spill if you are not trained or equipped to do so. Always prioritize personal safety.

References

  • Daniels Health. (2025, May 21).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Physikalisch-Technische Bundesanstalt.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Vanderbilt University Medical Center.
  • National Center for Biotechnology Information.
  • ChemScene. (2025, December 8). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • Material Safety D
  • Fisher Scientific.
  • Benchchem. Safe Disposal of (Cyclobutylmethyl)(methyl)
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • AK Scientific, Inc. Safety Data Sheet: (S)-n-Methyl-1-(4-fluorophenyl)ethylamine.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • Cornell University.
  • Google Patents. (2016).
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
  • Fisher Scientific.
  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (4-Bromo-3-fluorophenyl)methanamine hydrochloride.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Alligare.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When working with novel compounds like amine, for which extensive public safety data may not be available, we must adopt a conservative and proactive safety posture. This guide provides essential, field-tested protocols for personal protective equipment (PPE), handling, and disposal, grounded in the principles of chemical hazard assessment based on analogous structures.

The molecule is a secondary amine containing a fluoroaromatic group. This structure suggests potential hazards including skin, eye, and respiratory irritation, similar to other chemicals with these functional groups.[1][2] Therefore, the following protocols are designed to provide robust protection against these anticipated risks.

Hazard Analysis and Risk Mitigation

Before any handling, a thorough risk assessment is mandatory.[3][4] Given the absence of a specific Safety Data Sheet (SDS), we infer the risk profile from its constituent chemical classes:

  • Secondary Amines: This class of compounds can be irritants and may be corrosive to skin and eyes.[5] Inhalation of vapors can lead to respiratory tract irritation.

  • Fluoroaromatic Compounds: Many halogenated organic molecules can cause skin and eye irritation.[1][2] Proper disposal is critical as they are considered halogenated organic waste.[6]

Based on this analysis, the primary routes of exposure to mitigate are dermal (skin) contact, ocular (eye) contact, and inhalation. All handling procedures must be designed to minimize these exposure pathways.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the last line of defense in the hierarchy of controls, following engineering controls like fume hoods.[7] The following PPE is mandatory for all personnel handling amine.

Data Presentation: PPE Selection Guide
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (<1g) Chemical Splash Goggles[7][8]Double Nitrile Gloves[8]Laboratory CoatCertified Chemical Fume Hood
Synthesis/Reaction Chemical Splash Goggles & Face Shield[3][8]Double Nitrile GlovesLaboratory Coat & Chemical-Resistant Apron[7]Certified Chemical Fume Hood[6]
Waste Handling/Disposal Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLaboratory Coat & Chemical-Resistant ApronCertified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl) over NitrileChemical-Resistant Suit or GownNIOSH-Approved Respirator with Organic Vapor Cartridge[9]
Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is present in the laboratory.[3] Safety glasses do not offer sufficient protection against splashes.[8]

    • Enhanced Protection : For procedures with a higher splash risk, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[8][10]

  • Hand Protection :

    • Standard Procedure : Double-gloving with nitrile gloves is the recommended minimum. This practice allows for the immediate removal of the outer glove in case of contamination, minimizing exposure to the inner glove and skin.[8]

    • Glove Integrity : Always inspect gloves for tears or pinholes before use.[11] Should a glove become contaminated, remove it immediately using the proper technique, wash hands thoroughly, and don a new pair.[1][7] Contaminated gloves should be disposed of as hazardous waste.[12]

  • Skin and Body Protection :

    • A full-length laboratory coat is mandatory to protect skin and personal clothing.[3][9]

    • For operations involving quantities greater than a few grams or where splashes are likely, supplement the lab coat with a chemically resistant apron.[7]

    • Long pants and closed-toe shoes are required for all laboratory work.[9][13]

  • Respiratory Protection :

    • Primary Engineering Control : All procedures involving the handling of amine must be performed within a properly functioning and certified chemical fume hood.[6][14] This is the primary method to prevent respiratory exposure.

    • Emergency Use : In the event of a significant spill outside of a fume hood or failure of ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] Personnel must be properly fit-tested and trained for respirator use.

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.

Experimental Protocols: Step-by-Step Handling Guide
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and unobstructed.[14] Designate a specific area within the hood for the procedure.

  • Donning PPE : Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Execution : Perform all manipulations at least six inches inside the fume hood sash.[14] Use appropriate glassware and equipment, inspecting it for damage before use.[11]

  • Waste Segregation : During the procedure, immediately segregate waste.

    • Halogenated Liquid Waste : All solutions containing the compound and rinsate must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[6][15]

    • Contaminated Solids : Used weigh boats, contaminated paper towels, and disposable gloves must be placed in a separate, labeled container for solid hazardous waste.[16]

  • Decontamination : Clean any contaminated surfaces with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE before leaving the work area to avoid contaminating other spaces.[14] Remove gear in the reverse order of donning, ensuring the outer, potentially contaminated surfaces are not touched. Wash hands thoroughly after all work is complete.[17]

Mandatory Visualization: PPE Decision Workflow

PPE_Decision_Workflow start Start: Prepare to Handle Compound task_scale Assess Task Scale & Splash Risk start->task_scale small_scale Small Scale (<1g) Minimal Splash Risk task_scale->small_scale Low large_scale Large Scale or High Splash Risk task_scale->large_scale High ppe_base Standard PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles small_scale->ppe_base large_scale->ppe_base ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron large_scale->ppe_enhanced fume_hood Perform all work in a Certified Chemical Fume Hood ppe_base->fume_hood ppe_enhanced->fume_hood end_op Proceed with Operation fume_hood->end_op

Caption: PPE selection based on operational scale and risk.

Disposal Plan: A Self-Validating System

Proper disposal is not an afterthought; it is a critical part of the experiment that ensures personal and environmental safety.

  • Chemical Waste :

    • Never dispose of amine or its solutions down the drain.[15]

    • Collect all liquid waste in a dedicated, properly sealed, and clearly labeled container for "Halogenated Organic Waste".[6] The label must include the full chemical name and an approximate concentration.[16]

  • Contaminated Materials :

    • All solid materials that have come into contact with the compound (gloves, pipette tips, weigh paper) are considered hazardous waste.

    • These items must be collected in a sealed, labeled hazardous waste bag or container.[16]

  • Empty Container Disposal :

    • Empty containers must be decontaminated before being disposed of as non-hazardous waste.[16]

    • Procedure : Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Each rinse must be collected and disposed of as halogenated liquid hazardous waste.[16]

    • After the final rinse and allowing the container to dry in a fume hood, the label must be defaced or removed before disposal or recycling according to institutional policy.[16]

Mandatory Visualization: Integrated Handling & Disposal Workflow

Integrated_Workflow cluster_prep Preparation Phase cluster_op Operational Phase (in Fume Hood) cluster_post Post-Operation Phase assess_hazards 1. Assess Hazards & Review Protocol don_ppe 2. Don Appropriate PPE assess_hazards->don_ppe perform_work 3. Perform Chemical Handling don_ppe->perform_work segregate_waste 4. Segregate Waste at Point of Generation (Halogenated Liquid vs. Solid) perform_work->segregate_waste decontaminate 5. Decontaminate Work Area & Glassware segregate_waste->decontaminate dispose_waste 6. Consolidate & Label Hazardous Waste Containers decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A systematic workflow from preparation to final cleanup.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely work with novel chemical entities like amine, upholding the highest standards of laboratory safety and scientific excellence.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. (n.d.).
  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6).
  • Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for CCF0058981 - Benchchem. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • 2-(4-Ethylphenyl)-3-(4-fluorophenyl)propan-1-amine - PubChem. (n.d.). National Institutes of Health.
  • Chemical Safety - Environmental Health and Safety - Missouri S&T. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Section 7: Safe Work Practices and Procedures - Princeton EHS. (n.d.).
  • safety data sheet - Enamine. (n.d.).
  • SAFETY DATA SHEET - afl. (2016, June 21).
  • School Chemistry Laboratory Safety Guide - CDC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18).
  • 3-ethyl-1-(4-fluorophenyl)pentan-1-amine | 1553096-91-5. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste - Benchchem. (2025).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • amine - PubChemLite. (2026). Université du Luxembourg. Retrieved from vertexaisearch.cloud.google.com

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - Benchchem. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.